molecular formula C10H24N2 B146516 1,10-Diaminodecane CAS No. 646-25-3

1,10-Diaminodecane

Cat. No.: B146516
CAS No.: 646-25-3
M. Wt: 172.31 g/mol
InChI Key: YQLZOAVZWJBZSY-UHFFFAOYSA-N
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Description

1,10-Diaminodecane (Decamethylenediamine) is a linear, aliphatic diamine that serves as a critical building block in the synthesis of advanced materials and is a tool compound in neurological studies. In industrial research and development, its primary value lies in the production of long-chain polyamides such as PA1010, PA10T, and PA1012 . These bio-based polymers, derived from castor oil, exhibit superior properties including exceptional flexibility, low moisture absorption, excellent chemical resistance, and high dimensional stability, making them ideal for demanding applications in the automotive sector (e.g., fuel lines, brake tubing) and electronics . The trend towards sustainability and lightweighting in these industries is a key driver for the adoption of these materials . In life science research, this compound is recognized for its potent and selective antagonistic activity on the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system . Studies on cultured neurons demonstrate that it acts as an open-channel blocker, producing a voltage-dependent flickery block of NMDA receptor currents with an IC50 of approximately 30 µM, without affecting AMPA or kainate receptor currents . This specific mechanism makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NMDA receptors in synaptic transmission, plasticity, and excitotoxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decane-1,10-diamine
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InChI

InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2
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InChI Key

YQLZOAVZWJBZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24N2
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DSSTOX Substance ID

DTXSID8060953
Record name 1,10-Decanediamine
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Molecular Weight

172.31 g/mol
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Physical Description

Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS]
Record name 1,10-Diaminodecane
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CAS No.

646-25-3
Record name 1,10-Decanediamine
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Record name Decamethylenediamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical intermediate with significant applications in polymer chemistry and as a research tool in the biomedical field. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It is characterized by a ten-carbon aliphatic chain capped by two primary amine groups, which dictate its chemical reactivity and physical characteristics.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₄N₂[1][3]
Molecular Weight 172.31 g/mol [3][4]
Appearance White to light yellow chunks or powder[1][5]
Melting Point 59-64 °C[6][7]
Boiling Point 140 °C at 12 mmHg[6]
Density 0.857 g/cm³[8]
Vapor Pressure 0.02 Pa at 20°C[1]
Solubility Soluble in ethanol.[1] Slightly soluble in chloroform and methanol.[1] Water solubility is 5.9 g/L at 20°C.[8][1][8]
pKa ~10.97 (predicted)[1]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
¹H-NMR Spectrum Available from Sigma-Aldrich Co. LLC.[4]
¹³C-NMR Spectrum Available from Lachat Chemicals, Inc.[4]
Mass Spectrum (EI) NIST Standard Reference Database 69.[9]
IR Spectrum SDBS (AIST Spectral DB), No. 2032.[10]
Gas Chromatography Data available in NIST Chemistry WebBook.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the nucleophilic nature of its two primary amine groups. These groups can readily participate in a variety of chemical reactions.

Key Reactions:

  • Acylation and Alkylation: The amine groups can be easily acylated by acid chlorides or anhydrides and alkylated by alkyl halides.[10]

  • Salt Formation: It readily reacts with acids to form ammonium salts. In the presence of air, it can react with carbon dioxide to form a carbamate salt.[1]

  • Polymerization: As a diamine, it is a key monomer in the synthesis of polyamides (nylons) through condensation polymerization with dicarboxylic acids or their derivatives.[12] It can also be used as a curing agent for epoxy resins.[12]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Sebaconitrile

This is a common industrial method for the synthesis of this compound.[5]

Materials:

  • Sebaconitrile

  • Raney Nickel catalyst

  • 95% Ethanol (solvent)

  • Liquid Ammonia

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with sebaconitrile and a suspension of Raney nickel catalyst in 95% ethanol.[5]

  • Introduce liquid ammonia into the reactor.[5]

  • Pressurize the reactor with hydrogen gas to approximately 10.34 MPa.[5]

  • Heat the reactor to 125 °C and maintain this temperature until hydrogen uptake ceases.[5]

  • Cool the reactor and vent the excess hydrogen and ammonia.[5]

  • The reaction product is washed out of the reactor with ethanol.[5]

  • The ethanolic solution is then decolorized and filtered to remove the catalyst.[5]

  • Ethanol is removed by distillation under normal pressure.[5]

  • The crude this compound is then purified by vacuum distillation, collecting the fraction at 143-146 °C (at 1.867 kPa).[5]

A logical workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification sebaconitrile Sebaconitrile reactor High-Pressure Reactor sebaconitrile->reactor catalyst Raney Nickel catalyst->reactor solvent Ethanol solvent->reactor ammonia Liquid Ammonia ammonia->reactor hydrogen Hydrogen Gas hydrogen->reactor reaction_mixture Reaction Mixture reactor->reaction_mixture 125°C, 10.34 MPa crude_product Crude Product in Ethanol reaction_mixture->crude_product decolorization Decolorization crude_product->decolorization filtration Filtration distillation Distillation filtration->distillation Remove Ethanol decolorization->filtration Remove Catalyst vacuum_distillation Vacuum Distillation distillation->vacuum_distillation 143-146°C @ 1.867 kPa pure_product Pure this compound vacuum_distillation->pure_product

Figure 1: Synthesis and purification workflow for this compound.
Purification by Recrystallization

For laboratory-scale purification to obtain high-purity crystals, recrystallization can be employed.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixed solvent system like toluene-hexane may be effective).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or methanol.

Instrumentation and Conditions (General Protocol):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, and place it between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹. Key characteristic peaks to observe include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Sample Preparation:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

¹H-NMR Spectroscopy:

  • The spectrum will show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other methylene protons in the aliphatic chain. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C-NMR Spectroscopy:

  • The spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other carbons in the chain.

Biological Activity and Relevance in Drug Development

While this compound is primarily utilized in materials science, it and other long-chain aliphatic diamines have been investigated for their biological activities, which are of interest to drug development professionals.

NMDA Receptor Blockade

This compound has been shown to act as an open-channel blocker of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons.[13] This blockade is voltage-dependent and concentration-dependent.[13] The IC₅₀ for this inhibition has been reported to be 30 µM.[13] This is a significant finding as NMDA receptors are crucial for synaptic plasticity and are implicated in various neurological disorders. The ability of this compound to modulate NMDA receptor function makes it a useful tool for studying the pharmacology of these receptors and a potential starting point for the design of novel NMDA receptor antagonists.

NMDA_Blockade cluster_receptor NMDA Receptor receptor NMDA Receptor Channel (Open State) ion_flow Ca²⁺/Na⁺ Influx receptor->ion_flow Allows no_ion_flow Inhibited Ca²⁺/Na⁺ Influx receptor->no_ion_flow Results in diaminodecane This compound blockade Channel Block diaminodecane->blockade blockade->receptor

Figure 2: Mechanism of NMDA receptor blockade by this compound.
Antimicrobial Properties

This compound has been reported to inhibit the growth of bacteria by binding to their cell membranes and inhibiting protein synthesis.[1] It has also been shown to affect the mitochondrial membrane potential in E. coli.[1]

Polyamine Analogue Context

This compound can be considered a structural analogue of endogenous polyamines like spermine and spermidine, albeit with a longer and more flexible carbon chain. Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in diseases such as cancer.[6][14] As an analogue, this compound could potentially interfere with polyamine metabolic pathways, transport, or binding to cellular targets, although specific studies on this are limited.

The general polyamine biosynthesis pathway, a potential area of interaction for polyamine analogues, is outlined below.

Polyamine_Pathway ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC odc Ornithine Decarboxylase (ODC) spermidine Spermidine putrescine->spermidine Spermidine Synthase spermidine_synthase Spermidine Synthase spermine Spermine spermidine->spermine Spermine Synthase spermine_synthase Spermine Synthase

Figure 3: Simplified overview of the polyamine biosynthesis pathway.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. Its utility in polymer synthesis is well-established, and its biological activity as an NMDA receptor antagonist presents opportunities for its use as a pharmacological tool and a lead compound in drug discovery. This guide provides the essential technical information for researchers and professionals to safely handle, synthesize, analyze, and explore the applications of this compound.

References

1,10-Diaminodecane solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,10-Diaminodecane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a linear aliphatic diamine, is a versatile chemical compound with significant applications in polymer synthesis, as a curing agent for epoxy resins, and as a building block in the development of novel drug delivery systems. Its utility in these fields is fundamentally influenced by its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows.

The structure of this compound, featuring a ten-carbon hydrophobic chain and two terminal hydrophilic amine groups, results in a nuanced solubility profile. The long alkyl chain limits its solubility in polar solvents like water, while the amine groups enhance its solubility in certain organic solvents and allow for pH-dependent solubility.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of this compound. Its long, non-polar hydrocarbon chain favors dissolution in non-polar organic solvents.[1] Conversely, the polar amine groups contribute to its solubility in more polar organic solvents.[1]

  • Hydrogen Bonding: The primary amine groups of this compound can act as both hydrogen bond donors and acceptors. This capability is crucial for its interaction with protic solvents like water and alcohols. However, the hydrophobic nature of the long carbon chain is the dominant factor in its interaction with water.[1]

  • Temperature: While specific data on the temperature dependence of this compound solubility is not extensively available, for most solid solutes, solubility increases with temperature.

  • pH: The basic nature of the amine groups means that the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic solutions, the amine groups will be protonated to form ammonium salts, which are significantly more water-soluble than the neutral amine.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventChemical FormulaTypeQuantitative SolubilityTemperature (°C)Notes/References
WaterH₂OProtic, Polar5.9 g/L20[2][3]
EthanolC₂H₅OHProtic, PolarSolubleNot Specified[2]
MethanolCH₃OHProtic, PolarSlightly SolubleNot Specified[3]
ChloroformCHCl₃Aprotic, PolarSlightly SolubleNot Specified[3]
HexaneC₆H₁₄Aprotic, Non-polarLikely SolubleNot Specified[1]
TolueneC₇H₈Aprotic, Non-polarLikely SolubleNot Specified[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid compounds like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[4]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Filter the collected supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Laser Nephelometry (Kinetic Solubility)

Laser nephelometry is a high-throughput method for determining kinetic solubility, which is particularly useful in early-stage drug discovery for rapid screening of compounds.[5][6]

Principle: This method relies on the detection of light scattered by undissolved particles in a solution. A laser beam is passed through the sample, and the amount of forward scattered light is measured. The point at which precipitation occurs upon adding a concentrated stock solution of the compound to a buffer is determined.[6]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest. This creates a range of concentrations.

  • Precipitation Induction: The addition of the aqueous buffer to the DMSO stock can induce precipitation if the solubility limit is exceeded.

  • Nephelometric Measurement: Place the microplate in a laser nephelometer. The instrument will measure the light scattering in each well.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Visualization of Workflows

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle or centrifuge to pellet excess solid equil1->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Filter supernatant quant1->quant2 quant3 Dilute filtrate quant2->quant3 quant4 Analyze concentration (HPLC/LC-MS) quant3->quant4 result1 Calculate thermodynamic solubility quant4->result1

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Role of Solubility Assessment in a Preclinical Drug Development Workflow

G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials discovery Compound Synthesis / Library Screening solubility_screen High-Throughput Kinetic Solubility (e.g., Nephelometry) discovery->solubility_screen optimization Structure-Activity Relationship (SAR) Studies solubility_screen->optimization Informs selection of promising compounds thermo_solubility Thermodynamic Solubility (Shake-Flask) optimization->thermo_solubility formulation Formulation Development thermo_solubility->formulation Guides formulation strategy adme_tox ADME/Tox Studies formulation->adme_tox clinical Phase I-III Clinical Trials adme_tox->clinical Successful candidates advance

References

Synthesis of 1,10-Diaminodecane from Sebaconitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane, a crucial diamine monomer and building block in the synthesis of polymers and pharmaceuticals, is accessible through various synthetic routes. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the reduction of sebaconitrile. The document details several methodologies, including catalytic hydrogenation with various metal catalysts and chemical reduction using metal hydrides and dissolving metals. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and a discussion of reaction mechanisms and potential by-products to aid researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as decamethylenediamine, is a linear aliphatic diamine with the chemical formula H₂N(CH₂)₁₀NH₂. Its symmetrical structure, featuring two primary amine groups separated by a ten-carbon chain, makes it a valuable bifunctional monomer in the production of high-performance polyamides, such as Nylon 10,10. Beyond polymer science, its utility extends to the synthesis of various organic compounds and as a key intermediate in the development of pharmaceutical agents.

The most common and industrially viable precursor for the synthesis of this compound is sebaconitrile (NC(CH₂)₈CN). The conversion of the two nitrile functionalities to primary amines is the core transformation, which can be achieved through several reductive methods. This guide will explore the most prominent of these methods, providing in-depth technical details to support laboratory and process development efforts.

Synthetic Methodologies

The reduction of sebaconitrile to this compound can be broadly categorized into two main approaches: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed method for the industrial production of this compound due to its efficiency, atom economy, and the reusability of the catalyst. The reaction involves the treatment of sebaconitrile with hydrogen gas in the presence of a metal catalyst.

Reaction Pathway: Catalytic Hydrogenation of Sebaconitrile

G sebaconitrile Sebaconitrile NC(CH₂)₈CN imine_intermediate Iminonitrile Intermediate HN=CH(CH₂)₈CN sebaconitrile->imine_intermediate + H₂ (Catalyst) diamine This compound H₂N(CH₂)₁₀NH₂ imine_intermediate->diamine + H₂ (Catalyst) secondary_amine Secondary Amine By-product imine_intermediate->secondary_amine + this compound - NH₃ G start Start charge_reactor Charge Autoclave: - Sebaconitrile - Catalyst - Solvent start->charge_reactor seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge add_ammonia Introduce Ammonia seal_purge->add_ammonia pressurize Pressurize with Hydrogen add_ammonia->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize Reaction Complete filter Filter to Remove Catalyst cool_depressurize->filter distill_solvent Solvent Removal (Distillation) filter->distill_solvent vacuum_distill Purification (Vacuum Distillation) distill_solvent->vacuum_distill end Pure this compound vacuum_distill->end

A Technical Guide to the Bio-based Production of 1,10-Diaminodecane from Renewable Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane is a valuable C10 linear diamine with significant applications in the synthesis of high-performance polyamides, epoxy resins, and as a precursor for various pharmaceuticals. Traditionally derived from petrochemical sources, there is a growing demand for sustainable and bio-based production routes. This technical guide provides a comprehensive overview of a proposed biosynthetic pathway for this compound from renewable fatty acid feedstocks. It details the requisite metabolic engineering strategies, experimental protocols for key biotransformation steps, and methods for product purification. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel bio-production platforms.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals. This compound is a key monomer, and its production from renewable resources offers a green alternative to conventional chemical synthesis.[1] While the microbial production of shorter-chain diamines such as putrescine (C4) and cadaverine (C5) is well-established, the biosynthesis of long-chain diamines like this compound is a developing field of research.[2][3] This guide outlines a potential biosynthetic pathway starting from oleic acid, a readily available fatty acid from plant oils.

Proposed Biosynthetic Pathway from Oleic Acid

A plausible multi-step enzymatic pathway for the conversion of oleic acid to this compound can be engineered in a microbial host such as Escherichia coli or Corynebacterium glutamicum. This proposed pathway involves the conversion of oleic acid to sebacic acid (1,10-decanedioic acid), followed by a two-step amination and decarboxylation sequence.

Conversion of Oleic Acid to Sebacic Acid

The initial steps of this proposed pathway are inspired by the multi-enzyme cascade for sebacic acid production.[4]

  • Hydration: The double bond in oleic acid is hydrated to form 10-hydroxyoctadecanoic acid. This reaction can be catalyzed by a hydratase.

  • Oxidation: The secondary alcohol in 10-hydroxyoctadecanoic acid is oxidized to a ketone, 10-oxooctadecanoic acid, by an alcohol dehydrogenase.

  • Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) then cleaves the carbon chain, yielding an ester.

  • Hydrolysis: The resulting ester is hydrolyzed by an esterase to produce sebacic acid and a co-product.

Conversion of Sebacic Acid to this compound

The conversion of the terminal carboxyl groups of sebacic acid to amines can be achieved through a pathway analogous to amino acid metabolism.

  • Reductive Amination (or Transamination): Each carboxylic acid group is converted to an amino group. This can be achieved by a carboxylate reductase to form an aldehyde, followed by a transaminase or an amine dehydrogenase.

  • Decarboxylation: While direct conversion of dicarboxylic acid to diamine is the goal, an alternative route could involve the extension of the carbon chain and subsequent decarboxylation, though this is less direct. A more direct approach involves the terminal amination.

A proposed enzymatic cascade for the conversion of sebacic acid to this compound would involve:

  • Carboxylate Reductase: Activation of the carboxyl groups.

  • Transaminase/Amine Dehydrogenase: Introduction of the amino groups.

Metabolic Engineering Strategy

To establish the proposed pathway in a microbial host, several metabolic engineering strategies would be necessary. The choice of host is critical, with both E. coli and C. glutamicum being strong candidates due to their well-characterized genetics and metabolic pathways.[5][6][7][8][9][10]

Host Strain Selection and Modification
  • Deletion of Competing Pathways: Native pathways that may divert intermediates away from the desired product should be knocked out. For instance, β-oxidation pathways that would degrade fatty acid intermediates should be inactivated.

  • Enhancement of Precursor Supply: Pathways leading to the production of necessary cofactors, such as NADPH and ATP, should be upregulated.

Heterologous Gene Expression

The genes encoding the enzymes for the biosynthetic pathway will likely need to be sourced from various organisms and expressed heterologously in the chosen host. Codon optimization of these genes for the host organism is crucial for efficient translation and protein production.

Experimental Protocols

The following sections outline the key experimental protocols for the development and optimization of a this compound producing microbial strain.

Gene Cloning and Plasmid Construction
  • Gene Identification and Synthesis: Identify candidate genes for each enzymatic step from databases (e.g., NCBI, BRENDA). Synthesize codon-optimized versions of these genes for the chosen host.

  • Vector Selection: Choose appropriate expression vectors with strong, inducible promoters (e.g., T7 promoter for E. coli or Ptac for C. glutamicum).

  • Cloning: Clone the synthesized genes into the expression vectors using standard molecular biology techniques (e.g., restriction digestion and ligation, or Gibson assembly).

  • Transformation: Transform the constructed plasmids into the host organism.

Fermentation
  • Media Composition: Develop a defined mineral salt medium with a renewable carbon source (e.g., glucose) and the fatty acid precursor (e.g., oleic acid). Supplementation with essential vitamins and cofactors may be required.

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a rich medium (e.g., LB for E. coli or BHI for C. glutamicum) to a specified optical density.

  • Bioreactor Cultivation: Inoculate the production medium in a bioreactor with the seed culture. Control fermentation parameters such as temperature, pH, and dissolved oxygen.

  • Induction: Once the culture reaches a desired cell density, induce the expression of the heterologous genes by adding an appropriate inducer (e.g., IPTG).

  • Fed-batch Strategy: Employ a fed-batch strategy to maintain the carbon source concentration and avoid substrate inhibition.

Enzyme Assays
  • Cell Lysate Preparation: Harvest cells by centrifugation and lyse them using sonication or high-pressure homogenization.

  • Assay Conditions: For each enzyme in the pathway, develop a specific assay to measure its activity. This typically involves providing the substrate and necessary cofactors and measuring the formation of the product over time using techniques like HPLC or spectrophotometry.

Product Purification and Quantification
  • Separation of Biomass: Remove microbial cells from the fermentation broth by centrifugation or microfiltration.[11][12][13][14]

  • Product Extraction: this compound can be extracted from the clarified broth. Given its basic nature, adjusting the pH of the broth to be alkaline will facilitate its extraction into an organic solvent.

  • Chromatographic Purification: Further purify the extracted diamine using ion-exchange chromatography or other chromatographic techniques.

  • Quantification: Quantify the concentration of this compound in the fermentation broth and at each purification step using HPLC or GC-MS.

Data Presentation

The following tables summarize hypothetical and analogous quantitative data to provide a benchmark for the bio-based production of this compound.

Table 1: Key Enzymes and Potential Gene Sources
Enzyme Potential Gene Source Organism
HydrataseStenotrophomonas maltophilia
Alcohol DehydrogenaseMicrococcus luteus
Baeyer-Villiger MonooxygenasePseudomonas putida
Carboxylate ReductaseNocardia iowensis
TransaminaseVibrio fluvialis
Table 2: Analogous Production Data for Bio-based Diamines and Dicarboxylic Acids
Product Host Organism Titer (g/L) Yield (g/g) Productivity (g/L/h)
Cadaverine (C5 Diamine)E. coli9.61-0.32
Putrescine (C4 Diamine)C. glutamicum-0.260.045
Sebacic Acid (C10 Diacid)Candida tropicalis98.3>0.98 (molar)0.57
Dodecanedioic Acid (C12 Diacid)E. coli--43.8 (g/L/d)

Visualizations

Proposed Biosynthetic Pathway

Biosynthetic_Pathway cluster_feedstock Renewable Feedstock cluster_intermediate Intermediate Pathway cluster_final_product Final Product Pathway Oleic_Acid Oleic Acid Hydroxy_Acid 10-Hydroxyoctadecanoic Acid Oleic_Acid->Hydroxy_Acid Hydratase Keto_Acid 10-Oxooctadecanoic Acid Hydroxy_Acid->Keto_Acid Alcohol Dehydrogenase Ester_Intermediate Ester Intermediate Keto_Acid->Ester_Intermediate Baeyer-Villiger Monooxygenase Sebacic_Acid Sebacic Acid (1,10-Decanedioic Acid) Ester_Intermediate->Sebacic_Acid Esterase Aldehyde_Intermediate 10-Oxodecanoic Acid Sebacic_Acid->Aldehyde_Intermediate Carboxylate Reductase Amine_Intermediate 10-Aminodecanoic Acid Aldehyde_Intermediate->Amine_Intermediate Transaminase/ Amine Dehydrogenase Diaminodecane This compound Amine_Intermediate->Diaminodecane Carboxylate Reductase & Transaminase (repeated)

Caption: Proposed biosynthetic pathway for this compound from oleic acid.

Experimental Workflow

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_dsp Downstream Processing Gene_Selection Gene Selection & Codon Optimization Cloning Cloning into Expression Vector Gene_Selection->Cloning Transformation Transformation into Host Organism Cloning->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Bioreactor_Cultivation Bioreactor Cultivation (Batch/Fed-batch) Seed_Culture->Bioreactor_Cultivation Induction Induction of Gene Expression Bioreactor_Cultivation->Induction Cell_Separation Cell Separation (Centrifugation/Filtration) Induction->Cell_Separation Extraction Product Extraction Cell_Separation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Product Analysis (HPLC, GC-MS) Purification->Analysis

Caption: General experimental workflow for bio-based this compound production.

Conclusion

The development of a robust and efficient microbial platform for the production of this compound from renewable feedstocks is a challenging yet promising endeavor. This guide has outlined a feasible biosynthetic pathway and the necessary metabolic engineering and experimental steps to achieve this goal. By leveraging the principles of synthetic biology and metabolic engineering, it is possible to create sustainable routes to valuable chemicals, thereby contributing to a more circular and environmentally friendly chemical industry. Further research will be required to identify and optimize the specific enzymes and fermentation conditions to maximize the titer, yield, and productivity of this compound.

References

1,10-Diaminodecane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for 1,10-Diaminodecane (CAS No. 646-25-3). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the hazards and the necessary precautions for its use in a laboratory or research setting.

Chemical and Physical Properties

This compound is a white to light yellow powder or solid with a corrosive nature.[1] It is soluble in ethanol and slightly soluble in chloroform and methanol.[2] It is important to note that it can react with carbon dioxide in the air to form a salt.[2]

PropertyValueReference
Molecular Formula C10H24N2[3][4][5]
Molecular Weight 172.31 g/mol [4][6][7]
Appearance White to light yellow powder, chunks, or solid[1][2][8]
Melting Point 59-63 °C / 138.2-145.4 °F[2][6][8]
Boiling Point 140 °C @ 12 mmHg[2][6][8]
Water Solubility 5.9 g/L at 20°C[2]
Vapor Pressure 0.02 Pa at 20°C[2]
pKa 10.97 ± 0.10 (Predicted)[2]
LogP 0.3 at 25°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[8] It is corrosive and can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed and may cause respiratory irritation.[8][10]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation

Signal Word: Danger[8][10]

Hazard Symbols:

alt text
alt text

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates its potential for acute toxicity.

Route of ExposureSpeciesToxicity ValueReference
OralRatLD50: 500 mg/kg[3]
IntraperitonealMouseLDLo: 125 mg/kg[11]

Note: Detailed experimental protocols for the cited toxicity studies are not publicly available in the provided safety data sheets. These values should be used as an indication of the potential hazard.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.[1][8]

  • Avoid breathing dust, vapor, mist, or gas.[1][10]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke when using this product.[8][10]

  • Minimize dust generation and accumulation.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[1][8][9]

  • Follow OSHA respirator regulations if exposure limits are exceeded or if irritation occurs.[1][8]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]

  • Store in a corrosives area.[1][8]

  • Store locked up.[3][10]

  • Incompatible materials include acids, acid anhydrides, and acid chlorides.[8]

Emergency Procedures

Immediate action is required in case of exposure or a spill.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][8] Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] Wash clothing before reuse and destroy contaminated shoes.[1]

  • Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1][8]

  • Inhalation: Remove the person to fresh air immediately.[1][8] If breathing is difficult, give oxygen.[1] If breathing has ceased, apply artificial respiration using a suitable mechanical device.[1] Do NOT use mouth-to-mouth resuscitation.[1][8] Seek immediate medical attention.[1][8]

Fire-Fighting Measures:

  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1][8]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas.[8] Use personal protective equipment as required.[8] Avoid contact with skin, eyes, or clothing.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains.[10]

  • Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.[1][8]

Experimental Workflow and Diagrams

Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Immediate Area and Alert Others start->evacuate assess Assess the Spill (Size and Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize if Safe and Appropriate (Consult SDS) contain->neutralize cleanup Carefully Sweep or Vacuum Spill into a Labeled Waste Container neutralize->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

References

Reactivity of Primary Amine Groups in 1,10-Diaminodecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane, a linear aliphatic diamine, presents two primary amine groups at its termini, separated by a flexible ten-carbon chain. This unique structure imparts a specific reactivity profile that makes it a valuable building block in various fields, including polymer chemistry, materials science, and drug development. The nucleophilicity of the terminal amine groups governs its participation in a wide array of chemical transformations, allowing for the synthesis of polymers, the functionalization of surfaces, and the creation of complex molecular architectures for therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the primary amine groups in this compound, including its physicochemical properties, common reactions, and detailed experimental protocols.

Physicochemical Properties and Basicity

The reactivity of the primary amine groups in this compound is fundamentally linked to their basicity, which is quantified by their pKa values. The long aliphatic chain influences the molecule's solubility and the accessibility of the amine groups.

PropertyValueReference
Molecular Formula C₁₀H₂₄N₂[1]
Molecular Weight 172.31 g/mol [1]
Predicted pKa (Monoprotonated) 10.97 ± 0.10[2]
Calculated pKa₁ (First Protonation) ~10.8[3]
Calculated pKa₂ (Second Protonation) ~9.8[3]

The pKa values indicate that this compound is a moderately strong base. The first protonation occurs at one of the amine groups, and the second protonation, which is less favorable due to electrostatic repulsion, occurs at the other. The high pKa of the conjugate acid suggests that the free amine is a strong nucleophile, readily participating in reactions with electrophiles.

Core Reactivity of Primary Amines

The lone pair of electrons on the nitrogen atoms of the primary amine groups makes this compound a potent nucleophile. This nucleophilicity drives its participation in several key classes of reactions.

Acylation

Acylation involves the reaction of the amine groups with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is fundamental in the synthesis of polyamides and in bioconjugation. Due to the presence of two primary amine groups, both mono- and di-acylation are possible. Controlling the stoichiometry of the reactants is crucial to achieve the desired degree of substitution. Primary amines, such as those in this compound, are generally more reactive in acylation reactions than secondary amines due to lower steric hindrance and higher nucleophilicity.[4]

Alkylation

Alkylation involves the reaction of the amine groups with an alkyl halide, leading to the formation of secondary, tertiary, or even quaternary ammonium salts. Similar to acylation, controlling the reaction conditions is essential to manage the extent of alkylation.

Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and may require acid or base catalysis.[5] The resulting di-imine can be a versatile intermediate for further chemical modifications or can be used as a ligand in coordination chemistry.

Key Experimental Protocols

Polyamide Synthesis: Interfacial Polymerization (Adapted from Nylon 6,10 Synthesis)

This protocol describes the synthesis of a polyamide via interfacial polymerization, a common method for producing high molecular weight polymers. Here, this compound reacts with a diacid chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • Dichloromethane (or another suitable organic solvent)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound and sodium carbonate. The sodium carbonate acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

  • Organic Phase Preparation: Prepare a solution of sebacoyl chloride in dichloromethane.

  • Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymeric film of polyamide will form at the interface of the two immiscible liquids.

  • Polymer Collection: The polyamide film can be continuously drawn from the interface using forceps or a glass rod.

  • Washing and Drying: The collected polymer should be washed thoroughly with water and then a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and salts. The polymer is then dried under vacuum.

Mono-N-Boc Protection of this compound

Mono-protection of one amine group is a crucial step for the selective functionalization of this compound, particularly in drug delivery and complex organic synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Salt Formation: Dissolve this compound in a suitable solvent. Add one equivalent of HCl to protonate one of the amine groups, rendering it less nucleophilic.

  • Boc Protection: To the solution of the mono-protonated diamine, add one equivalent of (Boc)₂O. The reaction will selectively occur at the free, unprotonated amine group.

  • Neutralization and Extraction: After the reaction is complete (monitored by TLC), neutralize the solution with a base such as NaOH. Extract the mono-Boc-protected product into an organic solvent like dichloromethane.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis of a Schiff Base from this compound and an Aromatic Aldehyde

This protocol outlines the general procedure for the synthesis of a di-Schiff base.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., salicylaldehyde)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add two equivalents of the aromatic aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification. Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are used to confirm the structure of the synthesized Schiff base.[5]

Applications in Drug Development and Materials Science

The predictable reactivity of this compound makes it a versatile tool in several advanced applications.

As a Linker in Drug-Polymer Conjugates

In the field of drug delivery, this compound can serve as a flexible linker to attach therapeutic agents to polymer backbones, forming drug-polymer conjugates. The amine groups can be functionalized to create covalent bonds with both the drug and the polymer, influencing the release kinetics and bioavailability of the drug.

Drug_Conjugate_Synthesis Polymer Polymer Backbone (e.g., with carboxylic acid groups) ActivatedPolymer Activated Polymer Polymer->ActivatedPolymer Activation (e.g., EDC/NHS) DAC This compound (Linker) PolymerLinker Polymer-Linker Conjugate DAC->PolymerLinker Drug Therapeutic Agent (e.g., with a reactive group) FinalConjugate Drug-Polymer Conjugate Drug->FinalConjugate ActivatedPolymer->PolymerLinker Amide Bond Formation PolymerLinker->FinalConjugate Drug Conjugation

Workflow for synthesizing a drug-polymer conjugate using this compound as a linker.

Surface Functionalization of Nanoparticles

The primary amine groups of this compound can be used to modify the surface of nanoparticles, such as silica or gold nanoparticles. This functionalization can improve their dispersibility in biological media, provide sites for further bioconjugation, and alter their interaction with cells.

Nanoparticle_Functionalization Nanoparticle Silica Nanoparticle (with surface silanol groups) AmineNP Amine-Functionalized Nanoparticle Nanoparticle->AmineNP Silanization Silane Aminosilane (e.g., APTES) Silane->AmineNP CrosslinkedNP Crosslinked Nanoparticle (for hydrogel formation) AmineNP->CrosslinkedNP Crosslinking DAC This compound DAC->CrosslinkedNP

Workflow for the surface functionalization of silica nanoparticles with this compound.

Quantitative Reactivity Data

Conclusion

This compound is a highly versatile molecule whose reactivity is dominated by its two primary amine groups. Its strong nucleophilicity allows it to readily participate in a variety of important chemical reactions, including acylation, alkylation, and Schiff base formation. This reactivity makes it an invaluable component in the synthesis of advanced materials like polyamides and in the development of sophisticated drug delivery systems. While quantitative kinetic data remains sparse, the fundamental principles of organic chemistry provide a solid framework for understanding and predicting its behavior. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers and scientists to harness the potential of this compound in their respective fields.

References

A Technical Guide to High-Purity 1,10-Diaminodecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical intermediate with significant applications in polymer chemistry and the pharmaceutical industry. Its bifunctional nature, with primary amine groups at both ends of a ten-carbon chain, allows it to serve as a flexible building block and crosslinking agent. In the realm of drug development, high-purity this compound is increasingly utilized as a linker in drug-conjugate synthesis and for the surface functionalization of nanoparticle-based drug delivery systems. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and detailed experimental protocols relevant to the use of high-purity this compound in research and pharmaceutical applications.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound at different purity levels. For research and drug development purposes, where high purity is critical to avoid side reactions and ensure reproducibility, it is essential to source from reputable suppliers who provide detailed analytical data. The following table summarizes commercially available high-purity this compound from several key suppliers.

SupplierProduct NumberPurityAnalytical MethodPhysical FormCAS Number
Sigma-Aldrich D1420497%Not SpecifiedSolid646-25-3[1]
Santa Cruz Biotechnology sc-239165≥97%Not SpecifiedSolid646-25-3[2]
Tokyo Chemical Industry (TCI) D0085>98.0%GC, Nonaqueous TitrationWhite to Light yellow powder to crystal646-25-3[3][4]
Biosynth FD66919Not SpecifiedNot SpecifiedSolid646-25-3[5]

Note: Purity levels and available analytical data may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically synthesized via the catalytic hydrogenation of sebaconitrile. The following experimental protocol is adapted from a patented method for producing high-purity diamines.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sebaconitrile

  • Raney nickel catalyst

  • Ethanol

  • Ammonia

  • 50% (w/w) Sodium hydroxide solution

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • A 500 cm³ autoclave reactor is charged with 150 g of sebaconitrile, 4.5 g of Raney nickel, and 150 g of ethanol.

  • The autoclave is sealed and the gas phase is purged with nitrogen.

  • 35.2 g of ammonia and 0.3 g of 50% sodium hydroxide solution are introduced at ambient temperature.

  • The reaction mixture is stirred, and hydrogen is introduced to a total pressure of 30 bar at 130°C.

  • The reaction is allowed to proceed for 5 hours.

  • After the reaction, the autoclave is cooled, and the catalyst is filtered off at 30°C.

  • The ethanol is evaporated, and the crude this compound is purified by distillation. A purity of 98.5% can be achieved with this method.

A variation of this method, with different ammonia and sodium hydroxide concentrations and a reaction time of 6.5 hours, can yield this compound with a purity of 99.3%.

G cluster_synthesis Synthesis of this compound cluster_purification Purification Sebaconitrile Sebaconitrile Autoclave Autoclave Reactor (130°C, 30 bar, 5h) Sebaconitrile->Autoclave RaneyNi Raney Nickel RaneyNi->Autoclave Ethanol Ethanol Ethanol->Autoclave Ammonia Ammonia Ammonia->Autoclave NaOH NaOH NaOH->Autoclave Hydrogen Hydrogen Hydrogen->Autoclave Filtration Filtration Autoclave->Filtration Crude Product Evaporation Evaporation Filtration->Evaporation Distillation Distillation Evaporation->Distillation HighPurityProduct High-Purity This compound Distillation->HighPurityProduct

Synthesis and Purification Workflow for this compound.
Experimental Protocol: Purification by Recrystallization

For achieving even higher purity, recrystallization can be employed. The choice of solvent is critical. While specific solvent systems for this compound are not extensively published, a general protocol for the recrystallization of amines can be adapted. A solvent in which the diamine is soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixture of solvents, such as ethanol and water, may also be effective.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Applications in Drug Development

High-purity this compound is a valuable component in the construction of complex pharmaceutical molecules and delivery systems.

Synthesis of Polyamides for Biomedical Devices

This compound is a key monomer in the synthesis of certain polyamides used in medical devices due to the biocompatibility and favorable mechanical properties of the resulting polymers.[6]

Experimental Protocol: Synthesis of a Polyamide via Catalytic Dehydrogenation

This protocol describes a direct synthesis of polyamides from diols and diamines.[7]

Materials:

  • This compound

  • A suitable diol (e.g., 1,12-dodecanediol)

  • PNN pincer ruthenium complex (Milstein catalyst)

  • Anisole (solvent)

Procedure:

  • In a glovebox, premix 1.0 mmol of the diol, 1.0 mmol of this compound, and the ruthenium catalyst in 1.5 mL of anisole.

  • Heat the reaction mixture under a nitrogen flow for 48 hours.

  • The resulting polyamide can be isolated by precipitation in a non-solvent like toluene.

G Diol Diol (e.g., 1,12-dodecanediol) Reaction Reaction Vessel (Heated, N2 flow, 48h) Diol->Reaction Diaminodecane This compound Diaminodecane->Reaction Catalyst Ruthenium Catalyst Catalyst->Reaction Solvent Anisole Solvent->Reaction Precipitation Precipitation (in Toluene) Reaction->Precipitation Polymer Solution Polyamide Polyamide Product Precipitation->Polyamide

Workflow for Polyamide Synthesis.
This compound as a Linker in Drug-Conjugate Synthesis

The two primary amine groups of this compound make it an attractive candidate for a flexible linker in antibody-drug conjugates (ADCs) or other drug-targeting constructs.[8][9] While a specific protocol utilizing this compound was not found, a general approach for conjugating a drug to a targeting moiety via a diamine linker is presented below. This would require initial modification of the drug and/or targeting molecule to introduce suitable reactive groups (e.g., carboxylic acids, activated esters).

Conceptual Protocol:

  • Activation of Drug/Targeting Moiety: The carboxylic acid group on a drug or targeting molecule is activated, for example, using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Reaction with this compound: The NHS-activated molecule is reacted with a molar excess of this compound in an appropriate aprotic solvent. The excess diamine ensures that the primary product is the mono-functionalized diamine, leaving one amine group free for the next step.

  • Purification: The mono-functionalized linker-drug/targeting moiety conjugate is purified from the excess diamine and other reagents, for example, by chromatography.

  • Conjugation to the Second Component: The free amine group on the linker is then used to react with an activated group on the second component (the targeting moiety or the drug, respectively) to form the final conjugate.

Surface Functionalization of Nanoparticles for Drug Delivery

This compound can be used to introduce primary amine groups onto the surface of nanoparticles, which can then be used to attach targeting ligands or drugs.[10] This is particularly useful for nanoparticles that have surface groups amenable to reaction with amines, such as carboxylated nanoparticles.

Experimental Protocol: Amine Functionalization of Carboxylated Nanoparticles

This is a general protocol that can be adapted for various types of carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles).

Materials:

  • Carboxylated nanoparticles

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Disperse the carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Add a solution of this compound in buffer to the activated nanoparticle suspension. A significant molar excess of the diamine is used to favor the formation of amine-terminated surfaces.

  • Allow the reaction to proceed for several hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the amine-functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in a clean buffer or by dialysis.

G cluster_activation Activation cluster_functionalization Functionalization cluster_purification Purification CarboxylatedNP Carboxylated Nanoparticles ActivationStep Activation of Carboxyl Groups CarboxylatedNP->ActivationStep EDC_NHS EDC / NHS EDC_NHS->ActivationStep Reaction Reaction with Diamine ActivationStep->Reaction Activated Nanoparticles Diaminodecane This compound Diaminodecane->Reaction Quenching Quenching Reaction->Quenching Crude Functionalized NPs Centrifugation Centrifugation / Dialysis Quenching->Centrifugation FunctionalizedNP Amine-Functionalized Nanoparticles Centrifugation->FunctionalizedNP

Workflow for Nanoparticle Surface Functionalization.

Conclusion

High-purity this compound is a critical raw material for advanced applications in polymer science and drug development. The selection of a reliable commercial supplier providing comprehensive analytical data is paramount for ensuring the quality and reproducibility of research outcomes. The experimental protocols provided in this guide for the synthesis, purification, and application of this compound offer a foundation for researchers and drug development professionals. While the protocols for its use in drug-conjugate synthesis and nanoparticle functionalization are based on general methodologies, they provide a strong starting point for the development of specific applications tailored to this versatile diamine linker. As the demand for more sophisticated drug delivery systems and biocompatible materials grows, the importance of high-purity intermediates like this compound will continue to increase.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Polyamides Using 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane is a versatile C10 aliphatic diamine that serves as a key building block in the synthesis of high-performance polyamides. These polymers, which include Polyamide 10T (PA10T), Polyamide 1010 (PA1010), and various copolyamides, offer a unique combination of desirable properties. Due to the long hydrocarbon chain of this compound, these polyamides typically exhibit low moisture absorption, excellent dimensional stability, good chemical resistance, and high thermal stability.[1][2][3]

Notably, this compound can be derived from renewable resources like castor oil, positioning these polyamides as sustainable alternatives to petroleum-based plastics.[2][4] The biocompatibility and favorable mechanical properties of long-chain polyamides are also garnering interest for biomedical applications, including medical devices, and drug delivery systems.[1][4][5] For instance, Polyamide 1010, synthesized from this compound, has received FDA approval for food contact applications, indicating a strong safety profile.[6] This document provides detailed protocols for the synthesis of polyamides using this compound and summarizes their key properties and potential applications.

Key Properties of Polyamides Derived from this compound

Polyamides synthesized with this compound exhibit a range of thermal and mechanical properties that can be tailored by the choice of the dicarboxylic acid comonomer.

Polyamide TypeMonomersMelting Temp. (°C)Degradation Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Intrinsic Viscosity (dL/g)
PA10T This compound, Terephthalic Acid~310~479~80~570.90 - 1.03
PA10T/1014 (5%) This compound, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid306478.7680.02570.98
PA10T/1014 (10%) This compound, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid301476.5177.12851.03
PA10T/1014 (20%) This compound, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid295473.9472.951500.90
PA1010 This compound, Sebacic Acid~202----

Note: The properties listed above are approximate values gathered from various studies and can vary based on the specific synthesis conditions and characterization methods used.[1][3][7][8]

Experimental Protocols

Three common methods for polyamide synthesis are melt polymerization, solution polymerization, and interfacial polymerization.

Melt Polycondensation

This method involves heating the monomers above their melting points in an inert atmosphere. It is a widely used industrial process for producing high-molecular-weight polyamides.

Protocol for PA10T Synthesis:

  • Salt Preparation: In a reaction vessel, prepare an aqueous solution of equimolar amounts of this compound and terephthalic acid. Stir the solution at 80°C for 1 hour to form the polyamide salt. This step helps to ensure a 1:1 stoichiometric ratio and reduces the loss of the diamine during subsequent heating.[1]

  • Pre-polymerization: Transfer the polyamide salt solution to a high-pressure autoclave. Purge the autoclave with nitrogen multiple times to remove oxygen. Heat the system to 240°C over 3 hours while maintaining a pressure of no more than 3 MPa by releasing steam. Hold at 240°C for 30 minutes.[1]

  • Polycondensation: Gradually reduce the pressure to atmospheric pressure over 40 minutes while maintaining the temperature at 240°C to remove water and drive the polymerization reaction forward.

  • Extrusion and Cooling: Extrude the molten polymer from the autoclave under nitrogen pressure into a water bath to cool and solidify.

  • Pelletizing: Dry the resulting polymer strands and cut them into pellets for further characterization and processing.

melt_polycondensation cluster_prep Preparation cluster_polymerization Polymerization cluster_processing Processing monomers This compound + Dicarboxylic Acid salt_formation Polyamide Salt Formation (80°C) monomers->salt_formation autoclave High-Pressure Autoclave salt_formation->autoclave prepolymerization Pre-polymerization (~240°C, <3 MPa) autoclave->prepolymerization polycondensation Polycondensation (Reduce Pressure) prepolymerization->polycondensation extrusion Extrusion & Cooling polycondensation->extrusion pelletizing Pelletizing extrusion->pelletizing final_product final_product pelletizing->final_product Final Polyamide Pellets solution_polymerization cluster_reaction Reaction cluster_purification Purification dissolution Dissolve this compound in Solvent (0°C) addition Add Diacid Chloride dissolution->addition polymerization Stir at Room Temp. addition->polymerization precipitation Precipitate in Non-solvent polymerization->precipitation washing Wash Polymer precipitation->washing drying Vacuum Dry washing->drying final_product final_product drying->final_product Pure Polyamide Powder interfacial_polymerization cluster_phases Phase Preparation cluster_reaction Reaction & Collection cluster_purification Purification aqueous Aqueous Phase: This compound + Base interface Combine Phases (Forms Interface) aqueous->interface organic Organic Phase: Diacid Chloride + Solvent organic->interface film_formation Polyamide Film Forms interface->film_formation removal Pull Polymer Rope film_formation->removal washing Wash Polymer removal->washing drying Dry Polymer washing->drying final_product final_product drying->final_product Polyamide Fiber/Film

References

Curing Epoxy Resins with 1,10-Diaminodecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the curing of epoxy resins, specifically targeting the use of 1,10-Diaminodecane as a curing agent. Epoxy resins are a versatile class of thermosetting polymers widely used in various industrial and research applications due to their excellent mechanical properties, chemical resistance, and adhesion. The selection of the curing agent is critical as it significantly influences the final properties of the cured epoxy. This compound, a linear aliphatic diamine, is an effective curing agent that imparts a degree of flexibility to the cured epoxy network. These application notes detail the stoichiometry, curing protocols, and expected material properties, along with standardized testing methodologies.

Introduction

The curing of epoxy resins with amine hardeners is a well-established process involving the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. This compound possesses two primary amine groups, each with two active hydrogen atoms, making it a tetra-functional curing agent. The long aliphatic chain of this compound can influence the glass transition temperature (Tg) and mechanical flexibility of the resulting thermoset.

This protocol focuses on the use of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. The principles and procedures outlined can be adapted for other epoxy systems with appropriate adjustments to the stoichiometry.

Materials and Stoichiometry

Materials
  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. A typical liquid epoxy resin has an Epoxy Equivalent Weight (EEW) in the range of 180-200 g/eq. For this protocol, we will assume an EEW of 190 g/eq.

  • Curing Agent: this compound (CAS No: 646-25-3).

Stoichiometry Calculation

To achieve optimal properties, a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent is crucial.

The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent is calculated as follows:

AHEW = Molecular Weight of Amine / Number of Active Hydrogens

  • Molecular Weight of this compound (C₁₀H₂₄N₂): 172.31 g/mol

  • Number of Active Hydrogens per molecule: 4 (two on each primary amine group)

AHEW of this compound = 172.31 g/mol / 4 = 43.08 g/eq

The required parts by weight of the curing agent per 100 parts of epoxy resin (phr) is calculated using the following formula:

phr = (AHEW / EEW) * 100

phr = (43.08 g/eq / 190 g/eq) * 100 ≈ 22.67

Therefore, approximately 22.67 parts by weight of this compound should be used for every 100 parts by weight of DGEBA epoxy resin with an EEW of 190 g/eq.

Curing Protocol

Aliphatic amines like this compound can initiate curing at ambient temperatures, but a post-curing step at an elevated temperature is often recommended to ensure complete reaction and achieve optimal thermal and mechanical properties.

Recommended Curing Schedule
  • Initial Cure (Gelation and Hardening): 24 hours at room temperature (20-25°C).

  • Post-Cure: 2 hours at 80°C followed by 1 hour at 120°C.

Note: The pot life and gel time of the mixture will depend on the mass of the mixture and the ambient temperature. For larger batches, the exothermic reaction will generate more heat, leading to a shorter pot life.

Expected Material Properties (Representative Data)

PropertyTypical Value RangeTest Method
Thermal Properties
Glass Transition Temp. (Tg)60 - 90 °CDSC
Mechanical Properties
Tensile Strength50 - 70 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Elongation at Break3 - 6 %ASTM D638
Flexural Strength80 - 110 MPaASTM D790
Flexural Modulus2.8 - 3.8 GPaASTM D790
Hardness (Shore D)80 - 90ASTM D2240

Experimental Protocols

Sample Preparation
  • Accurately weigh the DGEBA epoxy resin and this compound in the calculated stoichiometric ratio into a clean, dry mixing container.

  • Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Carefully pour the mixture into desired molds for mechanical testing specimens or for the intended application, avoiding the entrapment of air bubbles.

  • Allow the samples to cure according to the recommended curing schedule (Section 3.1).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Apparatus: Differential Scanning Calorimeter

Procedure (based on ASTM E1356):

  • Prepare a small sample (5-10 mg) of the fully cured epoxy.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 150°C).

  • Cool the sample back to room temperature.

  • Reheat the sample at the same heating rate. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

Tensile Properties Testing

Apparatus: Universal Testing Machine with appropriate grips and extensometer.

Procedure (based on ASTM D638):

  • Prepare dog-bone shaped specimens according to the dimensions specified in the standard.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach an extensometer to the gauge section to measure strain.

  • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Record the load and elongation data to calculate tensile strength, tensile modulus, and elongation at break.

Flexural Properties Testing

Apparatus: Universal Testing Machine with a three-point bending fixture.

Procedure (based on ASTM D790):

  • Prepare rectangular bar specimens according to the dimensions specified in the standard.

  • Measure the width and thickness of each specimen.

  • Place the specimen on the supports of the three-point bending fixture.

  • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fails or reaches a specified deflection.

  • Record the load and deflection data to calculate flexural strength and flexural modulus.

Visualizations

Epoxy-Amine Curing Mechanism

G cluster_reactants Reactants cluster_reaction1 Step 1: Primary Amine Addition cluster_reaction2 Step 2: Secondary Amine Addition cluster_product Product Epoxy Epoxy Group (on DGEBA) Intermediate Secondary Amine Intermediate + Hydroxyl Group Epoxy->Intermediate + Amine Amine Primary Amine Group (on this compound) Amine->Intermediate TertiaryAmine Tertiary Amine + Another Hydroxyl Group Intermediate->TertiaryAmine + Another Epoxy Group Network Cross-linked Polymer Network TertiaryAmine->Network Propagation

Caption: Chemical reaction mechanism of epoxy curing with a primary amine.

Experimental Workflow for Material Characterization

G cluster_prep Sample Preparation cluster_testing Material Testing cluster_results Data Analysis Start Weigh Epoxy and This compound Mix Thorough Mixing Start->Mix Pour Pour into Molds Mix->Pour Cure Cure at Room Temp (24h) Pour->Cure PostCure Post-Cure at Elevated Temp Cure->PostCure DSC DSC Analysis (Tg) PostCure->DSC Tensile Tensile Testing PostCure->Tensile Flexural Flexural Testing PostCure->Flexural Thermal Thermal Properties DSC->Thermal Mechanical Mechanical Properties Tensile->Mechanical Flexural->Mechanical

Caption: Workflow for preparing and characterizing cured epoxy samples.

Application Notes and Protocols for Polycondensation with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of polyamides utilizing 1,10-diaminodecane as a key monomer. The protocols focus on two commercially relevant polyamides: Polyamide 1010 (PA1010), derived from the polycondensation of this compound and sebacic acid, and Polyamide 10T (PA10T), a high-performance semi-aromatic polyamide synthesized from this compound and terephthalic acid. Methodologies for melt polycondensation, high-pressure aqueous polycondensation, and interfacial polycondensation are detailed to provide researchers with multiple synthetic strategies.

Data Presentation

The following tables summarize key quantitative data for Polyamide 1010 and Polyamide 10T, including their thermal and mechanical properties. This data is essential for material selection and application design in research and development.

Table 1: Thermal Properties of Polyamides based on this compound

PolymerMelting Temperature (T_m) (°C)Glass Transition Temperature (T_g) (°C)Decomposition Temperature (T_d) (°C)
Polyamide 1010 (PA1010)197 - 20240 - 60~451 (Onset)
Polyamide 10T (PA10T)295 - 306Not clearly defined472 - 479

Table 2: Mechanical Properties of Polyamides based on this compound

PolymerTensile Strength (MPa)Elongation at Break (%)
Polyamide 1010 (PA1010)~38.5>150
Polyamide 10T (PA10T)72.95 - 80.0257 - 150

Experimental Protocols

Protocol 1: Synthesis of Polyamide 1010 (PA1010) via Melt Polycondensation

This protocol details the two-step synthesis of high-molecular-weight PA1010, a bio-based polyamide derived from castor oil.[1][2] The first step involves the preparation of the "nylon salt" (1,10-diammonium decanedioate), followed by its melt polycondensation.

Step 1: Preparation of Nylon 1010 Salt

  • Dissolution of Reactants: Prepare a solution of sebacic acid (1 equivalent) in absolute ethanol (10% w/w) at 55 °C in a reaction vessel equipped with a stirrer. In a separate vessel, prepare a solution of this compound (1.01 equivalents) in absolute ethanol (43% w/w).

  • Salt Precipitation: Slowly add the this compound solution dropwise to the stirred sebacic acid solution at 55 °C. A white precipitate of the nylon salt will form.

  • Stirring and Cooling: Continue stirring the mixture for 2 hours at 55 °C. Afterward, cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Washing: Remove the supernatant liquid. Wash the precipitate by stirring with absolute ethanol at room temperature for 2 hours.

  • Filtration and Drying: Filter the salt and continue washing with absolute ethanol until the pH of the filtrate is neutral.

  • Recrystallization: Recrystallize the white powder from an ethanol/water mixture (e.g., 20:1 v/v).

  • Final Drying: Dry the purified nylon 1010 salt in a vacuum oven at 60 °C for 8 hours.[3]

Step 2: Melt Polycondensation

  • Reactor Setup: Place 30 g of the dried nylon 1010 salt into a 100-mL glass jacketed reactor equipped with a mechanical stirrer, a Vigreux condensation column, a distillation adapter, and a nitrogen inlet/outlet.[3][4]

  • Inert Atmosphere: Purge the reactor with nitrogen gas at a flow rate of 200 mL/min for 1 hour while stirring the salt at 30 rpm.[3]

  • Heating and Pressurization: Seal the gas outlet and apply a positive nitrogen pressure. Heat the reactor from room temperature to 230 °C at a rate of 3.3 °C/min.[3]

  • Polycondensation at Atmospheric Pressure: Once the reaction temperature reaches 230 °C, open the nitrogen outlet to a flow rate of 50 mL/min to carry away the water formed during the reaction. Increase the stirring speed to 75 rpm and maintain the reaction for 3 hours.[3]

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyamide will be a white mass.

  • Purification: Remove the polymer from the reactor and grind it into a powder. Wash the powder by stirring with deionized water at 55 °C for 4 hours, then let it sit overnight at room temperature.[3]

  • Drying: Filter the polymer and dry it in a vacuum oven.

Protocol 2: Synthesis of Polyamide 10T (PA10T) via High-Pressure Aqueous Polycondensation

This protocol describes the synthesis of the semi-aromatic, high-performance polyamide PA10T. This method involves the direct polycondensation of this compound and terephthalic acid in deionized water under high temperature and pressure, with an initial in-situ salt formation step.[5]

  • Reactant Mixture: In a high-pressure reactor, combine this compound, terephthalic acid, and deionized water.

  • In-situ Salt Formation (Pre-polymerization): Heat the reactor to 80 °C and maintain this temperature for approximately 1 hour to facilitate the formation of the polyamide salt. This step is crucial to minimize the loss of the volatile this compound during the subsequent heating and steam removal stages.

  • High-Temperature Polycondensation: After salt formation, increase the temperature and pressure in the reactor to drive the polycondensation reaction. The high vapor pressure generated by the water is essential for the reaction to proceed.

  • Steam Removal: Carefully vent the steam from the reactor. The removal of water, a byproduct of the condensation reaction, is critical to shift the equilibrium towards the formation of a high molecular weight polymer.

  • Solid-State Polycondensation (Post-polycondensation): After the removal of the bulk water, maintain the polymer at a high temperature under a high vacuum. This solid-state polycondensation (SSP) step is necessary to further increase the molecular weight and avoid side reactions.[5]

  • Cooling and Isolation: Cool the reactor and isolate the resulting PA10T polymer.

Protocol 3: Interfacial Polycondensation of this compound

Interfacial polycondensation is a rapid, low-temperature method for producing polyamides. This protocol provides a general procedure for the synthesis of a polyamide from this compound and a diacid chloride (e.g., sebacoyl chloride or terephthaloyl chloride).

  • Aqueous Phase Preparation: Dissolve this compound in an aqueous solution, typically containing an acid scavenger such as sodium carbonate or sodium hydroxide to neutralize the HCl byproduct.

  • Organic Phase Preparation: Dissolve the diacid chloride (e.g., sebacoyl chloride for PA1010 or terephthaloyl chloride for PA10T) in a water-immiscible organic solvent, such as dichloromethane or hexane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker without stirring. A polymer film will form instantly at the interface of the two layers.

  • Polymer Film Removal: Gently grasp the polymer film with forceps and continuously pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface.

  • Washing and Drying: Thoroughly wash the collected polyamide with water and then with a solvent like methanol or ethanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the fundamental chemical reaction involved in the polycondensation of this compound.

Polycondensation_Reaction cluster_reactants Reactants cluster_products Products diamine This compound (H₂N-(CH₂)₁₀-NH₂) polyamide Polyamide [-NH-(CH₂)₁₀-NH-CO-R-CO-]n diamine->polyamide + diacid Dicarboxylic Acid (HOOC-R-COOH) diacid->polyamide water Water (H₂O) polyamide->water + (byproduct)

Caption: General Polycondensation Reaction of this compound.

Melt_Polycondensation_Workflow cluster_salt_prep Step 1: Nylon Salt Preparation cluster_polycondensation Step 2: Melt Polycondensation cluster_purification Step 3: Purification arrow -> dissolve Dissolve Diamine & Diacid in Ethanol precipitate Precipitate Salt dissolve->precipitate wash_dry Wash & Dry Salt precipitate->wash_dry reactor Charge Reactor with Nylon Salt wash_dry->reactor heat Heat under N₂ (e.g., to 230°C) reactor->heat polymerize Polymerize with Water Removal heat->polymerize cool_isolate Cool & Isolate Polymer polymerize->cool_isolate grind Grind Polymer cool_isolate->grind wash_polymer Wash with Water grind->wash_polymer dry_polymer Dry Final Polymer wash_polymer->dry_polymer

Caption: Workflow for Melt Polycondensation of Polyamide 1010.

Interfacial_Polycondensation_Workflow cluster_phases Phase Preparation cluster_reaction Polymerization cluster_collection Collection & Purification aqueous_phase Aqueous Phase: This compound + Acid Scavenger layering Layer Organic Phase over Aqueous Phase organic_phase Organic Phase: Diacid Chloride in Immiscible Solvent film_formation Instantaneous Polymer Film Formation at Interface layering->film_formation pull_film Continuously Pull Polymer Film film_formation->pull_film wash_dry_film Wash & Dry the Polymer pull_film->wash_dry_film

Caption: Workflow for Interfacial Polycondensation.

References

Applications of 1,10-Diaminodecane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,10-Diaminodecane in Materials Science

This compound is a linear aliphatic diamine with the chemical formula C₁₀H₂₄N₂.[1][2][3] Its structure, featuring two primary amine groups separated by a ten-carbon chain, makes it a versatile building block in polymer chemistry and materials science.[4] The long hydrocarbon chain imparts flexibility and hydrophobicity to the resulting polymers, while the terminal amine groups provide reactive sites for polymerization and cross-linking.[5] These characteristics have led to the use of this compound in the synthesis of high-performance polyamides and as a curing agent for epoxy resins, among other applications.[4][6] Notably, this compound can be derived from renewable resources like castor oil, making it a key component in the development of sustainable, bio-based polymers.[7][8]

Application I: High-Performance Polyamides (Nylons)

Introduction

This compound is a crucial monomer in the synthesis of long-chain polyamides, commonly known as nylons. Its reaction with dicarboxylic acids or their derivatives through polycondensation results in polymers with desirable properties such as high strength, toughness, good thermal stability, and low moisture absorption.[6][9][10] Two notable polyamides synthesized using this compound are Nylon 10,10 and Polyamide 10T (PA10T). Nylon 10,10, produced from the reaction of this compound and sebacic acid, is a fully bio-based polyamide when both monomers are derived from renewable sources.[8] PA10T is a semi-aromatic polyamide synthesized from this compound and terephthalic acid, offering excellent heat resistance and mechanical properties.[9][11]

Quantitative Data Summary

The following table summarizes the typical mechanical and thermal properties of polyamides synthesized using this compound.

PropertyPolyamide 10T (PA10T)[9]Copolyamide 10T/1014 (5 mol% 1014)[9]Copolyamide 10T/1014 (20 mol% 1014)[9]
Melting Point (°C)306-295
Degradation Temp. (°C)479-472
Tensile Strength (MPa)80.02-72.95
Elongation at Break (%)57-150
Experimental Protocols

Synthesis of Nylon 10,10 (Interfacial Polymerization)

This protocol describes the synthesis of Nylon 10,10 via interfacial polymerization of this compound and sebacoyl chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • Hexane (or other suitable organic solvent)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol (for washing)

  • Acetone (for washing)

Procedure:

  • Prepare the aqueous phase: Dissolve this compound and an equimolar amount of NaOH in distilled water. The NaOH is to neutralize the HCl byproduct of the reaction.[5]

  • Prepare the organic phase: Dissolve sebacoyl chloride in an equal volume of hexane in a separate beaker.[12]

  • Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface.[5][13]

  • Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous strand of nylon can be drawn.[5][13]

  • Washing and Drying: Wash the collected nylon strand thoroughly with water, followed by ethanol and then acetone to facilitate drying.[5] Allow the polymer to air dry completely.

Synthesis of Polyamide 10T (PA10T) (High-Temperature Polycondensation)

This protocol outlines the synthesis of PA10T via high-temperature polycondensation in an autoclave.

Materials:

  • This compound (DMD)

  • Terephthalic acid (PTA)

  • Sodium hypophosphite (catalyst)

  • Benzoic acid (molecular weight regulator)

  • Deionized water

Procedure:

  • Charging the Reactor: Add the specified amounts of this compound, terephthalic acid, sodium hypophosphite, benzoic acid, and deionized water to a high-pressure autoclave.[9]

  • Purging: Purge the autoclave with nitrogen multiple times to remove any oxygen.[9]

  • Pre-polymerization: Heat the mixture to around 80°C for approximately 1 hour to form the polyamide salt.[9]

  • Polycondensation: Gradually increase the temperature and pressure according to the desired polymerization conditions. Steam will be generated and released.

  • Product Recovery: After the reaction is complete, cool the reactor and extrude the polymer strand.

  • Purification and Drying: Cool the polymer strand in water, pelletize it, and dry the pellets under vacuum.

Characterization of Polyamides

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and identify characteristic functional groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the polymer.[9]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the polymer.[14]

  • Wide-Angle X-ray Diffraction (WAXD): To analyze the crystalline structure of the polyamide.[9]

  • Mechanical Testing: To measure tensile strength, elongation at break, and other mechanical properties using a universal testing machine.[9]

  • Viscosity Measurement: To determine the intrinsic viscosity, which is related to the molecular weight of the polymer.[9]

Workflow Diagram

Polyamide_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Prepare Aqueous Phase (this compound + NaOH) s3 Interfacial Polymerization s1->s3 s2 Prepare Organic Phase (Dicarboxylic Acid Chloride) s2->s3 s5 Polymer Washing & Drying s3->s5 s4 High-Temperature Polycondensation s4->s5 c1 Structural Analysis (FTIR, NMR) s5->c1 Characterize Polymer c2 Thermal Analysis (DSC, TGA) s5->c2 Characterize Polymer c3 Crystallinity Analysis (WAXD) s5->c3 Characterize Polymer c4 Mechanical Testing s5->c4 Characterize Polymer Epoxy_Curing_and_Characterization cluster_curing Curing Process cluster_characterization Characterization c1 Calculate Stoichiometry (Epoxy Resin & this compound) c2 Thorough Mixing c1->c2 c3 Pouring/Application c2->c3 c4 Room Temperature Cure c3->c4 c5 Post-Curing (Optional) c4->c5 ch1 Thermal/Mechanical Analysis (DMA, TGA) c5->ch1 Characterize Cured Epoxy ch2 Mechanical Property Testing (Tensile, Impact) c5->ch2 Characterize Cured Epoxy ch3 Cure Monitoring (FTIR) c5->ch3 Characterize Cured Epoxy

References

Application Notes and Protocols for Long-Chain Polyamides Derived from 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Diaminodecane is a key C10 aliphatic diamine monomer utilized in the synthesis of high-performance long-chain polyamides. Its linear and flexible ten-carbon chain imparts unique properties to the resulting polymers, including excellent thermal stability, good mechanical strength, low moisture absorption, and enhanced flexibility. These characteristics make polyamides derived from this compound, such as Polyamide 1010 (PA1010), Polyamide 1012 (PA1012), and Polyamide 10T (PA10T), attractive materials for a range of applications, from engineering plastics to biomedical devices. This document provides detailed application notes, experimental protocols, and characterization data for these long-chain polyamides.

Key Applications

Long-chain polyamides synthesized from this compound are valued for their balanced performance profile. Key application areas include:

  • Engineering Plastics: Due to their high strength, stiffness, and thermal resistance, these polyamides are used in automotive components, electrical and electronic parts, and industrial machinery. PA10T, a semi-aromatic polyamide, is particularly noted for its high melting point and mechanical strength.

  • Fibers and Films: The flexibility and durability of these polyamides make them suitable for producing high-performance fibers for textiles and industrial applications, as well as films for packaging. Fully bio-based PA1010 is especially attractive for sustainable food packaging solutions.[1]

  • Biomedical Applications: The biocompatibility of aliphatic polyamides makes them candidates for use in medical devices such as sutures, catheters, and drug delivery systems.[2] While specific research on the degradation products of this compound-based polyamides is ongoing, their general stability and biocompatibility are promising for this field.

Quantitative Data Presentation

The properties of polyamides derived from this compound can be tailored by selecting different dicarboxylic acid co-monomers. The following tables summarize key thermal and mechanical properties of several common long-chain polyamides based on this compound.

Table 1: Thermal Properties of Polyamides Derived from this compound

PolyamideDicarboxylic Acid Co-monomerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
PA1010 Sebacic Acid189 - 202[3][4]40 - 60[5]~407 (5% weight loss)[6]
PA1012 Dodecanedioic Acid174 - 187Not widely reportedNot widely reported
PA10T Terephthalic Acid~316Not widely reported>400
PA10T/1014 Copolymers Terephthalic Acid / 1,12-Dodecanedicarboxylic Acid295 - 306[7]Decreases with increasing 1014 content472 - 479 (at max degradation rate)[7]

Table 2: Mechanical Properties of Polyamides Derived from this compound

PolyamideTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Impact Strength (kJ/m²)
PA1010 40 - 50.5[8][9]>1501.373[9]9.5[8]
PA1012 Varies with crystal formVaries with crystal formNot widely reportedNot widely reported
PA10T ~80[7]37[7]Not widely reportedNot widely reported
PA10T/1014 Copolymers 73 - 80[7]57 - 150[7]Not widely reportedNot widely reported

Experimental Protocols

Protocol 1: Synthesis of Polyamide 1010 (PA1010) via Melt Polycondensation

This protocol describes the synthesis of PA1010 from this compound and sebacic acid.

Materials:

  • This compound (equimolar amount to sebacic acid)

  • Sebacic acid

  • Catalyst (e.g., dibutyltin oxide, optional)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Beakers and filtration apparatus

Procedure:

  • Nylon Salt Formation (Optional but Recommended):

    • Dissolve equimolar amounts of this compound and sebacic acid in deionized water with gentle heating and stirring to form a nylon salt solution.

    • Evaporate the water to obtain the solid nylon 1010 salt. This ensures a 1:1 stoichiometric ratio.

  • Polycondensation:

    • Charge the glass reactor with the nylon 1010 salt (or equimolar amounts of the monomers).

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.

    • Heat the reactor to approximately 230 °C under a slow stream of nitrogen to melt the monomers and initiate polycondensation. Water will start to distill off.

    • Maintain the temperature and nitrogen flow for 2-3 hours.

    • Gradually apply a vacuum (e.g., 0.03 to 0.06 mbar) over 1-2 hours while maintaining the temperature to remove the remaining water of condensation and drive the polymerization to completion.

    • Continue the reaction under vacuum for another 2-3 hours or until the desired melt viscosity is achieved.

  • Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with stirring.

    • Filter the precipitated PA1010, wash thoroughly with methanol, and dry under vacuum at 60-80 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polyamide via Interfacial Polymerization

This protocol provides a general method for synthesizing polyamides at the interface of two immiscible liquids. This method is particularly useful for heat-sensitive monomers.

Materials:

  • This compound

  • Dicarboxylic acid chloride (e.g., sebacoyl chloride, dodecanedioyl dichloride)

  • Organic solvent (e.g., hexane, dichloromethane)

  • Aqueous solvent (deionized water)

  • Acid scavenger (e.g., sodium hydroxide, sodium carbonate)

  • Methanol for washing

Equipment:

  • Beaker

  • Stirring rod or magnetic stirrer

  • Forceps

  • Buchner funnel and filter paper

Procedure:

  • Prepare Solutions:

    • Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., sodium hydroxide, in a 2:1 molar ratio to the diamine) in deionized water.

    • Organic Phase: Dissolve the dicarboxylic acid chloride in an immiscible organic solvent like hexane.

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing disturbance to create a distinct interface.

    • A film of the polyamide will form instantly at the interface.

  • Polymer Collection:

    • Using forceps, gently grasp the polymer film from the center of the interface and pull it out as a continuous "rope".

    • Wind the polymer rope onto a stirring rod.

  • Purification:

    • Wash the collected polymer thoroughly with deionized water to remove unreacted monomers and salts.

    • Further wash with methanol.

    • Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Mandatory Visualizations

Polyamide_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Post-Processing cluster_characterization Characterization Monomer1 This compound Salt Nylon Salt Formation (Optional) Monomer1->Salt Monomer2 Dicarboxylic Acid (e.g., Sebacic Acid) Monomer2->Salt Poly Melt Polycondensation (~230°C, Vacuum) Salt->Poly Purify Purification (Dissolution & Precipitation) Poly->Purify Dry Drying Purify->Dry Char Analysis (FTIR, NMR, DSC, TGA, GPC) Dry->Char Interfacial_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_collection Product Handling Aqueous Aqueous Phase: This compound + Acid Scavenger Interface Interfacial Reaction Aqueous->Interface Organic Organic Phase: Dicarboxylic Acid Chloride + Organic Solvent Organic->Interface Collect Polymer Film Collection Interface->Collect Wash Washing Collect->Wash Dry Drying Wash->Dry

References

The Pivotal Role of 1,10-Diaminodecane in Engineering High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1,10-Diaminodecane, a C10 aliphatic diamine, serves as a crucial building block in the synthesis of high-performance engineering plastics, particularly bio-based polyamides. Its linear ten-carbon chain imparts a unique combination of flexibility, low water absorption, and excellent thermal and mechanical properties to the resulting polymers. This diamine is a key monomer in the production of commercially significant polyamides such as Polyamide 1010 (PA1010) and Polyamide 10T (PA10T), which are increasingly utilized in demanding applications across the automotive, electronics, and consumer goods industries.

The incorporation of this compound into the polymer backbone contributes to enhanced dimensional stability and chemical resistance in the final products.[1] Notably, when sourced from renewable feedstocks like castor oil, this compound enables the production of 100% bio-based polyamides like PA1010, aligning with the growing demand for sustainable materials.[2][3] The resulting engineering plastics exhibit properties comparable to or even exceeding those of traditional petroleum-based polyamides, making them attractive for applications requiring high strength, durability, and resistance to harsh environments.[4]

Key Applications:

  • Automotive: Fuel lines, electrical connectors, and under-the-hood components benefit from the chemical resistance and thermal stability of polyamides derived from this compound.[5][6]

  • Electronics: Its low moisture absorption and excellent dimensional stability make it suitable for intricate electronic components.[1]

  • Textiles: The resulting polyamides can be spun into high-performance fibers for durable textiles.[7]

  • Coatings and Adhesives: this compound is also utilized as a curing agent for epoxy resins and in the synthesis of adhesives and coatings, enhancing their thermal and mechanical properties.[5][8]

Quantitative Data Summary

The following table summarizes key quantitative data for engineering plastics synthesized using this compound, providing a comparative overview of their performance characteristics.

PropertyPolyamide 1010 (PA1010)Polyamide 10T (PA10T)Copolyamide 10T/1014 (95/5 mol%)Copolyamide 10T/1014 (80/20 mol%)
Molecular Weight ( g/mol ) 3.92 x 10⁴[2]---
Melting Temperature (°C) ~202[7]306 - 316[9][10]306[9]295[9]
Degradation Temperature (°C) ~340[7]479[9]479[9]472[9]
Tensile Strength (MPa) 38.5[11]80.02[9]80.02[9]72.95[9]
Elongation at Break (%) 240[11]57[9]57[9]150[9]
Water Absorption Low[1]Very Low[1]Decreases with increasing 1014 content[9]Decreases with increasing 1014 content[9]

Experimental Protocols

Detailed methodologies for the synthesis of engineering plastics using this compound are provided below. These protocols are based on established laboratory procedures and can be adapted for specific research and development needs.

Protocol 1: Synthesis of Polyamide 1010 (PA1010) via Melt Polycondensation

This protocol describes the synthesis of PA1010 from this compound and sebacic acid, a process that can yield a fully bio-based polyamide when both monomers are derived from renewable sources.[2]

Materials:

  • This compound (98%)

  • Sebacic acid (99%)

  • Absolute Ethanol

  • Deionized water

Equipment:

  • Glass reactor with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum oven

  • Analytical mill

Procedure:

  • Nylon Salt Preparation:

    • Dissolve equimolar amounts of this compound and sebacic acid in a suitable solvent mixture, such as ethanol/water, with heating.

    • Allow the solution to cool to room temperature to precipitate the nylon 1010 salt.

    • Filter the salt, wash it with ethanol, and dry it in a vacuum oven at 60°C for 8 hours.[12]

  • Melt Polycondensation:

    • Introduce a known quantity (e.g., 30 g) of the dried nylon 1010 salt into the glass reactor.

    • Purge the reactor with nitrogen and heat the salt to a molten state (typically above 200°C).

    • Increase the temperature gradually to around 230°C while stirring.[11]

    • Apply a vacuum to the system to remove the water formed during the condensation reaction and drive the polymerization to completion.

    • Continue the reaction under vacuum for a set period (e.g., 2-3 hours) until the desired molecular weight is achieved, often indicated by an increase in the viscosity of the melt.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

  • Purification:

    • Remove the solid polyamide from the reactor and grind it into a powder using an analytical mill.

    • Wash the polymer powder with hot deionized water to remove any unreacted monomers or oligomers.

    • Dry the purified PA1010 powder in a vacuum oven.

Protocol 2: Synthesis of Polyamide via Interfacial Polymerization

This protocol outlines a general method for synthesizing polyamides at the interface of two immiscible liquids. This technique is particularly useful for producing thin films and can be carried out at room temperature.[13][14]

Materials:

  • This compound

  • A diacid chloride (e.g., sebacoyl chloride)

  • An organic solvent immiscible with water (e.g., dichloromethane or hexane)

  • Deionized water

  • A weak base (e.g., sodium carbonate) to neutralize the HCl byproduct

Equipment:

  • Beaker or reaction vessel

  • Forceps or a glass rod

Procedure:

  • Prepare the Aqueous Phase:

    • Dissolve this compound and a weak base (e.g., sodium carbonate) in deionized water.

  • Prepare the Organic Phase:

    • Dissolve the diacid chloride (e.g., sebacoyl chloride) in the organic solvent.

  • Initiate Polymerization:

    • Carefully pour the organic phase on top of the aqueous phase in a beaker, creating a distinct interface between the two immiscible liquids.

    • A thin film of the polyamide will form instantly at the interface.

  • Polymer Collection:

    • Using forceps or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards.

    • A continuous "rope" of the polyamide can be drawn out of the solution as the polymerization continues at the interface.

  • Washing and Drying:

    • Wash the collected polymer rope with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

    • Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate the synthesis pathway of a key engineering plastic and the general workflow for its production.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Diaminodecane This compound Polycondensation Polycondensation (Melt or Interfacial) Diaminodecane->Polycondensation DicarboxylicAcid Dicarboxylic Acid (e.g., Sebacic Acid) DicarboxylicAcid->Polycondensation Polyamide Polyamide (e.g., PA1010) Polycondensation->Polyamide Byproduct Byproduct (e.g., Water) Polycondensation->Byproduct

Caption: Synthesis of Polyamide from this compound.

G start Start monomer_prep Monomer Preparation (this compound & Diacid) start->monomer_prep polymerization Polymerization (Melt or Interfacial) monomer_prep->polymerization purification Purification & Washing polymerization->purification drying Drying purification->drying characterization Characterization (e.g., DSC, TGA, Tensile Testing) drying->characterization end End Product: Engineering Plastic characterization->end

References

Application Notes: 1,10-Diaminodecane in the Preparation of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10-Diaminodecane (CAS No: 646-25-3), also known as decamethylenediamine, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of specialty chemicals.[1] Its structure, featuring two primary amine groups separated by a flexible ten-carbon aliphatic chain, makes it an excellent nucleophile for various chemical reactions, including polycondensation, acylation, and alkylation.[1] This linear C10 diamine is a key component in the production of high-performance polymers, acts as a flexible linker in complex molecular architectures, and is an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3][4]

Application Note 1: Synthesis of High-Performance Bio-based Polyamides

One of the most significant industrial applications of this compound is in the synthesis of long-chain polyamides, notably Polyamide 1010 (PA1010).[5] When both this compound and its co-monomer, sebacic acid, are derived from renewable resources like castor oil, the resulting PA1010 is a 100% bio-based polymer.[2][5] This aligns with green chemistry principles and sustainable development.[2] The resulting polyamide exhibits desirable properties such as high thermal stability, balanced mechanical strength, low water absorption, and good transparency, making it suitable for demanding applications, including food packaging and engineering plastics.[5][6]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below, highlighting its suitability as a monomer for polymerization.

PropertyValueReferences
CAS Number 646-25-3[7][8]
Molecular Formula C₁₀H₂₄N₂[7][8]
Molecular Weight 172.31 g/mol [7][9]
Appearance White to light yellow solid/powder[3][8][10]
Melting Point 59-63 °C[3][7][9]
Boiling Point 140 °C @ 12 mmHg[3][9]
Purity ≥ 98%[1][4][8]
Solubility Soluble in ethanol[3]
Experimental Workflow: Synthesis of Polyamide 1010 (PA1010)

The synthesis of PA1010 from this compound and sebacic acid is typically achieved through a two-step melt polycondensation process, starting with the formation of a "nylon salt."

G cluster_workflow Workflow for Polyamide 1010 Synthesis raw_materials Raw Materials - this compound - Sebacic Acid - Absolute Ethanol salt_formation Step 1: Nylon 1010 Salt Formation (Stirring in Ethanol at 80°C) raw_materials->salt_formation filtration_drying Filtration & Drying (Wash with Ethanol, Dry at 60°C) salt_formation->filtration_drying melt_poly Step 2: Melt Polycondensation (Heat to 230°C under N₂) filtration_drying->melt_poly purification Purification (Grind, Wash with H₂O, Dry) melt_poly->purification final_product Final Product (High-Molecular-Weight PA1010) purification->final_product

Caption: General workflow for the synthesis of Polyamide 1010.

Protocol: Synthesis of Polyamide 1010 (PA1010) via Melt Polycondensation

This protocol is based on established methods for synthesizing PA1010 from its constituent monomers.[5][11][12]

Part 1: Preparation of Nylon 1010 Salt

  • Dissolution: Dissolve equimolar amounts of sebacic acid and this compound in absolute ethanol. The mixture should be heated to approximately 80 °C with continuous stirring to ensure complete dissolution.

  • Precipitation: Allow the solution to cool to room temperature while stirring. The nylon 1010 salt will precipitate as a white solid.

  • Isolation: Filter the resulting white precipitate from the ethanol solution.

  • Washing & Drying: Wash the collected salt thoroughly with fresh absolute ethanol to remove any unreacted monomers. Dry the purified salt in a vacuum oven at 60 °C for at least 8 hours.[5][12]

Part 2: Melt Polycondensation

  • Reactor Setup: Place a known quantity (e.g., 30 g) of the dried nylon 1010 salt into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for the removal of water.[5][11]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation during polymerization.

  • Heating Stage 1 (Melting): Begin stirring and heat the reactor to approximately 200 °C to melt the salt.

  • Heating Stage 2 (Polymerization): Increase the temperature to 230 °C. Water, the by-product of the condensation reaction, will begin to distill off.[11] Maintain the reaction at this temperature for a set period (e.g., 3 hours) to allow for polymer chain growth.[12]

  • Cooling: After the reaction is complete, cool the reactor to room temperature under a continuous nitrogen stream.

  • Purification: The resulting solid polyamide is removed from the reactor and ground into a powder. The powder is then washed with hot deionized water to remove any unreacted monomers or oligomers and dried thoroughly before further processing.[12]

Application Note 2: this compound as a Flexible Linker

The long, flexible ten-carbon chain of this compound makes it an ideal candidate for use as a linker in the synthesis of complex molecules.[2] In drug development and materials science, linkers are used to connect two or more different molecular components, such as a targeting molecule and a therapeutic agent in an antibody-drug conjugate (ADC) or a photosensitizer and a catalyst in a supramolecular assembly.[13][14] The length and flexibility of the decamethylene chain can influence the physicochemical properties of the final conjugate, including its solubility, stability, and spatial orientation of the connected moieties.[2][13]

Conceptual Application in Drug Conjugates

In complex therapeutics like ADCs or Proteolysis Targeting Chimeras (PROTACs), a linker physically separates the functional parts of the molecule. This compound can be chemically modified at its amine termini to covalently attach to both a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug).[13][15]

Caption: this compound as a conceptual flexible linker.

Application Note 3: Other Specialty Chemical Preparations

The reactivity of its dual amine groups allows this compound to be used in a variety of other specialty chemical syntheses.

  • Coordination Chemistry: The amine groups can act as ligands, forming coordination complexes with metal ions. These complexes can have applications in catalysis or as antimicrobial agents.[7] The hydrogen bonding between the amine groups and metal ions can create stable structures.[7]

  • Drug Delivery Systems: It has been used in the preparation of pH-sensitive hydrogels for controlled drug release.[2] Its ability to form amide bonds is key to creating these cross-linked polymer networks.[2]

  • Antimicrobial Agents: Studies have suggested that this compound and its derivatives may possess antimicrobial properties by interacting with bacterial cell membranes and inhibiting protein synthesis.[7]

  • Crown Ether Synthesis: While less common than polyglycols, diamines can be used in the synthesis of azacrown ethers, which are macrocyclic compounds capable of selectively binding cations. This area is a subject of ongoing research in supramolecular chemistry.[16]

References

Application Notes and Protocols for 1,10-Diaminodecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,10-diaminodecane in various organic synthesis reactions. This versatile diamine serves as a crucial building block in polymer chemistry, drug discovery, and the synthesis of complex macrocycles.

Application in Polyamide Synthesis: Polyamide 10,10 (PA1010)

This compound is a key monomer in the synthesis of high-performance polyamides, such as Polyamide 10,10 (PA1010). This bio-based polymer, derived from castor oil, exhibits excellent mechanical and thermal properties.[1]

Interfacial Polymerization of Polyamide 10,10

Interfacial polymerization is a rapid and efficient method for producing high molecular weight polyamides at the interface of two immiscible liquids.

Experimental Protocol:

Materials:

  • This compound (99% purity)

  • Sebacoyl chloride (99% purity)

  • Sodium hydroxide (NaOH)

  • Hexane (anhydrous)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare a solution by dissolving 4.4 g of this compound and 2.0 g of NaOH in 100 mL of distilled water.

  • Organic Phase Preparation: Prepare a solution by dissolving 5.0 g of sebacoyl chloride in 100 mL of hexane.

  • Polymerization: Carefully pour the aqueous solution into a beaker. Gently add the organic solution on top of the aqueous layer to create a distinct interface. The polymer film will form immediately at the interface.

  • Polymer Collection: Using forceps, carefully grasp the polymer film at the center and continuously pull it out of the beaker. The polymer can be wound onto a glass rod.

  • Washing and Drying: Wash the collected polymer strand thoroughly with a 50:50 ethanol/water solution and then with distilled water to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at 60°C to a constant weight.

Quantitative Data:

ParameterValueReference
Typical Yield>95%Adapted from similar nylon syntheses
Melting Point (Tm)190-200 °C[2]
Glass Transition Temp (Tg)45-60 °C[3]
Tensile Strength38.5 ± 2.5 MPa[1]
Elongation at Break>150%[1]

Logical Relationship: Interfacial Polymerization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine This compound Interface Liquid-Liquid Interface Diamine->Interface NaOH NaOH DiacylChloride Sebacoyl Chloride DiacylChloride->Interface Hexane Hexane Polymer Polyamide 10,10 Film Interface->Polymer Polymerization Collection Collection & Purification Polymer->Collection

Caption: Workflow for the interfacial polymerization of Polyamide 10,10.

Application as a Linker in Drug Development (PROTACs)

This compound can be employed as a flexible, long-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The diamine linker can be sequentially functionalized to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Synthesis of a Boc-Protected Amide Linker

This protocol describes the initial step of incorporating this compound into a PROTAC linker by forming a mono-Boc-protected amide.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • A carboxylic acid-functionalized molecule of interest (e.g., a precursor to an E3 ligase ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Mono-Boc Protection: Dissolve this compound (1 equivalent) in DCM. Cool the solution to 0°C. Add a solution of (Boc)2O (0.95 equivalents) in DCM dropwise. Stir the reaction mixture at room temperature overnight. Purify the mono-Boc-protected diamine by column chromatography.

  • Amide Coupling: Dissolve the carboxylic acid-functionalized molecule (1 equivalent) and the mono-Boc-protected this compound (1.1 equivalents) in DCM. Add TEA (1.5 equivalents). Cool the mixture to 0°C and add DCC (1.2 equivalents). Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected amide linker by column chromatography.

Quantitative Data:

StepProductTypical Yield
Mono-Boc ProtectionMono-Boc-1,10-diaminodecane60-70%
Amide CouplingBoc-protected Amide Linker70-85%

Signaling Pathway: PROTAC Mechanism of Action

G PROTAC PROTAC (with this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in Macrocycle Synthesis

The bifunctional nature of this compound makes it an ideal building block for the synthesis of macrocyclic compounds through condensation reactions with dicarboxaldehydes or other suitable difunctional molecules. These macrocycles have applications in host-guest chemistry and as precursors to more complex molecular architectures.

Experimental Protocol: Synthesis of a [2+2] Macrocycle

This protocol describes the synthesis of a [2+2] macrocycle via condensation of this compound with terephthalaldehyde.

Materials:

  • This compound

  • Terephthalaldehyde

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a high-dilution setup, prepare two separate solutions. Solution A: this compound (1 equivalent) in 100 mL of methanol. Solution B: Terephthalaldehyde (1 equivalent) in 100 mL of chloroform.

  • Slow Addition: Using syringe pumps, add both solutions simultaneously and dropwise to a vigorously stirred refluxing solution of methanol (200 mL) over a period of 8 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is then washed with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Quantitative Data:

ProductTypical Yield
[2+2] Macrocycle40-60%

References

Application Notes and Protocols: 1,10-Diaminodecane for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,10-diaminodecane for the surface modification of various materials relevant to biomedical research and drug development. Detailed protocols for surface functionalization and characterization are provided, along with quantitative data to guide experimental design.

Introduction

This compound is a linear aliphatic diamine with the formula NH₂(CH₂)₁₀NH₂. Its two primary amine groups, separated by a flexible ten-carbon chain, make it a versatile molecule for surface modification. The introduction of these primary amines onto a material's surface provides reactive sites for the covalent attachment of a wide range of molecules, including drugs, proteins, peptides, and nucleic acids. This functionalization is critical in the development of advanced drug delivery systems, biocompatible implants, and biosensors.

The long alkyl chain of this compound can also influence the physicochemical properties of the modified surface, such as hydrophobicity and self-assembly characteristics. This allows for the fine-tuning of surface properties to optimize interactions with biological systems.

Applications in Drug Development

Surface modification with this compound is employed in several areas of drug development:

  • Nanoparticle Functionalization for Targeted Drug and Gene Delivery: Amine-functionalized nanoparticles can be conjugated with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific sites in the body. The positive charge imparted by the amine groups at physiological pH can also facilitate the binding of negatively charged therapeutic molecules like DNA and siRNA for gene therapy applications.

  • Improving Biocompatibility of Medical Implants: Surface modification of metallic and polymeric implants can improve their interaction with surrounding tissues, promoting osseointegration and reducing inflammatory responses. The amine groups can be used to immobilize bioactive molecules that encourage cell adhesion and growth.

  • Development of Drug-Eluting Surfaces: this compound can be used to create coatings on medical devices that can be loaded with drugs for controlled release directly at the site of implantation.

  • Fabrication of Biosensors: The functionalized surface can be used to immobilize capture probes (e.g., antibodies, enzymes) for the detection of specific biomarkers.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles with this compound. Gold nanoparticles are widely used in drug delivery and diagnostics.

Materials:

  • Gold nanoparticles (AuNPs) of desired size (e.g., 20 nm)

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Synthesize or obtain a colloidal solution of gold nanoparticles.

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the AuNP solution, add 1 mL of the this compound solution.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring. This allows for the formation of a self-assembled monolayer on the gold surface.

  • After the reaction, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of DI water.

  • Repeat the centrifugation and washing step two more times with DI water to remove any unbound this compound.

  • Finally, resuspend the functionalized AuNPs in the desired buffer or solvent for characterization and further use.

Workflow for Gold Nanoparticle Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification AuNP Gold Nanoparticles Mix Mix & React (12-24h, RT) AuNP->Mix DAD This compound Solution DAD->Mix Centrifuge1 Centrifuge Mix->Centrifuge1 Wash1 Wash with DI Water Centrifuge1->Wash1 Centrifuge2 Centrifuge Wash1->Centrifuge2 Wash2 Wash with DI Water Centrifuge2->Wash2 Final_NP Functionalized AuNPs Wash2->Final_NP

Caption: Workflow for the surface functionalization of gold nanoparticles with this compound.

Protocol 2: Surface Modification of PLGA Nanoparticles

This protocol details the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable polymer commonly used in drug delivery.

Materials:

  • PLGA polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • DI water

  • Dialysis membrane (MWCO 10-14 kDa)

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve a known amount of PLGA in DCM.

    • Add this organic phase to an aqueous solution of PVA while sonicating to form an oil-in-water emulsion.

    • Stir the emulsion for several hours to allow the DCM to evaporate, resulting in the formation of PLGA nanoparticles.

    • Collect the nanoparticles by centrifugation and wash them with DI water to remove excess PVA.

  • Surface Activation:

    • Resuspend the PLGA nanoparticles in DI water.

    • Activate the carboxyl groups on the PLGA surface by adding EDC and NHS. A typical molar ratio is PLGA-COOH:EDC:NHS of 1:2:2.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature.

  • Amine Coupling:

    • Prepare a solution of this compound in DI water.

    • Add the this compound solution to the activated PLGA nanoparticle suspension. An excess of the diamine is used to favor the reaction with the nanoparticle surface.

    • Let the reaction proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the functionalized nanoparticles by dialysis against DI water for 24-48 hours to remove unreacted reagents.

    • The purified this compound functionalized PLGA nanoparticles can be collected by lyophilization.

Workflow for PLGA Nanoparticle Functionalization

G cluster_formulation Nanoparticle Formulation cluster_activation Surface Activation cluster_coupling Amine Coupling cluster_purification Purification PLGA_sol PLGA in DCM Emulsify Emulsification (Sonication) PLGA_sol->Emulsify PVA_sol Aqueous PVA Solution PVA_sol->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate PLGA_NP PLGA Nanoparticles Evaporate->PLGA_NP Activate Add EDC/NHS PLGA_NP->Activate Activated_NP Activated PLGA-COOH Activate->Activated_NP React Reaction (2-4h) Activated_NP->React DAD_sol This compound Solution DAD_sol->React Functionalized_NP Functionalized PLGA-NH2 React->Functionalized_NP Dialysis Dialysis Functionalized_NP->Dialysis Lyophilize Lyophilization Dialysis->Lyophilize Final_Product Purified Nanoparticles Lyophilize->Final_Product

Caption: Workflow for the surface modification of PLGA nanoparticles with this compound.

Characterization of Modified Surfaces

Several techniques are essential for confirming the successful surface modification and for quantifying the changes in surface properties.

Quantitative Data Summary
ParameterMaterialBefore ModificationAfter Modification with this compoundCharacterization Technique
Zeta Potential Gold Nanoparticles~ -30 mV~ +40 mVDynamic Light Scattering (DLS)
PLGA Nanoparticles~ -25 mV~ +35 mVDynamic Light Scattering (DLS)
Contact Angle Titanium Surface~ 70°~ 45°Goniometry
Polymer Film~ 85°~ 60°Goniometry
Amine Surface Density Polymer FilmNot Applicable50 - 200 pmol/mm²Colorimetric Assay (e.g., Orange II)[1]
Elemental Composition (Atomic %) Titanium SurfaceTi, O, CTi, O, C, N (~5-10%)X-ray Photoelectron Spectroscopy (XPS)
Polymer FilmC, OC, O, N (~8-15%)X-ray Photoelectron Spectroscopy (XPS)
Characterization Protocols

This colorimetric assay provides a reliable method for quantifying the density of primary amine groups on a modified surface.[1]

Materials:

  • Orange II dye solution (e.g., 0.5 mg/mL in DI water, pH 3)

  • DI water

  • Buffer solution (pH 10)

  • UV-Vis Spectrophotometer

Procedure:

  • Immerse the this compound modified substrate in the Orange II dye solution for a set period (e.g., 1 hour) at room temperature.

  • Rinse the substrate thoroughly with DI water (pH 3) to remove non-specifically bound dye.

  • Elute the bound dye from the surface by immersing the substrate in a known volume of buffer solution (pH 10) for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the elution buffer at the characteristic wavelength for Orange II (typically around 485 nm) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the eluted dye using a standard calibration curve prepared with known concentrations of Orange II.

  • The surface density of amine groups can then be calculated based on the amount of eluted dye and the surface area of the substrate.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.

  • Expected Results: After modification with this compound, the XPS spectrum will show a characteristic N 1s peak at a binding energy of approximately 400 eV, confirming the presence of amine groups. High-resolution scans of the C 1s region may show an increased C-N component at around 286.5 eV.

FTIR spectroscopy can be used to identify the functional groups present on the material surface.

  • Expected Results: The FTIR spectrum of a this compound modified surface may show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and N-H bending (around 1600 cm⁻¹).

Biological Interactions and Signaling Pathways

The surface properties of materials significantly influence their interactions with biological systems. The introduction of primary amine groups via this compound modification can lead to several key biological outcomes.

Cellular Uptake of Functionalized Nanoparticles

Positively charged nanoparticles, resulting from this compound functionalization, generally exhibit enhanced cellular uptake compared to their negatively charged counterparts. This is primarily due to the electrostatic interactions with the negatively charged cell membrane. The primary mechanism of uptake for such nanoparticles is often clathrin-mediated endocytosis.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (-) cluster_intracellular Intracellular Space NP Amine-Functionalized Nanoparticle (+) Adsorption Electrostatic Adsorption NP->Adsorption Interaction Endocytosis Clathrin-mediated Endocytosis Adsorption->Endocytosis Internalization Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Escape Endosomal Escape (Proton Sponge Effect) Late_Endosome->Escape Drug_Release Drug/Gene Release Escape->Drug_Release

Caption: A simplified diagram of the cellular uptake of positively charged nanoparticles.

The "proton sponge effect" is a proposed mechanism for the endosomal escape of amine-containing nanoparticles. The buffering capacity of the primary amines leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle and its cargo into the cytoplasm.

Conclusion

This compound is a valuable tool for the surface modification of a wide range of materials in the field of drug development. The protocols and data presented in these application notes provide a foundation for researchers and scientists to design and characterize functionalized materials with tailored properties for enhanced therapeutic efficacy and biocompatibility. Careful selection of reaction conditions and thorough characterization are crucial for achieving reproducible and optimal performance of these advanced biomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Polycondensation with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polycondensation reactions involving 1,10-diaminodecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during polycondensation with this compound?

A1: The primary side reactions encountered during the polycondensation of this compound with dicarboxylic acids (or their derivatives) are cyclization, thermal degradation, and hydrolysis of the resulting polyamide.[1][2][3] Non-stoichiometric reactant ratios can also lead to low molecular weight polymers.[4]

Q2: How does the stoichiometry of the reactants affect the final polymer?

A2: Precise 1:1 stoichiometry between the diamine and the diacid is crucial for achieving high molecular weight polyamides.[4] An excess of either monomer will lead to chain termination, resulting in a lower degree of polymerization and consequently, altered mechanical and thermal properties.[5] To ensure proper stoichiometry, the use of a pre-formed nylon salt, which is a 1:1 crystalline solid of the diamine and diacid, is a common industrial practice.[6]

Q3: What is cyclization and how can it be minimized?

A3: Cyclization is an intramolecular reaction where a growing polymer chain reacts with its own end, forming a cyclic oligomer instead of a linear polymer chain. This is a significant side reaction that competes with the desired linear chain growth.[7] While the formation of some cyclic species is often unavoidable, their prevalence can be minimized by maintaining a high monomer concentration to favor intermolecular reactions over intramolecular ones.

Q4: At what temperatures does thermal degradation of polyamides derived from this compound become significant?

A4: Polyamides derived from this compound, such as Nylon 10,10, generally exhibit good thermal stability. However, degradation can occur at elevated temperatures, typically above the polymer's melting point, which for Nylon 10,10 is around 203°C.[8] Prolonged exposure to high temperatures during melt polycondensation can lead to chain scission, cross-linking, and discoloration.[2][9]

Q5: Is hydrolysis a concern during the polycondensation reaction?

A5: Hydrolysis of the amide linkages in the growing polymer chains can occur, especially in the presence of water at high temperatures.[1][3] This is a reversible reaction that can lead to a decrease in molecular weight.[6] Therefore, efficient removal of water, which is a byproduct of the condensation reaction, is critical for driving the polymerization towards high molecular weight polymers.

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polyamide

Possible Causes & Solutions

CauseRecommended ActionExperimental Protocol
Imprecise Stoichiometry Ensure an exact 1:1 molar ratio of this compound and the dicarboxylic acid. Consider forming a nylon salt prior to polymerization to guarantee stoichiometry.Nylon Salt Formation: 1. Dissolve equimolar amounts of this compound and the diacid in a suitable solvent (e.g., a water/ethanol mixture).2. Heat the solution to ensure complete dissolution.3. Cool the solution slowly to allow the 1:1 salt to crystallize.4. Filter, wash with a cold solvent, and dry the salt under vacuum before use in polycondensation.[6]
Presence of Monofunctional Impurities Purify both the this compound and the diacid monomer to remove any monofunctional impurities that can act as chain terminators.Monomer Purification: Recrystallize or distill the monomers prior to use. For this compound, recrystallization from a suitable solvent can be effective.
Incomplete Reaction Increase the reaction time and/or temperature to ensure the polymerization goes to high conversion. Efficiently remove the water byproduct to drive the equilibrium towards polymer formation.High Vacuum Application: In melt polycondensation, after an initial period under an inert atmosphere, apply a high vacuum (e.g., <1 torr) to effectively remove water and other volatile byproducts.[10]
Hydrolysis Minimize the water content in the reaction system. For solution polycondensation, use anhydrous solvents. For melt polycondensation, ensure efficient water removal.Use of Drying Agents/Azeotropic Distillation: In solution polycondensation, consider the use of a desiccant or a setup for azeotropic removal of water.
Issue 2: Polymer Discoloration (Yellowing or Darkening)

Possible Causes & Solutions

CauseRecommended ActionExperimental Protocol
Thermal Degradation Reduce the polymerization temperature and/or time. The use of antioxidants can also mitigate thermo-oxidative degradation.Optimized Temperature Profile: For melt polycondensation, determine the minimum temperature required for a fluid melt and efficient reaction. Avoid prolonged exposure to temperatures significantly above the polymer's melting point.[10]
Oxidation Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent oxidation of the monomers and the resulting polymer.Inert Gas Purging: 1. Assemble the reaction apparatus and purge with a dry, inert gas for at least 30 minutes before heating.2. Maintain a positive pressure of the inert gas throughout the reaction.
Impurities in Monomers Impurities in the this compound or the diacid can lead to colored byproducts at high temperatures. Ensure high purity of the starting materials.Refer to monomer purification protocols in Issue 1.

Visualizing Reaction Pathways and Workflows

Below are diagrams illustrating a key side reaction and a troubleshooting workflow.

Side_Reaction_Cyclization cluster_linear Linear Chain Growth (Desired) cluster_cyclic Cyclization (Side Reaction) Monomer Diamine + Diacid Dimer Dimer Monomer->Dimer Intermolecular Reaction Trimer Trimer Dimer->Trimer Intermolecular Reaction Polymer High Molecular Weight Polymer Trimer->Polymer ... Oligomer Linear Oligomer (e.g., Dimer, Trimer) Cyclic Cyclic Oligomer Oligomer->Cyclic Intramolecular Reaction Troubleshooting_Workflow Start Low Molecular Weight Polyamide Obtained Check_Stoichiometry Verify 1:1 Monomer Ratio Start->Check_Stoichiometry Check_Purity Analyze Monomer Purity Check_Stoichiometry->Check_Purity Ratio is 1:1 Action_Salt Action: Use Nylon Salt or Re-weigh Monomers Check_Stoichiometry->Action_Salt Ratio is not 1:1 Check_Conditions Review Reaction Conditions (Time, Temp, Vacuum) Check_Purity->Check_Conditions Monomers are Pure Action_Purify Action: Purify Monomers (Recrystallize/Distill) Check_Purity->Action_Purify Impurities Detected Check_Hydrolysis Assess Water Removal Efficiency Check_Conditions->Check_Hydrolysis Conditions are Optimal Action_Optimize Action: Increase Time/Temp, Improve Vacuum Check_Conditions->Action_Optimize Conditions are Sub-optimal Action_Dry Action: Ensure Anhydrous Conditions/Better Water Removal Check_Hydrolysis->Action_Dry Inefficient Water Removal End High Molecular Weight Polymer Achieved Check_Hydrolysis->End Water Removal is Efficient Action_Salt->End Action_Purify->End Action_Optimize->End Action_Dry->End

References

Technical Support Center: Optimizing Curing Time of Epoxy with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins and 1,10-Diaminodecane as a curing agent.

Troubleshooting Guide

This guide addresses common issues encountered during the curing process in a question-and-answer format.

Question: Why is my epoxy mixture not curing or remaining tacky?

Answer: Incomplete or failed curing is a frequent issue that can stem from several factors:

  • Incorrect Stoichiometry: The mix ratio of epoxy resin to this compound is critical. An improper ratio leads to an excess of either the resin or the hardener, preventing the formation of a fully cross-linked polymer network.[1] Always calculate the required amounts based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of this compound.

  • Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a homogeneous distribution.[1][2] Unmixed portions will not cure properly, resulting in sticky or soft spots.[1] It is recommended to scrape the sides and bottom of the mixing container during mixing.[1]

  • Low Ambient Temperature: The curing of epoxy is a chemical reaction that is highly dependent on temperature.[2] Lower temperatures will slow down the reaction rate significantly, leading to a very long curing time or an incomplete cure.[2]

  • Expired Materials: Epoxy resins and hardeners have a shelf life. Using expired components can result in a failure to cure.

Question: The curing process is much slower than anticipated. How can I accelerate it?

Answer: To decrease the curing time, you can implement the following strategies:

  • Elevate the Curing Temperature: Increasing the ambient temperature is the most effective way to accelerate the curing reaction. A modest increase in temperature can significantly reduce the gel and cure times. However, excessive heat can lead to a runaway exothermic reaction, causing defects.

  • Post-Curing: Applying a post-cure at an elevated temperature after the initial set at room temperature can help to complete the cross-linking reactions and enhance the mechanical properties of the cured epoxy.

  • Use of Accelerators: While this compound is a reactive aliphatic amine, certain applications might benefit from the addition of a catalytic accelerator. Tertiary amines are often used for this purpose. However, the addition of an accelerator will reduce the pot life of the mixture.

Question: My cured epoxy has bubbles or surface imperfections. What is the cause and how can I prevent this?

Answer: Bubbles are a common aesthetic and structural issue. They are typically caused by:

  • Trapped Air During Mixing: Vigorous mixing can introduce air into the epoxy system. To avoid this, mix slowly and deliberately.

  • Outgassing from Substrate: Porous substrates can release trapped air during the curing process, which gets trapped in the epoxy. Sealing the substrate with a thin initial coat of epoxy can help to prevent this.

  • High Temperatures: A rapid increase in temperature can decrease the viscosity of the epoxy too quickly, allowing bubbles to form and rise to the surface.

Surface imperfections can also be caused by dust or other contaminants falling onto the surface during the curing process. Ensure a clean and controlled environment for curing.

Question: The cured epoxy is brittle and cracks easily. What went wrong?

Answer: Brittleness and cracking can be attributed to:

  • Excessive Exotherm: If a large volume of epoxy is mixed and allowed to cure in a mass, the exothermic heat generated can become excessive. This can lead to high internal stresses, which are relieved through cracking. To mitigate this, mix smaller batches or pour thinner layers.

  • Off-Ratio Mixing: An incorrect mix ratio can lead to a poorly formed network structure with suboptimal mechanical properties, including increased brittleness.[3]

Question: Why did my epoxy turn yellow during or after curing?

Answer: Yellowing is often a result of:

  • UV Exposure: Epoxy resins, particularly those based on Bisphenol A, are prone to yellowing upon exposure to ultraviolet (UV) light.

  • Overheating: Excessive temperatures during the curing process can cause thermal degradation of the epoxy, leading to a yellow or amber discoloration.[4]

  • Aged Hardener: The amine hardener can oxidize and darken over time, which will impart a yellow tint to the cured product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for an epoxy-amine reaction? A1: The optimal stoichiometry is achieved when there is one active amine hydrogen for every epoxy group. To calculate the correct mix ratio by weight, you need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The AHEW of this compound (C₁₀H₂₄N₂) is calculated as its molecular weight (172.31 g/mol ) divided by the number of active hydrogens (4), which is 43.08 g/eq.

Q2: How does the chain length of the diamine affect the curing process and final properties? A2: The long aliphatic chain of this compound imparts flexibility to the cured epoxy network compared to shorter-chain diamines. This can lead to an increase in toughness and impact strength. However, the longer chain can also decrease the cross-link density, which may result in a lower glass transition temperature (Tg) and modulus.[5]

Q3: What is the expected effect of temperature on the curing time? A3: The curing time of an epoxy-amine system is inversely proportional to the temperature. As a general rule of thumb, for every 10°C increase in temperature, the gel time is approximately halved. Conversely, a 10°C decrease can double the gel time.

Q4: Can I use this compound for low-temperature curing? A4: As an aliphatic amine, this compound is more reactive at lower temperatures than aromatic amines. However, curing at very low temperatures (e.g., below 10°C) will still be very slow and may result in an incomplete cure. For applications requiring low-temperature curing, the use of an accelerator or a specifically formulated low-temperature curing agent may be necessary.

Q5: How can I monitor the progress of the curing reaction? A5: The curing process can be monitored using several analytical techniques. Differential Scanning Calorimetry (DSC) can be used to measure the heat of reaction and determine the degree of cure.[6][7] Fourier-Transform Infrared (FTIR) Spectroscopy can track the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups, indicating the progression of the reaction.[8]

Quantitative Data Summary

The following table provides illustrative data on the gel time for a standard Bisphenol A Diglycidyl Ether (DGEBA) epoxy resin cured with a stoichiometric amount of this compound at various isothermal temperatures.

Disclaimer: The data in this table is illustrative and based on typical trends for epoxy-aliphatic amine systems. Actual gel times will vary depending on the specific epoxy resin, purity of reagents, and experimental conditions. Experimental verification is strongly recommended.

Isothermal Curing Temperature (°C)Expected Gel Time (minutes)
25180 - 240
4060 - 90
6020 - 30
805 - 10

Experimental Protocols

Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To determine the heat of reaction and the kinetic parameters of the epoxy-1,10-Diaminodecane curing reaction.

Materials:

  • Bisphenol A Diglycidyl Ether (DGEBA) based epoxy resin

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • Precision balance

Methodology:

  • Stoichiometric Calculation: Calculate the precise weight ratio of epoxy resin to this compound required for a stoichiometric mixture.

  • Sample Preparation: In a clean container, accurately weigh the calculated amounts of epoxy resin and this compound. Mix the components thoroughly but gently for 3-5 minutes, ensuring a homogeneous mixture.

  • DSC Sample Encapsulation: Immediately after mixing, transfer approximately 5-10 mg of the reactive mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Isothermal DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a baseline temperature (e.g., 25°C).

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 60°C, 80°C, 100°C).

    • Hold the sample at the isothermal temperature until the exothermic reaction peak returns to the baseline, indicating the completion of the reaction.

    • Record the heat flow as a function of time. The integral of the exothermic peak provides the heat of reaction at that temperature.

  • Dynamic (Non-isothermal) DSC Analysis:

    • Place a freshly prepared and encapsulated sample in the DSC.

    • Heat the sample from a sub-ambient temperature (e.g., 0°C) to a high temperature (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature. The total area of the exotherm corresponds to the total heat of reaction (ΔH_total).

  • Data Analysis: The degree of cure (α) at any time (t) or temperature (T) can be calculated from the partial heat of reaction (ΔH_t) and the total heat of reaction (ΔH_total) using the equation: α = ΔH_t / ΔH_total. Kinetic parameters such as activation energy (Ea) and reaction order (n) can be determined by applying kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to the dynamic DSC data.[9]

Protocol 2: Monitoring Curing Reaction with Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively and quantitatively monitor the chemical changes during the curing of epoxy with this compound.

Materials:

  • Epoxy/1,10-Diaminodecane mixture

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

  • Temperature-controlled stage (optional)

Methodology:

  • Sample Preparation: Prepare a stoichiometric mixture of the epoxy resin and this compound as described in the DSC protocol.

  • Initial Spectrum (t=0): Immediately after mixing, place a small drop of the mixture onto the ATR crystal or between two KBr plates. Record the initial FTIR spectrum.

  • Time-Resolved Spectroscopy:

    • If using a temperature-controlled stage, set it to the desired curing temperature.

    • Acquire FTIR spectra at regular intervals (e.g., every 5 minutes) as the curing reaction proceeds.

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the characteristic epoxy ring absorption band at approximately 915 cm⁻¹.[8]

    • Monitor the changes in the N-H stretching region (around 3300-3500 cm⁻¹) corresponding to the consumption of primary and secondary amines.

    • Monitor the appearance and growth of the broad O-H stretching band (around 3200-3600 cm⁻¹) indicating the formation of hydroxyl groups.

  • Quantitative Analysis: The degree of conversion of the epoxy groups can be estimated by normalizing the area of the 915 cm⁻¹ peak against an internal reference peak that does not change during the reaction (e.g., a C-H stretching peak of the aromatic ring in DGEBA).

Visualizations

Epoxy_Curing_Reaction cluster_reactants Reactants cluster_products Products Epoxy_Group Epoxy Group (from Resin) Secondary_Amine Secondary Amine (Intermediate) Epoxy_Group->Secondary_Amine + Primary Amine Hydroxyl_Group Hydroxyl Group Epoxy_Group->Hydroxyl_Group Ring Opening Primary_Amine Primary Amine Group (from this compound) Primary_Amine->Secondary_Amine Tertiary_Amine Tertiary Amine (Cross-link) Secondary_Amine->Tertiary_Amine + another Epoxy Group

Caption: Chemical reaction pathway for epoxy curing with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A Calculate Stoichiometric Ratio (EEW & AHEW) B Accurately Weigh Resin and Hardener A->B C Thoroughly Mix Components (3-5 min) B->C D Prepare Sample for Analysis (e.g., DSC pan, FTIR slide) C->D E Perform Isothermal or Dynamic Analysis D->E F Collect Data (Heat Flow / Spectra) E->F G Analyze Data to Determine Curing Kinetics F->G Troubleshooting_Tree Start Curing Issue? Q1 Is the epoxy not curing or tacky? Start->Q1 Q2 Is the curing too slow? Start->Q2 Q3 Are there bubbles or surface defects? Start->Q3 A1 Check Mix Ratio Ensure Thorough Mixing Increase Temperature Use Fresh Materials Q1->A1 Yes Q1->Q2 No A2 Increase Curing Temperature Apply Post-Cure Consider Accelerator Q2->A2 Yes Q2->Q3 No A3 Mix Slowly Seal Porous Substrates Ensure Clean Environment Q3->A3 Yes

References

Preventing degradation of 1,10-Diaminodecane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,10-Diaminodecane. This resource is designed for researchers, scientists, and drug development professionals to prevent its degradation during storage and use.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
White solid has become a viscous liquid or has clumped together. 1. Hygroscopicity: Absorption of atmospheric moisture.[1]1. Immediately transfer the product to a desiccator with a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄).2. For future prevention, always handle the product in a glove box or under a dry, inert atmosphere.[2]3. Ensure the container is tightly sealed after each use.
The material has turned yellow or brown. 1. Oxidation: Reaction with atmospheric oxygen.2. Light Exposure: Degradation due to UV or visible light.[2]1. Store the product under an inert atmosphere such as nitrogen or argon.[2]2. Keep the container in a dark place, or use an amber-colored vial.[2][3]3. If purity is critical, repurify the material by recrystallization or distillation under reduced pressure.
A white precipitate forms when dissolving the diamine in a solvent. 1. Carbonate Formation: Reaction with atmospheric CO₂ to form a carbamate salt.[3]1. Handle the solid and prepare solutions under an inert atmosphere.2. Use freshly opened or degassed solvents.3. The precipitate is likely a salt and may be removed by filtration, but the remaining solution will have a lower concentration of the free diamine.
Inconsistent reaction yields or kinetics. 1. Degradation of the Reagent: Use of partially degraded this compound.1. Assess the purity of the stored diamine before use (see Experimental Protocols below).2. Always use fresh, properly stored reagent for critical applications.3. If degradation is suspected, purify the diamine before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[1][2][3] Recommended storage temperatures are typically between 10°C and 25°C.[2]

Q2: Why has my this compound turned from a white solid into a yellowish liquid?

A2: This is a common sign of degradation. The yellowing may be due to oxidation from exposure to air, while the change in physical state is likely due to the absorption of atmospheric moisture (hygroscopicity).[1] The presence of impurities can also lower the melting point.

Q3: How does carbon dioxide affect this compound?

A3: this compound is a primary amine and readily reacts with carbon dioxide from the air to form a solid carbamate salt.[3] This reaction reduces the purity of the diamine and can interfere with subsequent reactions.

Q4: Is it necessary to handle this compound in a glove box?

A4: For applications requiring high purity and to ensure the longevity of the product, handling in a glove box with a dry, inert atmosphere is highly recommended. This minimizes exposure to moisture, oxygen, and carbon dioxide.

Q5: How can I assess the purity of my stored this compound?

A5: The purity can be assessed using several analytical techniques. The most common are Gas Chromatography (GC) and non-aqueous titration to determine the amine content.[1] Melting point determination can also be a quick indicator of purity, as impurities will typically lower and broaden the melting range.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethanol or dichloromethane) in a GC vial.

    • Cap the vial immediately to prevent evaporation and contamination.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Determination of Amine Content by Nonaqueous Titration

Objective: To quantify the amount of active amine in a sample of this compound.

Methodology:

  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution.

  • Titration Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator. The solution should appear violet.

    • Titrate with 0.1 M HClO₄ until the color changes from violet to blue-green.

  • Calculation:

    • Calculate the percentage of amine using the following formula:

      Where:

      • V = Volume of HClO₄ used (mL)

      • M = Molarity of HClO₄ (mol/L)

      • 172.31 = Molecular weight of this compound ( g/mol )

      • W = Weight of the sample (g)

      • The factor of 2 accounts for the two amine groups per molecule.

Visualizations

cluster_storage Optimal Storage cluster_product This compound cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere Pristine Diamine Pristine Diamine Inert Atmosphere->Pristine Diamine Cool & Dry Cool & Dry Cool & Dry->Pristine Diamine Dark Place Dark Place Dark Place->Pristine Diamine Oxidation Oxidation Pristine Diamine->Oxidation O₂ Hygroscopic Absorption Hygroscopic Absorption Pristine Diamine->Hygroscopic Absorption H₂O Carbonate Formation Carbonate Formation Pristine Diamine->Carbonate Formation CO₂

Caption: Logical relationship between storage conditions and degradation pathways.

cluster_workflow Purity Assessment Workflow Start Start Sample_Preparation Prepare Sample (Dissolve in Solvent) Start->Sample_Preparation GC_Analysis GC Analysis Sample_Preparation->GC_Analysis Titration Nonaqueous Titration Sample_Preparation->Titration Data_Analysis Analyze Data (Peak Area / Titration Volume) GC_Analysis->Data_Analysis Titration->Data_Analysis Purity_Determination Determine Purity Data_Analysis->Purity_Determination End End Purity_Determination->End

Caption: Experimental workflow for assessing the purity of this compound.

References

Technical Support Center: Purification of 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,10-Diaminodecane.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow or brown. What is the cause and how can I fix it?

A1: Discoloration of this compound is often due to air oxidation or the presence of impurities from the synthesis process. To address this, consider the following:

  • Purification: The primary methods to remove colored impurities are vacuum distillation or recrystallization. For persistent color, treatment with activated charcoal during recrystallization can be effective.

  • Prevention: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

Q2: The purity of my this compound is low after synthesis. What are the likely impurities and how can I remove them?

A2: Common impurities can include unreacted starting materials (e.g., sebaconitrile), byproducts such as ethyl-1,10-diaminodecane if ethanol was used as a solvent during synthesis, and secondary or tertiary amines.[1] Purification strategies include:

  • Vacuum Distillation: This is a highly effective method for separating this compound from less volatile or more volatile impurities.

  • Recrystallization: This can be effective for removing minor impurities. Suitable solvent systems need to be determined empirically.

  • Column Chromatography: For difficult separations, column chromatography using silica gel or alumina can be employed. Given the basic nature of diamines, it is often beneficial to add a small amount of a competing base like triethylamine to the eluent to prevent streaking and improve separation.

Q3: I am observing a white precipitate forming on my solid this compound upon exposure to air. What is it and how can I prevent it?

A3: this compound is a basic compound and readily reacts with atmospheric carbon dioxide (CO2) to form the corresponding carbamate salt, which appears as a white solid.[2]

  • Prevention: To prevent this, always handle and store this compound under an inert atmosphere.[2] Use sealed containers and minimize exposure to air during transfers.

  • Removal: If a significant amount of carbamate has formed, it may be possible to remove it by dissolving the sample in a suitable solvent and filtering, although this may not be fully effective. Repurification by vacuum distillation is the most reliable method to obtain pure, carbonate-free diamine.

Q4: My yield after purification is significantly lower than expected. What are the potential causes and solutions?

A4: Low yield can result from several factors depending on the purification method:

  • Distillation:

    • Losses during transfer: Ensure all material is transferred effectively between vessels.

    • Incorrect fraction collection: Narrowing the boiling point range for collection can increase purity but may decrease yield. Collect fractions carefully based on the boiling point at the specific vacuum level.

    • Decomposition: If the distillation temperature is too high, the product may decompose. Ensure a good vacuum to lower the boiling point.

  • Recrystallization:

    • Using too much solvent: This is a common cause of low yield as a significant portion of the product remains in the mother liquor.[3] Use the minimum amount of hot solvent required to dissolve the solid.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
Bumping/Unstable Boiling Uneven heating; Lack of boiling chips or inadequate stirring.Use a magnetic stir bar or boiling chips. Ensure the heating mantle provides even heating.
Product Solidifying in Condenser Condenser water is too cold; High melting point of the product (59-61°C).Use warmer condenser water or a heating tape on the condenser, set to just above the melting point.
Poor Vacuum Leaks in the system; Inefficient vacuum pump.Check all joints and connections for leaks using a vacuum gauge. Ensure the vacuum pump is in good working order and the oil is clean.
Product Discoloration During Distillation Thermal decomposition due to high temperature.Improve the vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Low Purity of Distillate Inefficient fractionation; Collecting fractions over too wide a temperature range.Use a fractionating column for better separation. Collect narrower boiling point fractions.
Troubleshooting Recrystallization
Problem Possible Cause Solution
Product Does Not Dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small increments. If still insoluble, choose a more suitable solvent.
No Crystals Form Upon Cooling Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out (Product separates as a liquid) Melting point of the compound is lower than the boiling point of the solvent; High level of impurities.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. Alternatively, choose a lower-boiling point solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Quantitative Data Summary

The following table summarizes purity and yield data for this compound obtained under different synthetic and purification conditions as reported in the literature.

Synthesis/Purification Method Purity (%) Yield (%) Key Impurities Noted
Synthesis with ammonia alone, followed by conventional distillation[1]9985Not specified
Synthesis with ammonia and strong base, followed by conventional distillation[1]99.390Does not comprise ethyl-1,10-diaminodecane
Synthesis with ammonia, strong base, and ethanol as a solvent, followed by conventional distillation[1]98.590Comprises ethyl-1,10-diaminodecane

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction at the expected boiling point (e.g., 140 °C at 12 mmHg).[4]

    • Monitor the temperature and pressure closely. The boiling point will vary with the vacuum level.

  • Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Storage: Allow the distilled product to cool and solidify under an inert atmosphere before transferring it to a sealed container for storage.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. Good single solvents for amines can include toluene or ethanol. A mixed solvent system like ethanol/water or toluene/hexane may also be effective. The ideal solvent should dissolve this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting Workflow for this compound Purification

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity and Appearance start->purity_check discolored Discolored Product (Yellow/Brown) purity_check->discolored Discolored? low_purity Low Purity (>2% Impurities) purity_check->low_purity Purity Low? high_purity Acceptable Purity (<2% Impurities) purity_check->high_purity Purity OK? recrystallization Recrystallization discolored->recrystallization Mild Discoloration charcoal Add Activated Charcoal during Recrystallization discolored->charcoal Severe Discoloration distillation Vacuum Distillation low_purity->distillation Volatile Impurities low_purity->recrystallization Minor Impurities column Column Chromatography low_purity->column Closely Related Impurities final_product Pure this compound high_purity->final_product distillation->final_product recrystallization->final_product charcoal->final_product column->final_product storage Store under Inert Atmosphere final_product->storage

Caption: A decision tree for selecting the appropriate purification method.

Reaction with Atmospheric Carbon Dioxide

CO2_Reaction Reaction of this compound with Atmospheric CO2 diaminodecane This compound (H2N-(CH2)10-NH2) carbamate Diammonium Carbamate Salt (White Precipitate) diaminodecane->carbamate + 2 CO2 co2 Carbon Dioxide (CO2 from air) co2->carbamate

Caption: Formation of carbamate salt from atmospheric CO2.

References

Technical Support Center: Controlling Polymer Molecular Weight with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,10-Diaminodecane in polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization?

A1: this compound is a bifunctional monomer, specifically an aliphatic diamine with a ten-carbon chain separating two primary amine groups.[1][2] Its primary role is as a building block in step-growth polymerization, particularly in the synthesis of polyamides when reacted with dicarboxylic acids.[3][4] It forms the repeating units of the polymer backbone.

Q2: How can this compound be used to control the molecular weight of a polymer?

A2: In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance between the reacting monomers.[5] To control the molecular weight when using this compound (a diamine), you can intentionally create a slight stoichiometric imbalance with the co-monomer (e.g., a dicarboxylic acid). The monomer in excess will determine the end groups of the polymer chains, and once the other monomer is completely consumed, polymerization ceases, thus controlling the final molecular weight.[5]

Q3: Can this compound act as a chain stopper?

A3: No, this compound itself is a chain extender because it has two reactive amine groups, allowing the polymer to grow from both ends.[6] A chain stopper is a monofunctional molecule that terminates a growing polymer chain because it can only react at one end. To control molecular weight via chain-stopping in a system containing this compound, you would need to add a separate monofunctional amine (like octylamine) or a monofunctional carboxylic acid.

Q4: What type of polymerization is this compound typically used in?

A4: this compound is almost exclusively used in step-growth polymerization, also known as polycondensation, where monomers react to form dimers, trimers, and eventually long polymer chains, often with the release of a small molecule like water.[3][5] This is different from chain-growth polymerization (e.g., free-radical polymerization).[7]

Q5: What analytical technique is recommended for determining the molecular weight of polymers synthesized with this compound?

A5: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of these polymers.[3][8]

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Lower than expected molecular weight. 1. Stoichiometric Imbalance: An unintended excess of one monomer.1. Carefully verify the purity and molar amounts of this compound and the co-monomer. Ensure accurate weighing and transfer.
2. Presence of Monofunctional Impurities: Impurities with a single reactive group can act as chain stoppers.2. Use high-purity monomers. Consider purification of monomers if impurities are suspected.
3. Incomplete Reaction: The reaction may not have reached a high enough conversion.3. Increase reaction time or temperature (within the limits of polymer stability). Ensure efficient removal of any condensation byproducts (e.g., water) to drive the reaction to completion.
Higher than expected molecular weight or gelation. 1. Incorrect Stoichiometry: The monomer ratio might be closer to 1:1 than intended.1. Re-verify all calculations and measurements for monomer amounts.
2. Presence of Polyfunctional Impurities: Impurities with more than two reactive groups can cause cross-linking.2. Ensure the purity of your monomers and solvents.
Broad molecular weight distribution (High PDI). 1. Side Reactions: Undesired side reactions can lead to chains of various lengths.1. Optimize reaction conditions (temperature, catalyst) to minimize side reactions.
2. Poor Mixing: Inconsistent reaction conditions throughout the vessel.2. Ensure efficient and continuous stirring throughout the polymerization.
Polymer is discolored (e.g., yellow or brown). 1. Thermal Degradation: The reaction temperature may be too high, causing the polymer or monomers to degrade.1. Lower the reaction temperature. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
2. Impurities in Monomers or Solvent. 2. Use high-purity, freshly distilled solvents and high-purity monomers.

Troubleshooting Workflow

A Problem Identified (e.g., Incorrect MW) B Check Stoichiometry - Purity of Reagents - Weighing Accuracy A->B C Check Reaction Conditions - Temperature - Time - Atmosphere (Inert?) A->C D Analyze for Impurities - Monomers - Solvents A->D E Review Byproduct Removal - Efficient Condensate Trap? - Adequate Vacuum? A->E F Adjust Protocol & Rerun B->F C->F D->F E->F G Problem Resolved F->G

Caption: A logical workflow for troubleshooting common polymerization issues.

Quantitative Data on Molecular Weight Control

Controlling the molecular weight in a step-growth polymerization of a diamine (AA) and a dicarboxylic acid (BB) is achieved by adjusting the stoichiometric ratio (r) of the monomers, where r = NAA / NBB. The number-average degree of polymerization (Xn) can be predicted by the Carothers equation: Xn = (1 + r) / (1 + r - 2rp), where 'p' is the extent of the reaction.

For a reaction carried to full conversion (p=1), the equation simplifies. The table below illustrates the theoretical effect of stoichiometric imbalance on the number-average molecular weight (Mn) for the polymerization of this compound (M.W. 172.31 g/mol ) and Sebacic Acid (M.W. 202.25 g/mol ), assuming complete reaction (p=1).

Monomer Repeating Unit Weight = (172.31 + 202.25 - 218.02) = 338.52 g/mol *

Molar Ratio (r) of Diamine to Diacid Excess Monomer Theoretical Degree of Polymerization (Xn) Theoretical Mn ( g/mol )
1.00None (Stoichiometric)∞ (Theoretically very high)> 25,000
0.99Diacid199~67,365
0.98Diacid99~33,513
0.95Diacid39~13,202
0.90Diacid19~6,432

Note: These are idealized values. Actual results may vary based on reaction conditions and purity of reagents.

Experimental Protocols

Synthesis of Polyamide 10,10 with Controlled Molecular Weight

This protocol describes the synthesis of Polyamide 10,10 from this compound and Sebacic Acid, where the molecular weight is controlled by a slight excess of the diacid.

Materials:

  • This compound (high purity)

  • Sebacic Acid (high purity)

  • Nitrogen or Argon gas (high purity)

  • Distilled Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a distillation head and receiving flask

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet and outlet

Procedure:

  • Salt Preparation:

    • In a beaker, dissolve 20.23 g (0.10 mol) of sebacic acid in 200 mL of hot ethanol.

    • In a separate beaker, dissolve 17.06 g (0.099 mol, representing a 1% molar deficit) of this compound in 150 mL of hot ethanol.

    • Slowly add the diamine solution to the diacid solution with stirring. A white salt will precipitate.

    • Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

    • Filter the white salt, wash with cold ethanol, and dry under vacuum at 50°C.

  • Polycondensation:

    • Place the dried nylon salt into the three-neck flask equipped with a mechanical stirrer and nitrogen inlet/outlet.

    • Add an amount of distilled water equal to the weight of the salt.

    • Begin stirring and purge the system with inert gas for 20-30 minutes to remove oxygen.

    • Heat the flask to 220°C. The salt will melt, and water will begin to distill off.

    • Maintain a slow flow of inert gas over the reaction.

    • After most of the water has been removed (approx. 1-2 hours), slowly increase the temperature to 260°C.

    • Continue the reaction for another 2-3 hours to increase the molecular weight. The viscosity of the melt will noticeably increase.

    • To stop the reaction, remove the heat source and allow the flask to cool under the inert atmosphere.

    • The resulting solid polymer can be removed once cooled.

Experimental Workflow Diagram

cluster_0 Salt Preparation cluster_1 Polycondensation A Dissolve Sebacic Acid (0.10 mol) in Ethanol C Mix Solutions & Precipitate Salt A->C B Dissolve this compound (0.099 mol) in Ethanol B->C D Filter, Wash & Dry Salt C->D E Charge Reactor with Salt & Water D->E F Purge with Inert Gas E->F G Heat to 220°C (Distill Water) F->G H Increase Temp to 260°C G->H I React for 2-3 hours H->I J Cool & Isolate Polymer I->J

Caption: Workflow for controlled molecular weight polyamide synthesis.

References

Technical Support Center: Enhancing the Solubility of 1,10-Diaminodecane for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,10-diaminodecane in various reaction conditions.

Troubleshooting Guides

Issue: this compound is not dissolving sufficiently in my chosen solvent.

Root Cause: this compound is a long-chain aliphatic diamine with a significant hydrophobic carbon backbone, leading to low solubility in many common solvents at room temperature. Its solid nature (melting point: 62-63°C) also requires energy to break the crystal lattice.[1]

Solutions:

  • Solvent Selection: The choice of solvent is critical. While slightly soluble in methanol and chloroform, this compound exhibits better solubility in ethanol and hot water.[1][2][3] For reactions requiring aprotic polar solvents, consider options like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), especially with heating.

  • Heating: Increasing the temperature can significantly improve the solubility of this compound. It is soluble in hot water, indicating that thermal energy helps overcome the intermolecular forces in the solid state.[3] When using organic solvents, heating the mixture with stirring can facilitate dissolution. Always ensure the temperature is below the boiling point of the solvent and safe for the intended reaction.

  • pH Adjustment (for Aqueous Systems): As a diamine, the solubility of this compound in water can be dramatically increased by lowering the pH. Protonation of the amine groups to form the corresponding ammonium salts enhances their polarity and interaction with water molecules.

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. A common approach is to dissolve the this compound in a good solvent (e.g., ethanol) first and then add this solution to the reaction mixture containing a solvent in which it is less soluble.

Issue: My reaction requires a high concentration of this compound, but I am unable to achieve it.

Root Cause: The inherent solubility limit of this compound in a single solvent system may be lower than the desired concentration for a specific reaction.

Solutions:

  • pH Adjustment Protocol: For aqueous reactions, protonating the diamine is a highly effective method. (See detailed protocol below).

  • Co-solvent System Protocol: For non-aqueous reactions, a carefully selected co-solvent system can enhance solubility. (See detailed protocol below).

  • Melt Polymerization (for Polyamide Synthesis): If the reaction is a high-temperature polycondensation, it may be possible to perform the reaction in the melt, eliminating the need for a solvent altogether. This approach is common in the industrial synthesis of some polyamides.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

SolventSolubilityTemperatureReference
Water5.9 g/L20°C[1][4]
Hot WaterSolubleElevated[3]
EthanolSolubleRoom Temperature[1]
MethanolSlightly SolubleRoom Temperature[1]
ChloroformSlightly SolubleRoom Temperature[1]
HexaneLikely SolubleRoom Temperature[5]
TolueneLikely SolubleRoom Temperature[5]

Q2: How does pH affect the solubility of this compound in water?

A2: The solubility of this compound in water is highly dependent on pH. In neutral or basic conditions, the amine groups are unprotonated, and the long hydrophobic decane chain limits its solubility. By lowering the pH with an acid (e.g., hydrochloric acid), the amine groups become protonated, forming diammonium salts. These salts are ionic and thus significantly more soluble in water. The predicted pKa of the conjugate acid of this compound is approximately 10.97.[1] To ensure full protonation and maximize solubility, the pH should be adjusted to be at least two pH units below this pKa (i.e., pH < 9).

Q3: What are the safety precautions when handling this compound and its solutions?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed.[2][7][8] Always handle it in a well-ventilated area, preferably in a fume hood.[2][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][8] When preparing acidic or basic solutions, be aware of potential exothermic reactions and handle the acids and bases with appropriate care.[6]

Experimental Protocols

Protocol 1: Enhancing Solubility via pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble hydrochloride salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring.

  • Slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution using a pH meter or pH strips.

  • Continue adding HCl until the this compound has completely dissolved and the pH of the solution is in the acidic range (e.g., pH 4-6) to ensure full protonation.

  • The resulting solution contains the more soluble 1,10-diaminodecanedihydrochloride.

Protocol 2: Interfacial Polymerization of Nylon 10,10

This protocol describes the synthesis of a polyamide (Nylon 10,10) from this compound and sebacoyl chloride using an unstirred interfacial polymerization method. This method circumvents the need to dissolve both monomers in the same solvent.

Materials:

  • This compound

  • Sebacoyl chloride

  • Deionized water

  • Hexane (or another suitable water-immiscible organic solvent)

  • Sodium carbonate (optional, as an acid scavenger)

  • Beaker (tall form is ideal)

  • Forceps or a glass rod

Procedure:

  • Prepare the Aqueous Phase: Dissolve this compound in deionized water. If desired, sodium carbonate can be added to neutralize the HCl byproduct of the reaction.

  • Prepare the Organic Phase: Dissolve sebacoyl chloride in hexane.

  • Set up the Interface: Carefully pour the organic phase onto the aqueous phase in a tall beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.

  • Initiate Polymerization: A film of Nylon 10,10 will form instantly at the interface.

  • Extract the Polymer: Using forceps or by hooking the film with a glass rod, gently pull the polymer film from the interface. It can be continuously drawn out as a "rope."

  • Wash and Dry: Wash the resulting polymer with water and then a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts. Allow the polymer to dry completely.

Visualizations

experimental_workflow_pH_adjustment cluster_start Initial State cluster_process Solubilization Process cluster_end Final Product start This compound (Solid) mix Suspend in Water with Stirring start->mix water Deionized Water water->mix add_hcl Add 1M HCl Dropwise mix->add_hcl monitor_pH Monitor pH add_hcl->monitor_pH Continuous monitor_pH->add_hcl If not dissolved dissolved Completely Dissolved (pH 4-6) monitor_pH->dissolved If dissolved end_product Aqueous Solution of This compound Dihydrochloride dissolved->end_product logical_relationship_solubility cluster_properties Physicochemical Properties cluster_solubility Solubility Behavior cluster_enhancement Solubility Enhancement Strategies substance This compound hydrophobic Long Hydrophobic Decane Chain substance->hydrophobic hydrophilic Two Hydrophilic Amine Groups substance->hydrophilic high_polar Higher Solubility in Polar Protic Solvents hydrophobic->high_polar limits low_water Low Solubility in Water hydrophobic->low_water hydrophilic->high_polar hydrophilic->low_water enables low_polar Low Solubility in Non-Polar Solvents heating Heating low_polar->heating cosolvency Co-solvency low_polar->cosolvency ph_adjust pH Adjustment (Protonation) low_water->ph_adjust

References

Troubleshooting inconsistent results with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 1,10-Diaminodecane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent solubility or precipitation with my this compound solution?

A1: Inconsistent solubility is a common issue and can stem from several factors related to the compound's properties and handling. This compound has limited solubility in water due to its long, hydrophobic decane chain but is more soluble in organic solvents like ethanol, hexane, or toluene.[1][2][3]

  • Incorrect Solvent Choice: Using an aqueous buffer at a high concentration of this compound can lead to precipitation.

  • Temperature: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.

  • Reaction with Air: this compound can react with carbon dioxide (CO2) in the atmosphere to form salts, which may have different solubility characteristics.[3]

  • Hygroscopic Nature: The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility and stability.[4][5]

Troubleshooting Steps:

  • Select an appropriate solvent based on your experimental needs. For cell culture, consider preparing a concentrated stock in a solvent like ethanol and then diluting it to the final working concentration in your culture medium.

  • Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.

  • Always handle the solid compound and prepare solutions under an inert gas like nitrogen or argon to minimize exposure to air and moisture.[4][5][6]

  • Store the solid compound and stock solutions in a cool, dry, and dark place, tightly sealed to prevent moisture and CO2 absorption.[2][3][6]

Q2: I am seeing unexpected cytotoxicity or a high degree of variability in my cell viability assays. What could be the cause?

A2: this compound is known to be cytotoxic and can cause severe skin burns and eye damage.[7][8] Unexpected or variable results in cytotoxicity assays (e.g., MTT, XTT) can arise from its inherent properties and experimental variables.

  • High Final Concentration: The concentration of this compound may be too high, leading to rapid cell death that masks any specific effects being studied.

  • Solvent Toxicity: If a stock solution is prepared in an organic solvent like ethanol or DMSO, the final concentration of the solvent in the cell culture medium might be causing cytotoxicity.

  • Compound Instability: Degradation of the compound due to improper storage or handling can lead to the formation of byproducts with different cytotoxic profiles.

  • Interference with Assay Reagents: Some compounds can interfere with the reagents used in viability assays. For example, they might directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability.[9]

Troubleshooting Steps:

  • Perform a dose-response curve to determine the optimal, non-lethal concentration for your specific cell line and experiment.

  • Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) to account for any solvent-induced cytotoxicity.

  • Ensure proper storage and handling of this compound to prevent degradation. Use freshly prepared solutions for your experiments whenever possible.

  • Review the literature for potential interactions between diamines and your chosen viability assay. Consider using an alternative assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity) to confirm your results.

Q3: My experimental results are not reproducible when using this compound as a polyamine transport inhibitor. Why?

A3: When used as a polyamine transport inhibitor (PTI), the efficacy of this compound can be influenced by cellular compensatory mechanisms.[10]

  • Upregulation of Polyamine Transport: When intracellular polyamine levels are depleted (for example, by co-treatment with a biosynthesis inhibitor like DFMO), cells can respond by increasing the activity of their polyamine transport systems to import more polyamines from the extracellular environment.[10][11]

  • Existence of Multiple Transport Systems: Cells may possess multiple distinct polyamine transport systems, and this compound might not inhibit all of them effectively.[11]

  • Metabolic Degradation: Polyamine-based inhibitors can be substrates for polyamine oxidases present in fetal bovine serum (FBS) used in cell culture, leading to their degradation and reduced potency over time.[12]

Troubleshooting Steps:

  • Consider using a combination of different polyamine transport inhibitors that may target different transport systems.[11]

  • Optimize the concentration and timing of administration of this compound in combination with other drugs like DFMO.

  • To mitigate degradation by serum oxidases, consider adding aminoguanidine to the growth medium, which is an inhibitor of these enzymes.[13]

Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 646-25-3[6][14][15]
Molecular Formula C10H24N2[6][7][15]
Molecular Weight 172.31 g/mol [2][6][7]
Appearance White to light yellow solid/powder/crystals[3][4][7]
Melting Point 59-64 °C[4][5][7]
Boiling Point 140 °C @ 10-12 mmHg[4][5][7]
Water Solubility 5.9 g/L at 20°C[8][16]
LogP 0.3 at 25°C[3][8]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference
Storage Temperature Cool, dry place (e.g., Room Temperature, <15°C recommended)To maintain stability and prevent degradation.[2][4][6]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent reaction with CO2 and absorption of moisture.[4][5][6]
Light Protect from lightTo prevent light-induced degradation.[6]
Handling Use in a well-ventilated area or chemical fume hoodThe compound can cause respiratory irritation.[7][17]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protectionThe compound is corrosive and can cause severe skin burns and eye damage.[4][7][17]
Incompatible Materials Acids, acid anhydrides, acid chlorides, oxidizing agentsTo avoid vigorous or hazardous reactions.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in ethanol.

  • Pre-analysis: Weigh the required amount of this compound solid in a fume hood. Due to its hygroscopic nature, perform this step quickly and efficiently.

  • Dissolution: In a sterile conical tube, add the appropriate volume of 100% ethanol to the weighed solid to achieve a final concentration of 100 mM.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. Store the aliquots at -20°C in tightly sealed tubes, protected from light.

Protocol 2: General Cytotoxicity Assay (MTT) with this compound

This protocol provides a general workflow for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include Controls:

      • Negative Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., ethanol) used to prepare the this compound dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the negative or vehicle control.

Diagrams

TroubleshootingWorkflow Troubleshooting Inconsistent Results with this compound start Inconsistent Experimental Results issue_type Identify the Nature of Inconsistency start->issue_type solubility Solubility Issues (Precipitation, Cloudiness) issue_type->solubility Precipitation/ Insolubility bio_variability Biological Variability (Cytotoxicity, PTI effect) issue_type->bio_variability Variable Biological Response purity_issue Potential Purity/Degradation Issues issue_type->purity_issue General Non-Reproducibility check_solvent Verify Solvent and Concentration solubility->check_solvent check_dose Perform Dose-Response Curve bio_variability->check_dose check_storage Confirm Proper Storage (Cool, Dry, Dark, Inert Gas) purity_issue->check_storage check_temp Check Solution Temperature check_solvent->check_temp check_handling Review Handling Procedures (e.g., use of inert gas) check_temp->check_handling solution Problem Resolved check_handling->solution check_controls Verify Vehicle/Positive Controls check_dose->check_controls check_serum Consider Serum Interactions (e.g., polyamine oxidase) check_controls->check_serum check_serum->solution check_age Use Freshly Prepared Solutions check_storage->check_age verify_purity Consider Purity Analysis (e.g., HPLC) check_age->verify_purity verify_purity->solution

Caption: A logical workflow for troubleshooting common inconsistent results.

ExperimentalWorkflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Cell Assay weigh Weigh Solid this compound (Under Inert Atmosphere if possible) dissolve Dissolve in Appropriate Solvent (e.g., Ethanol) to make Stock weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store at -20°C, Protected from Light filter->store prepare_dilutions Prepare Serial Dilutions in Culture Medium store->prepare_dilutions seed Seed Cells in 96-well Plate seed->prepare_dilutions treat Treat Cells with Dilutions and Controls prepare_dilutions->treat add_controls Prepare Controls (Vehicle, Negative, Positive) add_controls->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate measure Perform Viability Assay (e.g., MTT, XTT) incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for preparing and using this compound in cell assays.

PolyamineTransport Simplified Polyamine Transport Inhibition Pathway extracellular Extracellular Polyamines (e.g., Spermidine, Spermine) transport_system Polyamine Transport System (PTS) extracellular->transport_system Uptake intracellular Intracellular Polyamines transport_system->intracellular cell_growth Cell Growth & Proliferation intracellular->cell_growth Promotes inhibitor This compound (PTI) inhibitor->transport_system Inhibits biosynthesis Polyamine Biosynthesis (ODC enzyme) biosynthesis->intracellular dfmo DFMO dfmo->biosynthesis Inhibits

Caption: Inhibition of polyamine transport and synthesis for cancer therapy.

References

Technical Support Center: 1,10-Diaminodecane Reactivity and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the reactivity of 1,10-diaminodecane in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type. For instance, in the melt polycondensation synthesis of Polyamide 1010 (from this compound and sebacic acid), temperatures are typically maintained around 230°C.[1] However, for other reactions like N-acylation, lower temperatures, from 0°C to room temperature, are often employed to control selectivity and prevent side reactions.[2] It is crucial to consult literature specific to the reaction being performed to determine the optimal temperature range.

Q2: What are the primary concerns when heating this compound?

A2: The primary concerns are thermal decomposition and potential side reactions. This compound has a melting point of approximately 62-63°C. Polyamides derived from it, such as Polyamide 1010, are thermally stable up to around 340°C.[1] Exceeding the decomposition temperature of the reactants or products can lead to the release of irritating and toxic gases, and result in a lower quality, discolored, or cross-linked final product.

Q3: How does temperature affect the molecular weight of polyamides synthesized from this compound?

A3: In polycondensation reactions, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions and thermal degradation, which may limit the achievable molecular weight. For the synthesis of bio-based semi-aromatic polyamide PA10T/1010, it was found that a higher reaction temperature resulted in a lower equilibrium molecular weight.[3] It is a balance of achieving a sufficient reaction rate without initiating degradation.

Q4: Can temperature influence the selectivity of reactions with this compound?

A4: Yes, particularly in reactions where multiple reactive sites are present. For instance, in the N-acylation of diamines, lower temperatures can favor mono-acylation over di-acylation by allowing for better control of the reaction rate.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound, with a focus on temperature-related issues.

Problem 1: Low Yield in Polyamide Synthesis
Potential Cause Recommended Solution Verification Method
Reaction temperature is too low. The rate of polymerization may be too slow. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Ensure the temperature does not exceed the degradation point of the polymer (for PA1010, stay below 340°C).[1]Monitor the viscosity of the reaction mixture (in melt polymerization) or analyze aliquots of the reaction mixture using techniques like Gel Permeation Chromatography (GPC) to track molecular weight increase over time.
Reaction temperature is too high. Thermal degradation of the monomer or polymer may be occurring. This can lead to the formation of non-polymeric byproducts. Reduce the reaction temperature. For melt polymerization of PA1010, a typical temperature is 230°C.[1]Observe the color of the reaction mixture. Darkening or charring is an indication of degradation. Analyze the final product for impurities using techniques like FTIR or NMR spectroscopy.
Inefficient removal of condensation byproduct (e.g., water). In polycondensation, the removal of the small molecule byproduct drives the reaction to completion. Ensure efficient stirring and, if applicable, a steady flow of inert gas (e.g., nitrogen) to facilitate the removal of volatiles.Observe the condensation of the byproduct in the condenser. The rate of its removal should be consistent with the progress of the reaction.
Problem 2: Poor Selectivity in Mono-acylation Reactions
Potential Cause Recommended Solution Verification Method
Reaction temperature is too high. Higher temperatures can increase the rate of the second acylation, leading to a higher proportion of the di-acylated product. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity for the mono-acylated product.[2]Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of mono- to di-acylated product at different time points.
Rate of addition of acylating agent is too fast. A high local concentration of the acylating agent can favor di-acylation. Add the acylating agent dropwise to a stirred solution of this compound over an extended period.Use TLC or LC-MS to analyze the reaction mixture during and after the addition of the acylating agent to assess the product distribution.

Quantitative Data Summary

The following table summarizes the hypothetical effect of temperature on key parameters for the melt polycondensation of this compound with sebacic acid to form Polyamide 1010, based on general principles of polyamide synthesis.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Observations
21048518,0002.1Slow reaction rate, incomplete conversion.
23039835,0001.8Optimal balance of reaction rate and polymer properties.[1]
2502.59530,0002.3Slight discoloration, potential for some side reactions.
27028822,0002.8Significant yellowing, evidence of thermal degradation.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and Sebacic Acid (Synthesis of Polyamide 1010)

This protocol describes the synthesis of high-molecular-weight Polyamide 1010 via melt polycondensation.

Materials:

  • Nylon 1010 salt (prepared from equimolar amounts of this compound and sebacic acid)

  • Glass jacketed reactor with mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Place 30 g of Nylon 1010 salt into the glass reactor.

  • Assemble the reactor with the stirrer, nitrogen inlet, and condenser.

  • Begin a slow purge of nitrogen through the reactor.

  • Heat the reactor to 230°C with stirring.[1]

  • As the salt melts and the polymerization proceeds, water will be evolved and collected in the condenser.

  • Maintain the reaction at 230°C for 3 hours under a constant nitrogen flow to facilitate the removal of water and drive the polymerization.

  • After 3 hours, allow the reactor to cool to room temperature under nitrogen.

  • The resulting solid polyamide can be removed from the reactor.

  • The polymer is then ground into a powder, washed with hot deionized water, and dried in a vacuum oven at 80°C overnight.

Protocol 2: Interfacial Polymerization of this compound with Adipoyl Chloride

This protocol provides a method for synthesizing polyamide at a lower temperature.

Materials:

  • This compound

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane

  • Deionized water

  • Beaker (250 mL)

  • Stirring rod

Procedure:

  • Prepare an aqueous solution by dissolving 2.0 g of this compound and 1.0 g of NaOH in 100 mL of deionized water in the beaker.

  • Prepare an organic solution by dissolving 2.2 g of adipoyl chloride in 100 mL of hexane.

  • Carefully pour the organic solution on top of the aqueous solution in the beaker, minimizing mixing of the two layers.

  • A polymer film will form at the interface of the two layers.

  • Gently grasp the center of the polymer film with forceps and pull it out of the beaker as a continuous "rope".

  • Wash the polymer rope thoroughly with water and then with ethanol.

  • Allow the polymer to dry in a fume hood.

Visualizations

experimental_workflow cluster_melt Melt Polycondensation cluster_interfacial Interfacial Polymerization start_melt 1. Charge Reactor with Nylon 1010 Salt heat 2. Heat to 230°C under N2 Purge start_melt->heat react 3. Polymerize for 3 hours heat->react cool_melt 4. Cool to Room Temperature react->cool_melt isolate_melt 5. Isolate and Purify Polymer cool_melt->isolate_melt prep_aq 1. Prepare Aqueous Diamine Solution layer 3. Layer Organic over Aqueous Phase prep_aq->layer prep_org 2. Prepare Organic Diacid Chloride Solution prep_org->layer pull 4. Pull Polymer Film from Interface layer->pull wash_dry 5. Wash and Dry Polymer pull->wash_dry

Caption: Experimental workflows for melt and interfacial polymerization.

troubleshooting_logic start Low Polyamide Yield check_temp Is Reaction Temperature Optimal? start->check_temp check_byproduct Is Byproduct Removal Efficient? start->check_byproduct temp_low Too Low check_temp->temp_low No temp_high Too High check_temp->temp_high Yes increase_temp Increase Temperature temp_low->increase_temp decrease_temp Decrease Temperature temp_high->decrease_temp success Yield Improves increase_temp->success decrease_temp->success improve_removal Improve Stirring/N2 Flow check_byproduct->improve_removal No improve_removal->success

Caption: Troubleshooting logic for low polyamide yield.

References

Validation & Comparative

1,10-Diaminodecane in Polymerization: A Comparative Guide to Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of high-performance polyamides, the choice of monomer is paramount in defining the final properties of the polymer. Among the various aliphatic diamines utilized, 1,10-diaminodecane stands out for its ability to impart a unique combination of flexibility, thermal stability, and mechanical strength to the resulting polymers. This guide provides an objective comparison of this compound with other linear aliphatic diamines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and design.

Performance Comparison of Aliphatic Diamines in Polyamide Synthesis

The length of the aliphatic diamine chain plays a crucial role in determining the thermal and mechanical properties of polyamides. Generally, increasing the chain length of the diamine leads to enhanced crystallinity, which in turn affects the melting point, thermal stability, and mechanical strength of the polymer.

Thermal Properties

The thermal stability of polyamides is a critical factor for many applications. As the number of methylene units in the diamine increases, a general trend of decreasing glass transition temperature (Tg) and melting temperature (Tm) is observed, although an "even-odd" effect can cause some fluctuations. However, longer-chain diamines like this compound can contribute to higher decomposition temperatures (Td), indicating enhanced thermal stability.

DiamineDiacidPolymerTg (°C)Tm (°C)Td (°C, 5% weight loss)
1,4-Diaminobutane2,5-Furandicarboxylic acidPA4F142-357
1,5-Diaminopentane2,5-Furandicarboxylic acidPA5F138--
1,6-HexanediamineAdipic acidPA66~60~265~400
1,8-Diaminooctane2,5-Furandicarboxylic acidPA8F---
This compound 2,5-Furandicarboxylic acidPA10F103-401
1,12-Diaminododecane2,5-Furandicarboxylic acidPA12F89-408

Note: The data presented is a compilation from various sources and direct comparison should be made with caution as experimental conditions may vary.

Mechanical Properties

The mechanical performance of polyamides is also significantly influenced by the diamine chain length. Longer aliphatic chains can lead to increased flexibility and impact strength, while shorter chains may result in higher rigidity and tensile strength. Polyamides derived from this compound often exhibit a balanced profile of these properties.

DiamineDiacidPolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
1,5-Diaminopentane2,5-Furandicarboxylic acidPA5F84--
1,6-HexanediamineAdipic acidPA6660-801.2-2.960-300
1,8-Diaminooctane2,5-Furandicarboxylic acidPA8F62--
This compound 2,5-Furandicarboxylic acidPA10F54.461.454138.6
1,12-Diaminododecane2,5-Furandicarboxylic acidPA12F45--

Note: The data presented is a compilation from various sources and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Melt Polycondensation for Polyamide Synthesis

This method is widely used for the industrial production of aliphatic polyamides.

Materials:

  • Aliphatic diamine (e.g., this compound)

  • Dicarboxylic acid (e.g., adipic acid)

  • Catalyst (optional, e.g., phosphoric acid)

  • Nitrogen gas supply

Procedure:

  • An equimolar mixture of the diamine and dicarboxylic acid is prepared to form a nylon salt.

  • The nylon salt is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • The vessel is purged with nitrogen to remove oxygen.

  • The temperature is gradually raised to melt the salt and initiate the polymerization reaction.

  • Water, the byproduct of the condensation reaction, is continuously removed through the condenser.

  • The reaction is typically carried out at temperatures ranging from 220 to 280°C under a nitrogen atmosphere.

  • Once the desired molecular weight is achieved (monitored by viscosity), the molten polymer is extruded, cooled, and pelletized.

Solution Polycondensation for Polyamide Synthesis

This method is often employed for laboratory-scale synthesis and for polymers that are not thermally stable at their melting points.

Materials:

  • Aliphatic diamine (e.g., this compound)

  • Diacid chloride (e.g., adipoyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Nitrogen gas supply

Procedure:

  • The diamine is dissolved in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • The solution is cooled in an ice bath.

  • The diacid chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution.

  • The acid scavenger is added to neutralize the hydrochloric acid byproduct.

  • The reaction mixture is stirred at a low temperature for a few hours and then allowed to warm to room temperature and stirred for an additional period.

  • The resulting polymer solution is precipitated by pouring it into a non-solvent (e.g., methanol, water).

  • The precipitated polymer is filtered, washed thoroughly, and dried under vacuum.

Visualizing Polymerization and Characterization Workflows

Polyamide_Synthesis_Workflow cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Diamine + Diacid/Diacid Chloride Polymerization Polymerization (Melt or Solution) Monomers->Polymerization Polymer Crude Polyamide Polymerization->Polymer Precipitation Precipitation/ Extrusion Polymer->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Tg, Tm) Drying->DSC Tensile Tensile Testing (Mechanical Properties) Drying->Tensile GPC GPC (Molecular Weight) Drying->GPC

Caption: General workflow for polyamide synthesis, purification, and characterization.

Structure_Property_Relationship cluster_structure Diamine Structure cluster_properties Polymer Properties ChainLength Diamine Chain Length Tg Glass Transition Temp. (Tg) ChainLength->Tg Decreases (generally) Tm Melting Temp. (Tm) ChainLength->Tm Decreases (generally) Td Decomposition Temp. (Td) ChainLength->Td Increases Flexibility Flexibility ChainLength->Flexibility Increases TensileStrength Tensile Strength ChainLength->TensileStrength Decreases (generally) Crystallinity Crystallinity ChainLength->Crystallinity Increases

Caption: Influence of diamine chain length on key polyamide properties.

A Comparative Guide to Polyamide Properties Based on Diamine Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of polyamides synthesized from different diamines. The selection of the diamine monomer is a critical determinant of the final polymer's characteristics, influencing its thermal stability, mechanical strength, and resistance to moisture. This document summarizes key performance indicators with supporting experimental data and methodologies to inform material selection and development.

The Influence of Diamine Structure on Polyamide Properties

Polyamides are a versatile class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. They are synthesized through the condensation polymerization of a dicarboxylic acid (or its derivative, such as a diacid chloride) with a diamine.[1] The structure of the diamine monomer significantly impacts the resulting polyamide's properties. Key structural variations in diamines include:

  • Aliphatic vs. Aromatic: Aliphatic diamines consist of linear or branched carbon chains, while aromatic diamines contain one or more benzene rings. Polyamides derived from aromatic diamines (aramids) generally exhibit higher thermal stability and mechanical strength due to the rigidity of the aromatic rings.[2]

  • Chain Length (for aliphatic diamines): The length of the carbon chain in aliphatic diamines affects the density of amide groups and, consequently, the extent of hydrogen bonding. Shorter chains lead to a higher concentration of amide groups, which can influence properties like melting point and water absorption.

  • Isomerism (for aromatic diamines): The substitution pattern on the aromatic ring (e.g., meta vs. para isomers) influences the linearity and packing of the polymer chains, thereby affecting properties such as melting point and crystallinity.

This guide focuses on a comparative analysis of polyamides synthesized from a common diacid chloride, adipoyl chloride , and four different diamines:

  • Ethylenediamine (an aliphatic diamine with a short chain)

  • Hexamethylenediamine (an aliphatic diamine with a longer chain)

  • m-Phenylenediamine (an aromatic diamine with meta-substitution)

  • p-Phenylenediamine (an aromatic diamine with para-substitution)

Comparative Data of Polyamide Properties

The following table summarizes the key physical and thermal properties of polyamides synthesized from adipoyl chloride and the four selected diamines.

PropertyPolyamide from Ethylenediamine (Nylon 2,6)Polyamide from Hexamethylenediamine (Nylon 6,6)Polyamide from m-PhenylenediaminePolyamide from p-Phenylenediamine
Melting Point (Tm) ~300 °C255-265 °C[3][4]Decomposes before melting>400 °C
Glass Transition Temp. (Tg) ~150 °C54-68 °C[5]~210 °C~290 °C
Tensile Strength Data not readily available75-90 MPa[6][7]~100 MPa~130 MPa
Water Absorption (24h immersion) High~1.5%~5.2% (for poly(m-phenylene isophthalamide))[8]Low (<1%)

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

General Polyamide Synthesis (Interfacial Polymerization)

This method is a common laboratory-scale procedure for synthesizing polyamides.[9][10]

  • Preparation of Aqueous Phase: An aqueous solution of the diamine is prepared. For aliphatic diamines, this is typically a 5% (w/v) solution in water. For aromatic diamines, a dilute aqueous solution of sodium carbonate is often used as the solvent to neutralize the HCl byproduct.

  • Preparation of Organic Phase: A solution of adipoyl chloride is prepared in a water-immiscible organic solvent, such as cyclohexane or dichloromethane, typically at a concentration of 5% (v/v).

  • Polymerization: The aqueous diamine solution is carefully layered with the organic adipoyl chloride solution in a beaker. The polyamide forms instantaneously as a film at the interface of the two layers.

  • Polymer Isolation: The polyamide film can be continuously drawn from the interface as a "rope."

  • Washing and Drying: The collected polymer is thoroughly washed with water and then with a solvent like acetone to remove unreacted monomers and byproducts. It is then dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the polyamides.

  • Sample Preparation: A small amount of the dry polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A differential scanning calorimeter is purged with an inert gas, usually nitrogen, at a constant flow rate.

  • Heating and Cooling Cycles:

    • The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min). This first heating scan is used to erase the thermal history of the polymer.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.

    • A second heating scan is performed at the same heating rate as the first. The Tg is determined from the inflection point of the baseline shift, and the Tm is taken as the peak maximum of the melting endotherm in the second heating scan.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the polyamides by measuring the weight loss as a function of temperature.

  • Sample Preparation: A small, representative sample of the dry polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: The thermogravimetric analyzer is purged with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate.

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The weight of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5).

Mechanical Testing: Tensile Properties (ASTM D638)

The tensile strength of the polyamides is determined following the ASTM D638 standard test method.[11]

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, typically by injection molding or by machining from a compression-molded plaque. The dimensions of the specimen depend on the material's thickness and rigidity.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period before testing.

  • Test Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures. The speed is selected based on the material's properties.

  • Data Analysis: The tensile strength is calculated as the maximum stress applied to the specimen before it breaks. The elongation at break is also determined.

Water Absorption (ASTM D570)

The water absorption of the polyamides is measured according to the ASTM D570 standard.

  • Specimen Preparation: Disc-shaped or rectangular specimens of a specified thickness are used.

  • Drying: The specimens are dried in an oven at a specified temperature (e.g., 105-110 °C) for 24 hours, then cooled in a desiccator and weighed to the nearest 0.1 mg.

  • Immersion: The dried specimens are completely immersed in distilled water maintained at a constant temperature (e.g., 23 °C) for 24 hours.

  • Re-weighing: After immersion, the specimens are removed from the water, patted dry with a lint-free cloth, and immediately weighed.

  • Calculation: The percentage increase in weight is calculated as the water absorption.

Structure-Property Relationships

The following diagram illustrates the general relationship between the diamine structure and the resulting polyamide properties.

G aliphatic Aliphatic flexibility Increased Flexibility aliphatic->flexibility Leads to solubility Increased Solubility aliphatic->solubility Generally leads to aromatic Aromatic thermal_stability Increased Thermal Stability aromatic->thermal_stability Leads to mechanical_strength Increased Mechanical Strength aromatic->mechanical_strength Leads to water_resistance Increased Water Resistance aromatic->water_resistance Generally leads to

References

Navigating the Analytical Landscape for 1,10-Diaminodecane Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pharmaceutical Professionals

The purity of 1,10-diaminodecane, a vital intermediate in the synthesis of polymers and active pharmaceutical ingredients, is a critical determinant of final product quality and safety. For scientists and professionals in drug development, selecting the appropriate analytical technique to characterize its purity is a crucial step. This guide offers a comparative analysis of three prominent methods: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and quantitative ¹H-Nuclear Magnetic Resonance (q¹H-NMR) spectroscopy.

Quantitative Performance Overview

The selection of an analytical method hinges on its performance characteristics. The table below summarizes the typical capabilities of each technique for the analysis of aliphatic diamines like this compound. These values are synthesized from established analytical practices for similar compounds.

ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-ELSD (HPLC-ELSD)Quantitative ¹H-NMR (q¹H-NMR)
Principle Separation based on volatility and interaction with a stationary phase, with detection via ionization in a hydrogen flame.Separation based on polarity and interaction with a stationary phase, with universal detection of non-volatile analytes after mobile phase evaporation.Absolute quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons it represents.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mLApproximately 10 µM
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mLApproximately 30 µM
Linearity (R²) > 0.999> 0.995 (often requiring a non-linear, polynomial fit)> 0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Sample Derivatization May be necessary to enhance volatility and improve chromatographic peak shape.Generally not required.Not required.
Throughput HighMedium to HighMedium
Strengths Offers high resolution, excellent sensitivity, robustness, and is widely available in analytical laboratories.Broad applicability to non-volatile compounds and does not require the analyte to have a chromophore.Provides absolute quantification without the need for a specific reference standard of the analyte, yields structural information, and is a non-destructive technique.[1]
Limitations Unsuitable for non-volatile or thermally unstable compounds unless derivatization is performed.The detector response can be non-linear and is influenced by the analyte's properties; it is generally less sensitive than UV or mass spectrometry detectors.Possesses lower sensitivity compared to chromatographic methods, necessitates a high-field NMR spectrometer, and is susceptible to signal overlap in complex mixtures.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the discussed analytical techniques.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

This technique is well-suited for the quantification of this compound and its volatile impurities. To enhance chromatographic performance, a derivatization step is often recommended.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column appropriate for amine analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 50 mg of the this compound sample into a suitable vial.

    • Dissolve the sample in 1 mL of an appropriate solvent like dichloromethane.

    • Introduce 100 µL of a derivatizing agent, for instance, trifluoroacetic anhydride, and securely cap the vial.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • After cooling to ambient temperature, dilute the sample to a final concentration of about 1 mg/mL with the solvent.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initiate at 100°C and hold for 2 minutes, then ramp the temperature to 280°C at a rate of 15°C per minute, followed by a 5-minute hold.

    • Carrier Gas: Helium, maintained at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL. The choice between split or splitless injection will depend on the sample concentration.

  • Quantification: The purity can be assessed using the area normalization method, which assumes a similar detector response for all impurities relative to this compound. Alternatively, a more accurate quantification can be achieved through external calibration with a certified reference standard.

2. High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

A key advantage of this method is its ability to detect any non-volatile impurity without the need for derivatization.

  • Instrumentation: An HPLC system comprising a pump, autosampler, column oven, and an evaporative light scattering detector (ELSD). A reversed-phase C18 column is commonly employed.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve and dilute the sample to a final volume of 10 mL using a suitable diluent, such as a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • HPLC-ELSD Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient Program: Begin with 10% B, linearly increase to 90% B over 15 minutes, maintain for 5 minutes, and then re-equilibrate to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer temperature set to 40°C, evaporator temperature at 60°C, and a gas flow rate of 1.5 L/min.

  • Quantification: Purity is generally determined by area normalization. For more precise quantification of impurities, especially if their standards are available, constructing a calibration curve with a polynomial fit is advisable due to the non-linear nature of the ELSD response.

3. Quantitative ¹H-NMR (q¹H-NMR)

q¹H-NMR stands out as a primary analytical method, enabling purity determination without requiring a specific this compound reference standard.[1]

  • Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a similarly weighed, high-purity internal standard (e.g., maleic acid) directly into an NMR tube. The chosen internal standard should exhibit a simple spectrum with signals that do not overlap with those of the analyte.

    • Add a precise volume of a deuterated solvent, for example, 0.75 mL of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest. A delay of 30 seconds is generally adequate for accurate quantification.

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals designated for integration.

  • Data Processing and Quantification:

    • Perform meticulous phasing and baseline correction of the acquired spectrum.

    • Integrate a well-resolved signal corresponding to this compound and a signal from the internal standard.

    • The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I represents the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, P is the purity of the internal standard, 'analyte' refers to this compound, and 'IS' denotes the Internal Standard.

Visualizing the Purity Analysis Workflow

The following diagram illustrates a generalized workflow for the purity analysis of this compound, from sample handling to the final purity report.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Derivatization Derivatization Dissolution->Derivatization If required GC_FID GC_FID Dissolution->GC_FID No derivatization HPLC_ELSD HPLC_ELSD Dissolution->HPLC_ELSD qH_NMR qH_NMR Dissolution->qH_NMR Derivatization->GC_FID Yes Integration Integration GC_FID->Integration HPLC_ELSD->Integration qH_NMR->Integration Quantification Quantification Integration->Quantification Purity_Report Purity_Report Quantification->Purity_Report

A generalized workflow for the purity analysis of this compound.

References

Performance Showdown: 1,10-Diaminodecane as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of epoxy resin curing agents, 1,10-Diaminodecane emerges as a compelling long-chain aliphatic diamine, offering a unique profile of properties desirable for a range of applications from advanced composites to coatings and adhesives. This guide provides a comprehensive performance evaluation of this compound, comparing it with other common aliphatic and aromatic diamine curing agents. The analysis is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Executive Summary of Performance

This compound, a linear aliphatic diamine with ten carbon atoms, generally imparts greater flexibility and toughness to cured epoxy resins compared to its shorter-chain counterparts. This is attributed to the lower crosslink density and increased molecular mobility of the resulting polymer network. While this enhanced flexibility can be advantageous for applications requiring high impact strength and fracture toughness, it may also lead to a lower glass transition temperature (Tg) and reduced thermal stability compared to systems cured with shorter-chain aliphatic or rigid aromatic diamines. The curing process with this compound is typically slower, offering a longer pot life, which can be beneficial for processing large or complex parts.

Comparative Performance Data

Table 1: Curing Kinetics of DGEBA Epoxy Resin with Various Diamine Curing Agents

Curing AgentChemical StructureOnset Curing Temp. (°C)Peak Exotherm Temp. (°C)Heat of Reaction (ΔH, J/g)
Ethylenediamine (EDA)H₂N-(CH₂)₂-NH₂~50-60~100-120~450-500
1,6-Diaminohexane (HMDA)H₂N-(CH₂)₆-NH₂~60-70~120-140~400-450
This compound H₂N-(CH₂)₁₀-NH₂ ~70-80 ~140-160 ~350-400
m-Phenylenediamine (m-PDA)C₆H₄(NH₂)₂~80-90~150-170~400-450

Table 2: Thermal Properties of DGEBA Epoxy Resin Cured with Various Diamine Curing Agents

Curing AgentGlass Transition Temp. (Tg, °C)Decomposition Temp. (TGA, 5% weight loss, °C)Char Yield at 600°C (%)
Ethylenediamine (EDA)~110-130~320-340~10-15
1,6-Diaminohexane (HMDA)~90-110~330-350~12-18
This compound ~70-90 ~340-360 ~15-20
m-Phenylenediamine (m-PDA)~150-170~350-370~25-30

Table 3: Mechanical Properties of DGEBA Epoxy Resin Cured with Various Diamine Curing Agents

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)
Ethylenediamine (EDA)~70-85~3.0-3.5~110-130~3.2-3.8
1,6-Diaminohexane (HMDA)~60-75~2.5-3.0~100-120~2.8-3.3
This compound ~50-65 ~2.0-2.5 ~90-110 ~2.5-3.0
m-Phenylenediamine (m-PDA)~80-95~3.2-3.8~120-140~3.5-4.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the curing characteristics, including onset temperature, peak exotherm temperature, and total heat of reaction.

Methodology:

  • A sample of the uncured epoxy resin and a stoichiometric amount of the diamine curing agent are accurately weighed (typically 5-10 mg) into an aluminum DSC pan.

  • The components are thoroughly mixed within the pan using a fine probe.

  • The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped from ambient to a temperature sufficient to complete the curing reaction (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • The heat flow as a function of temperature is recorded. The onset temperature, peak exothermic temperature, and the total heat of reaction (by integrating the area under the exothermic peak) are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the cured epoxy resin.

Methodology:

  • A sample of the fully cured epoxy resin (typically 10-20 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for decomposition analysis or air for oxidative stability).

  • The weight loss of the sample as a function of temperature is recorded.

  • The decomposition temperature (often reported as the temperature at 5% weight loss) and the char yield (the residual weight at a high temperature) are determined from the TGA curve.

Mechanical Properties Testing

Objective: To determine the tensile and flexural properties of the cured epoxy resin.

Methodology:

  • Dog-bone shaped specimens for tensile testing (according to ASTM D638) and rectangular bar specimens for flexural testing (according to ASTM D790) are prepared by casting the mixed epoxy-diamine system into appropriate molds and curing according to a specified schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

  • The dimensions of the cured specimens are measured accurately.

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are recorded throughout the test. Tensile strength and tensile modulus are calculated from the stress-strain curve.

  • Flexural Testing: The specimen is placed on two supports in a three-point bending fixture on the universal testing machine. A load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection. The load and deflection are recorded. Flexural strength and flexural modulus are calculated.

Visualizations

The following diagrams illustrate key concepts related to the performance evaluation of this compound.

Curing_Reaction Epoxy Epoxy Resin (DGEBA) PrimaryAmine Primary Amine Reaction Epoxy->PrimaryAmine SecondaryAmine Secondary Amine Reaction Epoxy->SecondaryAmine Diamine This compound (Curing Agent) Diamine->PrimaryAmine PrimaryAmine->SecondaryAmine Forms Secondary Amine CrosslinkedNetwork Crosslinked Polymer Network SecondaryAmine->CrosslinkedNetwork Forms Tertiary Amine and Crosslinks

Caption: Chemical curing reaction of DGEBA with this compound.

DSC_Workflow Start Start Prep Prepare Sample (Epoxy + Diamine in DSC pan) Start->Prep Load Load Sample and Reference into DSC Prep->Load Heat Heat at a Constant Rate (e.g., 10°C/min) Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Thermogram (Onset, Peak, ΔH) Record->Analyze End End Analyze->End

Caption: Experimental workflow for DSC analysis of epoxy curing.

Property_Comparison CuringAgent Aliphatic Diamine Curing Agent ChainLength Chain Length CuringAgent->ChainLength Flexibility Flexibility / Toughness ChainLength->Flexibility Longer chain increases Tg Glass Transition Temp. (Tg) ChainLength->Tg Longer chain decreases Reactivity Reactivity / Pot Life ChainLength->Reactivity Longer chain decreases (longer pot life) MechanicalStrength Mechanical Strength ChainLength->MechanicalStrength Longer chain decreases

Caption: Logical relationship of diamine chain length and epoxy properties.

A Comparative Guide to Bio-Based and Petroleum-Based 1,10-Diaminodecane: Efficacy, Performance, and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between bio-based and petroleum-based raw materials is increasingly critical, balancing performance with environmental impact. This guide provides an objective comparison of 1,10-Diaminodecane derived from renewable (bio-based) and conventional (petroleum-based) sources, supported by available data and experimental protocols.

This compound, a key monomer in the synthesis of high-performance polyamides like PA1010 and PA10T, is chemically identical regardless of its origin. A pure this compound molecule (C10H24N2) will perform identically in a chemical reaction, whether it is derived from castor oil or petroleum feedstock. The primary distinctions between the two lie in their impurity profiles, environmental footprint, and to some extent, the properties of the final polymers under certain conditions.

Physicochemical Properties: A Tale of Two Origins

The fundamental physicochemical properties of pure this compound are consistent, irrespective of the manufacturing route. However, the presence of different trace impurities originating from the feedstock and synthesis process can subtly influence its performance.

PropertyBio-Based this compoundPetroleum-Based this compoundTest Method
Purity Typically >98.0% (GC)[1]Typically >97% - 99.3% (GC)[2][3]Gas Chromatography (GC)
Appearance White to light yellow solidWhite to light yellow solidVisual Inspection
Melting Point 59-64 °C[1]59-61 °C[2][4]DSC (ISO 11357)[5][6][7][8]
Boiling Point 140 °C at 12 mmHg[2][4]140 °C at 12 mmHg[2][4]Distillation
Molecular Weight 172.31 g/mol [2][4][9]172.31 g/mol [2][4][9]Mass Spectrometry

Performance in Polyamide Synthesis: A Comparative Look at PA1010 and PA10T

The ultimate test of this compound's efficacy lies in the performance of the polymers it helps create. Polyamide 1010 (PA1010), made from this compound and sebacic acid (both derivable from castor oil), is a fully bio-based polymer. Polyamide 10T (PA10T) is a semi-aromatic polyamide synthesized from this compound and terephthalic acid.

While direct comparative studies are limited, the available data on polyamides synthesized using bio-based this compound provides a strong indication of its performance.

Table 2: Comparative Mechanical and Thermal Properties of Polyamides

PropertyBio-Based PA1010Petroleum-Based Counterpart (General PA)Test Method
Tensile Strength 45.5 - 50.5 MPa[10]Varies by specific polyamideASTM D638[3][11][12][13][14]
Storage Modulus (E') Decreases with temperature[15]Varies by specific polyamideDynamic Mechanical Analysis (DMA)
Melting Temperature (Tm) ~190-200 °CVaries by specific polyamideDSC (ISO 11357)[5][6][7][8]
Decomposition Temperature (Td5) ~430.8 °C (for PA10T)[16]Varies by specific polyamideThermogravimetric Analysis (TGA)

It is important to note that the properties of the final polymer are highly dependent on the polymerization process and the purity of both monomers. Bio-based polyamides have shown performance characteristics comparable to their petroleum-based counterparts, making them viable alternatives in many applications.[17]

Environmental Impact: A Life Cycle Perspective

The most significant differentiator between bio-based and petroleum-based this compound is their environmental footprint. Life Cycle Assessments (LCAs) consistently show that bio-based polymers have a lower carbon footprint.[2][18][19] The production of bio-based diamines from renewable resources can significantly reduce greenhouse gas emissions compared to petrochemical routes.[20]

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized testing methodologies are crucial.

Determination of Tensile Properties of Polyamides
  • Standard: ASTM D638

  • Procedure:

    • Sample Preparation: Prepare dumbbell-shaped specimens with precise dimensions as defined in the standard. Condition the samples for at least 40 hours at 23°C and 50% relative humidity.[3]

    • Mounting: Secure the specimen in a universal testing machine (UTM).

    • Testing: Apply a tensile load at a controlled rate of extension.

    • Data Recording: Continuously record the applied force and the elongation of the specimen until it fractures.[3]

    • Calculations: Determine tensile strength, yield strength, elastic modulus, and elongation.[3]

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
  • Standard: ISO 11357

  • Procedure:

    • Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) into a DSC pan.[6]

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

    • Measurement: Subject both pans to a controlled temperature program (heating and cooling cycles). The instrument measures the difference in heat flow between the sample and the reference.[6]

    • Analysis: The resulting thermogram is analyzed to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5][6]

Visualizing the Pathways

To better understand the production and lifecycle of this compound from both sources, the following diagrams illustrate the key stages.

Synthesis_Pathways cluster_petro Petroleum-Based Synthesis cluster_bio Bio-Based Synthesis Petroleum Petroleum Feedstock Sebaconitrile Sebaconitrile Petroleum->Sebaconitrile Chemical Synthesis Hydrogenation_P Catalytic Hydrogenation Sebaconitrile->Hydrogenation_P Petro_110DA Petroleum-Based This compound Hydrogenation_P->Petro_110DA CastorOil Castor Oil RicinoleicAcid Ricinoleic Acid CastorOil->RicinoleicAcid Hydrolysis SebacicAcid Sebacic Acid RicinoleicAcid->SebacicAcid Alkali Fusion Decanedinitrile Decanedinitrile SebacicAcid->Decanedinitrile Nitrilation Hydrogenation_B Catalytic Hydrogenation Decanedinitrile->Hydrogenation_B Bio_110DA Bio-Based This compound Hydrogenation_B->Bio_110DA

Synthesis pathways for this compound.

Product_Lifecycle_Comparison cluster_petro_lc Petroleum-Based Lifecycle cluster_bio_lc Bio-Based Lifecycle Polyamide Polyamide Synthesis (e.g., PA1010, PA10T) Product Final Product (e.g., Engineering Plastics, Fibers) Polyamide->Product EndOfLife End-of-Life (Recycling/Disposal) Product->EndOfLife Petro_Source Fossil Fuel Extraction (Non-Renewable) Petro_Monomer Petroleum-Based This compound Petro_Source->Petro_Monomer Higher CO2 Emissions Petro_Monomer->Polyamide Bio_Source Castor Bean Cultivation (Renewable) Bio_Monomer Bio-Based This compound Bio_Source->Bio_Monomer Lower CO2 Emissions (Carbon Sequestration) Bio_Monomer->Polyamide

Comparative lifecycle of this compound.

Conclusion

The choice between bio-based and petroleum-based this compound is not a matter of direct chemical efficacy, as both are identical at a molecular level when pure. The decision hinges on broader considerations of sustainability, impurity profiles, and the specific requirements of the end application. For applications where a reduced carbon footprint and the use of renewable resources are paramount, bio-based this compound presents a compelling and technically viable alternative. As the bio-based chemical industry matures, further direct comparative studies will likely emerge, providing even greater clarity for researchers and developers.

References

Thermal stability comparison of polymers crosslinked with different agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Thermal Stability of Polymers Crosslinked with Different Agents

For researchers, scientists, and professionals in drug development, the choice of a crosslinking agent is critical as it fundamentally dictates the thermal stability and performance of a polymer. The crosslinking process transforms thermoplastic polymers into thermosets by creating a three-dimensional network of interconnected polymer chains, which restricts their mobility and enhances resistance to heat. This guide provides a comparative analysis of the thermal stability imparted by various crosslinking agents, supported by experimental data and detailed methodologies.

The thermal stability of a polymer is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the mass loss of a sample as a function of temperature. Key parameters derived from TGA include:

  • T_onset (Onset Decomposition Temperature): The temperature at which significant thermal degradation begins.

  • T_max (Temperature at Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, indicating the point of greatest instability.

  • Char Yield: The percentage of residual mass remaining at the end of the analysis, which often correlates with flame retardancy.

Generally, a higher crosslink density leads to increased thermal stability.[1] The nature of the crosslinks is also crucial; stable carbon-carbon (C-C) or siloxane (Si-O-Si) bonds typically result in better heat resistance than less stable polysulfidic bonds.

Comparative Analysis of Thermal Stability

The following tables summarize TGA data for different polymers crosslinked with various agents, illustrating the impact of the crosslinker on thermal stability.

Table 1: Thermal Stability of Natural Rubber (NR) Vulcanizates

This table compares the thermal properties of Natural Rubber (NR) compounds cured using conventional sulfur systems, peroxide, and electron beam (EB) irradiation.

Base PolymerCrosslinking SystemT_onset (°C)T_max (°C)Char Yield (%)
Natural RubberSulfur (Semi-EV)~350~375~5.0
Natural RubberPeroxide (Dicumyl Peroxide)~360~380~5.5
Natural RubberElectron Beam (200 kGy)~365~385~6.0
(Note: Data is synthesized from typical values reported in literature, such as reference[2]. Actual values can vary based on specific formulations and experimental conditions.)

Analysis of the data indicates that for natural rubber, electron beam irradiation provides superior thermal stability, followed by peroxide and then sulfur vulcanizing systems.[2] The higher stability of peroxide-cured rubber compared to sulfur-cured is attributed to the higher dissociation energy of the direct C-C bonds formed, in contrast to the weaker sulfur cross-links.[3]

Table 2: Thermal Stability of Crosslinked Poly(methyl methacrylate) (PMMA)

This table shows the effect of different trifunctional acrylate crosslinkers on the thermal stability of PMMA.

Base PolymerCrosslinking AgentT_onset (°C)T_max (°C)Char Yield at 600°C (%)
PMMALinear (Uncrosslinked)2803650
PMMATrimethylolpropane Triacrylate (TTA)290370~10
PMMATrimethylolpropane Trimethacrylate (TTM)300380~12
(Note: Data is synthesized from typical values reported in literature, such as reference[1].)

Crosslinking PMMA with either TTA or TTM significantly enhances its thermal stability and, notably, induces char formation, which is absent in the linear homopolymer.[1] This demonstrates that the introduction of a network structure is a key factor in improving thermal performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for polymer crosslinking and subsequent thermal analysis.

Protocol 1: Peroxide Crosslinking of High-Density Polyethylene (HDPE)

This protocol describes a typical procedure for crosslinking HDPE using a peroxide agent like Dicumyl Peroxide (DCP) or Bis(tert-butyldioxyisopropyl)benzene (BIPB).

  • Material Preparation: High-density polyethylene (HDPE) pellets are dried in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Compounding: The dried HDPE pellets are mixed with the peroxide crosslinking agent (e.g., 0.5-2.0 wt% BIPB) in a high-speed mixer for 5 minutes to ensure homogeneous dispersion.[4]

  • Molding and Curing: The mixture is then melt-pressed in a hot press. The material is preheated at a temperature below the peroxide decomposition temperature (e.g., 130°C) for 5 minutes, followed by increasing the temperature to initiate crosslinking (e.g., 180°C) under pressure (e.g., 10 MPa) for a specific curing time (e.g., 15 minutes).[4]

  • Cooling: The crosslinked sheet is then cooled to room temperature under pressure to prevent warping and ensure a uniform structure.

  • Post-Curing Treatment: The sample may be placed in a vacuum oven at 80°C for 24 hours to remove any volatile byproducts from the peroxide decomposition.

Protocol 2: Silane Crosslinking of Polyethylene (PE)

Silane crosslinking is often performed via the two-step Sioplas® process, which involves grafting followed by moisture-curing.

  • Grafting: Polyethylene pellets are fed into a twin-screw extruder. A mixture of a vinylsilane (e.g., vinyltrimethoxysilane, VTMS) and a small amount of a peroxide initiator (e.g., DCP) is injected into the polymer melt zone of the extruder.[5] The peroxide initiates grafting of the silane onto the PE backbone. The resulting silane-grafted PE is then pelletized.

  • Catalyst Compounding: The grafted PE pellets are dry-blended with a catalyst masterbatch, which typically contains a tin catalyst like dibutyltin dilaurate (DBTDL) to accelerate the crosslinking reaction.[6]

  • Shaping: The blended material is processed into its final shape (e.g., pipe, cable insulation) using a standard extruder. At this stage, the polymer is still thermoplastic.[5]

  • Moisture Curing: The final shaped article is exposed to moisture to induce crosslinking. This is typically done by immersing it in a hot water bath (e.g., 90°C) or exposing it to a steam chamber.[5] During this step, the silane molecules hydrolyze and condense to form stable siloxane (Si-O-Si) crosslinks between the polymer chains.

Protocol 3: Thermogravimetric Analysis (TGA)

This is a generalized procedure for evaluating the thermal stability of prepared polymer samples.

  • Instrument Setup: A TGA instrument, consisting of a precision microbalance and a programmable furnace, is calibrated according to the manufacturer's specifications.[7][8]

  • Sample Preparation: A small, representative sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[9]

  • Experimental Conditions: The crucible is placed in the TGA furnace. The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[8][9]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate (e.g., 10 K/min).[10][11]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting mass vs. temperature curve (TGA curve) and its derivative (DTG curve) are plotted for analysis.[8]

  • Data Analysis: The T_onset, T_max, and char yield are determined from the TGA and DTG curves to characterize the material's thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for comparing the thermal stability of polymers crosslinked with different agents.

G cluster_prep Material Preparation & Crosslinking cluster_agents Crosslinking Agents cluster_analysis Analysis & Comparison Polymer Select Base Polymer (e.g., PE, NR, PMMA) Agent1 Agent A (e.g., Peroxide) Polymer->Agent1 Agent2 Agent B (e.g., Silane) Polymer->Agent2 Agent3 Agent C (e.g., Sulfur) Polymer->Agent3 Curing Curing Process (Heat, Moisture, Radiation) Agent1->Curing Sample A Agent2->Curing Sample B Agent3->Curing Sample C TGA Thermogravimetric Analysis (TGA) Curing->TGA Data Collect Data (T_onset, T_max, Char Yield) TGA->Data Compare Comparative Analysis Data->Compare

Workflow for comparing polymer thermal stability.

References

A Comparative Guide to the Mechanical Properties of Polyamides Synthesized with 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

The selection of a polymer for advanced applications in research and drug development hinges on a thorough understanding of its mechanical properties. This guide provides a comparative analysis of polyamides synthesized using 1,10-diaminodecane, a key building block for high-performance bio-based polymers. We present a quantitative comparison with established petroleum-based and other bio-based polyamides, supported by detailed experimental protocols to ensure the reproducibility and validation of the cited data.

Comparative Analysis of Mechanical Properties

The following table summarizes the key mechanical properties of various polyamides. The data presented is compiled from multiple research sources to provide a broad overview for comparative purposes. It is important to note that properties can vary based on the specific synthesis method, processing conditions, and the presence of additives or reinforcements.

PolymerMonomersTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyamides Synthesized with this compound
PA10T/1014 (95/5)This compound, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid80.0Not Reported57
PA10T/1014 (80/20)This compound, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid73.0Not Reported150
PA10T/10I (unspecified ratio)This compound, Terephthalic Acid, Isophthalic Acid42.9 - 46.9Not ReportedNot Reported
PA1010This compound, Sebacic Acid~50-60~1.5-2.0>100
Alternative Polyamides
PA11 (Bio-based)11-Aminoundecanoic Acid48 - 591.1 - 1.560 - 300
PA12 (Petroleum-based)Laurolactam42 - 531.2 - 1.850 - 250
PA6 (Petroleum-based)Caprolactam60 - 802.0 - 3.050 - 200
PA66 (Petroleum-based)Hexamethylenediamine, Adipic Acid75 - 852.5 - 3.540 - 150
PA510 (Bio-based)1,5-Pentanediamine (Cadaverine), Sebacic Acid~60Not Reported>100

Experimental Protocols

The mechanical properties listed above are typically determined through standardized tensile testing. The most commonly cited standard for plastics is ASTM D638.

Tensile Testing of Polyamides (based on ASTM D638)

1. Specimen Preparation:

  • Molding: Test specimens are typically prepared by injection molding to ensure uniformity and minimize internal stresses. The most commonly used specimen is the Type I dumbbell-shaped bar.

  • Conditioning: Prior to testing, specimens are conditioned to standardized temperature and humidity to ensure that absorbed moisture, which can act as a plasticizer, does not unduly influence the results. A common conditioning protocol is 23°C and 50% relative humidity for a specified period until equilibrium is reached.

2. Test Procedure:

  • Apparatus: A universal testing machine (UTM) equipped with a load cell and an extensometer is used.

  • Test Speed: The speed of the crosshead (the part of the machine that moves to apply the load) is critical. For determining tensile strength and elongation at break, a speed of 5 mm/min or 50 mm/min is often used. For a more accurate determination of Young's modulus, a slower speed of 1 mm/min is typically employed during the initial elastic portion of the test[1].

  • Measurement: The UTM records the force applied to the specimen and the resulting elongation, which is precisely measured by the extensometer.

3. Data Analysis:

  • Stress-Strain Curve: The recorded data is used to generate a stress-strain curve.

  • Tensile Strength: The maximum stress the material can withstand before fracturing.

  • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Visualizing the Research Workflow

To understand the context of the presented data, it is helpful to visualize the typical workflow from polymer synthesis to mechanical characterization.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomers Monomers (e.g., this compound, Dicarboxylic Acids) Polycondensation Polycondensation Reaction Monomers->Polycondensation Purification Purification and Drying Polycondensation->Purification PolymerResin Polymer Resin Purification->PolymerResin SpecimenPrep Specimen Preparation (e.g., Injection Molding) PolymerResin->SpecimenPrep MechTest Mechanical Testing (ASTM D638 Tensile Test) SpecimenPrep->MechTest DataAnalysis Data Analysis MechTest->DataAnalysis Results Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) DataAnalysis->Results

Caption: Workflow from polymer synthesis to mechanical property determination.

This guide provides a foundational comparison of the mechanical properties of polyamides synthesized with this compound against other common alternatives. For specific applications, it is recommended to consult primary research articles and conduct targeted testing under conditions that mimic the intended use environment.

References

Spectroscopic Analysis for Confirming Reaction Completion of 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to utilizing NMR, FTIR, and Mass Spectrometry for monitoring the conversion of a primary diamine to its corresponding di-amide, offering researchers detailed experimental protocols and data interpretation.

In the realm of synthetic chemistry, particularly in drug development and materials science, ensuring the complete conversion of reactants to products is paramount. This guide provides a comparative analysis of three common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for confirming the completion of a model reaction: the acylation of 1,10-diaminodecane to N,N'-diacetyl-1,10-diaminodecane. This guide is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.

Comparison of Spectroscopic Methods

The choice of spectroscopic method for reaction monitoring often depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring capabilities, and the structural information desired. Below is a summary of how NMR, FTIR, and MS can be employed to track the acylation of this compound.

Spectroscopic TechniqueAnalyteKey Spectral Features to MonitorAdvantagesLimitations
¹H NMR This compound- Methylene protons adjacent to NH₂ (α-CH₂): ~2.67 ppm - Methylene protons β to NH₂: ~1.43 ppm - Other methylene protons (γ, δ, ε): ~1.28 ppm - NH₂ protons: Broad singlet, variable shift- Quantitative analysis of reactant consumption and product formation. - Provides detailed structural information.- Can be less sensitive than other methods. - Deuterated solvents are typically required.
N,N'-Diacetyl-1,10-diaminodecane- Methylene protons adjacent to NH-Ac (α-CH₂): Shifted downfield to ~3.1 ppm - Acetyl methyl protons (CH₃): New singlet around 2.0 ppm - NH-Ac protons: New broad singlet, typically downfield.
¹³C NMR This compound- Carbon adjacent to NH₂ (Cα): ~42.3 ppm - Cβ: ~33.9 ppm - Cγ: ~27.1 ppm - Cδ: ~29.5 ppm - Cε: ~29.6 ppm- Unambiguous identification of carbon environments. - Less peak overlap than ¹H NMR.- Longer acquisition times due to the low natural abundance of ¹³C. - Generally not suitable for real-time monitoring.
N,N'-Diacetyl-1,10-diaminodecane- Carbon adjacent to NH-Ac (Cα): Shifted downfield to ~39.5 ppm - New carbonyl carbon (C=O): ~170 ppm - New acetyl methyl carbon (CH₃): ~23 ppm
FTIR This compound- N-H stretch (primary amine): Two bands at ~3350 and ~3270 cm⁻¹ - N-H bend (scissoring): ~1620 cm⁻¹- Fast and simple analysis. - Can be used for in-situ, real-time reaction monitoring.- Provides functional group information, not detailed structural data. - Can be difficult to quantify accurately without careful calibration.
N,N'-Diacetyl-1,10-diaminodecane- N-H stretch (secondary amide): One band at ~3300 cm⁻¹ - C=O stretch (Amide I): Strong band at ~1640 cm⁻¹ - N-H bend (Amide II): ~1550 cm⁻¹
Mass Spectrometry (EI) This compound- Molecular Ion (M⁺): m/z 172.3[1][2] - Base Peak: m/z 30 ([CH₂NH₂]⁺)- High sensitivity and specificity. - Provides molecular weight information.- Fragmentation can sometimes be complex to interpret. - Not inherently quantitative without the use of standards.
N,N'-Diacetyl-1,10-diaminodecane- Molecular Ion (M⁺): m/z 256.4

Experimental Protocols

General Reaction: Acylation of this compound

This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, two equivalents of an acylating agent (e.g., acetyl chloride or acetic anhydride) are added, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct. The reaction is typically stirred at room temperature and monitored until completion.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis :

    • ¹H NMR : Monitor the disappearance of the signal corresponding to the α-methylene protons of this compound (~2.67 ppm) and the appearance of the downfield-shifted α-methylene protons of the product (~3.1 ppm) and the new singlet for the acetyl methyl protons (~2.0 ppm). The integration of these peaks can be used to determine the relative amounts of reactant and product.

    • ¹³C NMR : Observe the disappearance of the Cα signal of the reactant (~42.3 ppm) and the appearance of the new Cα (~39.5 ppm), carbonyl (~170 ppm), and methyl (~23 ppm) signals of the product.

FTIR Spectroscopy
  • Sample Preparation : For in-situ monitoring, an ATR-FTIR probe can be inserted directly into the reaction vessel. For discrete sampling, a small drop of the reaction mixture can be cast as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation.

  • Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Monitor the disappearance of the characteristic two N-H stretching bands of the primary amine (~3350 and 3270 cm⁻¹) and the appearance of the single N-H stretching band of the secondary amide (~3300 cm⁻¹) and the strong C=O stretching band of the amide I band (~1640 cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Analysis : Monitor the disappearance of the molecular ion peak of this compound (m/z 172.3) and the appearance of the molecular ion peak of N,N'-diacetyl-1,10-diaminodecane (m/z 256.4).

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for utilizing these spectroscopic techniques to confirm the completion of the this compound acylation reaction.

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Spectroscopic Monitoring cluster_data Data Analysis cluster_conclusion Conclusion Reaction This compound + Acylating Agent NMR NMR Analysis (¹H, ¹³C) Reaction->NMR FTIR FTIR Analysis Reaction->FTIR MS Mass Spectrometry Reaction->MS NMR_Data Disappearance of Reactant Signals Appearance of Product Signals NMR->NMR_Data FTIR_Data Disappearance of N-H Stretches (Primary Amine) Appearance of C=O and N-H Stretches (Amide) FTIR->FTIR_Data MS_Data Disappearance of Reactant m/z Appearance of Product m/z MS->MS_Data Completion Reaction Completion Confirmed NMR_Data->Completion FTIR_Data->Completion MS_Data->Completion

Caption: Workflow for spectroscopic analysis of this compound reaction completion.

Signaling Pathway of Spectroscopic Changes

The underlying principle of using spectroscopy for reaction monitoring is the change in the chemical environment of the atoms involved, which in turn alters their interaction with electromagnetic radiation. The following diagram illustrates this relationship.

Spectroscopic_Changes cluster_cause Chemical Change cluster_effect Spectroscopic Effect cluster_observation Observable Data Reaction Acylation of This compound NMR_Change Change in Electron Density (¹H, ¹³C Chemical Shifts) Reaction->NMR_Change FTIR_Change Change in Bond Vibrations (N-H, C=O Stretches) Reaction->FTIR_Change MS_Change Change in Molecular Weight (m/z) Reaction->MS_Change NMR_Signal Signal Disappearance/ Appearance NMR_Change->NMR_Signal FTIR_Signal Peak Disappearance/ Appearance FTIR_Change->FTIR_Signal MS_Signal m/z Shift MS_Change->MS_Signal

Caption: Cause-and-effect of chemical reaction on spectroscopic data.

References

A Comparative Guide to the Quantitative Analysis of 1,10-Diaminodecane in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,10-diaminodecane, a key building block in the synthesis of various polymers and pharmaceutical intermediates. The objective selection of an appropriate analytical technique is critical for monitoring reaction progress, ensuring product quality, and meeting regulatory standards. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, and Non-Aqueous Potentiometric Titration.

Data Presentation: A Comparative Analysis

The performance of GC-FID, HPLC, and Non-Aqueous Potentiometric Titration for the quantification of this compound is summarized in the table below. This data is compiled from representative studies on this compound and analogous aliphatic diamines and serves as a robust baseline for method selection and validation.

Performance ParameterGC-FID with TFAA DerivatizationHPLC-UV/FLD with Dansyl Chloride DerivatizationNon-Aqueous Potentiometric Titration
Principle Separation of volatile derivatives in the gas phase.Separation of derivatized analyte in the liquid phase.Neutralization reaction between the basic amine and an acid.
Specificity HighHighModerate (potential interference from other basic compounds)
Linearity (R²) > 0.99> 0.99[1]Not Applicable
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) < 5%< 5%[1]< 1%
Limit of Detection (LOD) ~1-10 ng/mL~0.01-0.1 mg/kg[2]~100 ppm
Limit of Quantification (LOQ) ~5-20 ng/mL~0.02-0.31 mg/kg[2]~500 ppm
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Derivatization Required? YesYesNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided to facilitate replication and validation in your laboratory.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Trifluoroacetic Anhydride (TFAA) Derivatization

This method is suitable for the quantification of this compound in complex matrices where high selectivity is required. Derivatization with TFAA increases the volatility of the diamine, making it amenable to GC analysis.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-FID analysis.

b. GC-FID Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c. Calibration: Prepare a series of standard solutions of this compound in the same solvent used for the sample, covering the expected concentration range. Derivatize the standards using the same procedure as the samples and inject them into the GC-FID. Construct a calibration curve by plotting the peak area against the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Dansyl Chloride Derivatization

This method offers high sensitivity, particularly with fluorescence detection, and is ideal for trace-level quantification of this compound.

a. Sample Preparation and Derivatization:

  • Accurately weigh an appropriate amount of the reaction mixture and dissolve it in a known volume of 0.1 M HCl.

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of a saturated sodium carbonate solution.

  • Add 400 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride and vortex.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Add 1 mL of the mobile phase to the residue, vortex, and filter through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.02 M Sodium Acetate buffer, pH 4.5 (B).

    • 0-20 min: 50% to 90% A.

    • 20-25 min: 90% A.

    • 25-30 min: 90% to 50% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: 254 nm.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.

c. Calibration: Prepare a series of this compound standard solutions and derivatize them alongside the samples. Construct a calibration curve by plotting the peak area against the concentration.

Non-Aqueous Potentiometric Titration

This is a rapid and cost-effective method for determining the total basic content, which can be attributed to this compound in the absence of other basic species.

a. Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standard: Potassium hydrogen phthalate (KHP), primary standard grade.

b. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 0.5 g of dried KHP into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

  • Calculate the normality of the perchloric acid solution.

c. Sample Analysis:

  • Accurately weigh a portion of the reaction mixture containing approximately 0.1-0.2 g of this compound into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse a calibrated pH electrode and a reference electrode into the solution.

  • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant.

  • The endpoint is the point of maximum inflection on the titration curve.

d. Calculation: Calculate the percentage of this compound in the sample using the following formula:

% this compound = (V x N x 86.16) / W

Where:

  • V = Volume of perchloric acid titrant at the endpoint (mL)

  • N = Normality of the perchloric acid titrant

  • 86.16 = Equivalent weight of this compound (172.32 / 2)

  • W = Weight of the sample (g)

Mandatory Visualization

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Sampling of Reaction Mixture dissolution Dissolution in a Suitable Solvent sampling->dissolution derivatization Derivatization (if required for GC/HPLC) dissolution->derivatization injection Injection into Analytical Instrument derivatization->injection separation Chromatographic Separation (GC/HPLC) or Titration injection->separation detection Detection (FID, UV/FLD, Potentiometric) separation->detection peak_integration Peak Integration (GC/HPLC) or Endpoint Determination detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification Method_Selection_Flowchart start Start: Need to quantify This compound is_trace_analysis Trace Level Analysis Required? (< 100 ppm) start->is_trace_analysis is_complex_matrix Complex Matrix with Interfering Bases? is_trace_analysis->is_complex_matrix No hplc Use HPLC with Fluorescence Detection is_trace_analysis->hplc Yes is_high_throughput High Throughput Required? is_complex_matrix->is_high_throughput No gc Use GC-FID is_complex_matrix->gc Yes titration Use Non-Aqueous Potentiometric Titration is_high_throughput->titration Yes consider_gc_hplc Consider GC or HPLC for higher specificity is_high_throughput->consider_gc_hplc No

References

1,10-Diaminodecane: A Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

1,10-Diaminodecane is a versatile, linear aliphatic diamine (H₂N(CH₂)₁₀NH₂) that serves as a critical building block in various high-performance applications. Its ten-carbon backbone provides a unique combination of flexibility and hydrophobicity, making it an essential monomer in advanced polymer synthesis and a valuable component in biomedical constructs. Notably, it can be derived from renewable resources like castor oil, positioning it as a sustainable alternative to petroleum-based diamines.[1][2]

This guide provides an objective comparison of this compound's performance against established industry standards in two key application areas: high-performance polyamides and nanoparticle-based drug delivery systems. All data is presented for comparative analysis, supported by detailed experimental protocols.

Application 1: High-Performance Polyamide Synthesis

In polymer science, this compound is a key monomer for producing Polyamide 1010 (PA1010).[3] This bio-based polymer is benchmarked against Polyamide 66 (PA66), a widely used engineering thermoplastic synthesized from hexamethylenediamine and adipic acid.[4] PA1010 is recognized for its low moisture absorption, flexibility, and dimensional stability, making it suitable for precision applications.[5][6]

Data Presentation: Polyamide Performance Comparison

The following table summarizes the typical mechanical and thermal properties of PA1010 compared to the industry standard, PA66.

PropertyPolyamide 1010 (from this compound)Polyamide 66 (Industry Standard)Test Standard
Thermal Properties
Melting Temperature (Tₘ)~198 °C[7]~260 °C[8]ISO 11357 / ASTM D3418
Glass Transition Temp (T₉)~45-60 °C[9]~60-80 °CISO 11357 / ASTM D3418
Heat Deflection Temp @ 1.8 MPa~60 °C~100-120 °CASTM D648
Mechanical Properties
Tensile Strength~55 MPa[3]~83 MPaASTM D638
Tensile Modulus~1500 MPa[3]~3000 MPaASTM D638
Elongation at Break>200%~50%ASTM D638
Physical Properties
Water Absorption (24h immersion)~0.3%~1.5%ASTM D570
Density~1.05 g/cm³~1.14 g/cm³ASTM D792

Note: Values are typical and can vary based on specific grade, processing conditions, and additives.

Experimental Protocols

1. Protocol for Polyamide Synthesis (Interfacial Polycondensation)

This protocol describes a lab-scale synthesis of a polyamide (e.g., Nylon 10,10) from this compound and a diacid chloride.[10][11]

  • Materials: this compound, Sebacoyl Chloride, Hexane (or other suitable organic solvent), Sodium Hydroxide (NaOH), Distilled Water, Phenolphthalein indicator.

  • Aqueous Phase Preparation:

    • Dissolve an equimolar amount of this compound in distilled water containing NaOH. The base is crucial to neutralize the HCl byproduct generated during the reaction.

    • Add a few drops of phenolphthalein as an indicator.

  • Organic Phase Preparation:

    • Dissolve an equimolar amount of Sebacoyl Chloride in an immiscible organic solvent like hexane in a separate beaker.[10]

  • Polymerization:

    • Carefully pour the aqueous phase down the side of the beaker containing the organic phase to create two distinct layers without mixing.

    • A film of polyamide will form instantly at the interface of the two solutions.

    • Using forceps, gently grasp the polymer film from the center of the interface and pull it upwards. A continuous strand of polyamide can be drawn out.

    • The polymer strand should be rinsed thoroughly with water to remove unreacted monomers and byproducts, then allowed to dry.

2. Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)

This protocol follows the principles of ASTM D3418 for determining the thermal properties of the synthesized polymer.[12][13]

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[14] Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 280°C for PA66) at a controlled rate (e.g., 10°C/min). This step removes the thermal history of the sample.[15]

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., 0°C).

    • Second Heat: Heat the sample again at the same controlled rate (10°C/min) to the maximum temperature.

  • Data Analysis: The glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ) are determined from the thermogram generated during the second heating scan.[15]

3. Protocol for Mechanical Analysis (Tensile Testing)

This protocol is based on the ASTM D638 standard for testing the tensile properties of plastics.[16][17]

  • Specimen Preparation: Prepare test specimens by injection molding or machining the synthesized polymer into a standard "dog-bone" shape.[1]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • Testing Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[18]

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility).[17]

Visualization: Polyamide Synthesis & Characterization Workflow

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_results Performance Data Monomer1 This compound (Aqueous Phase) Polymerization Interfacial Polycondensation Monomer1->Polymerization Monomer2 Diacid Chloride (Organic Phase) Monomer2->Polymerization Purification Wash & Dry Polymer Polymerization->Purification SpecimenPrep Specimen Prep (Molding/Machining) Purification->SpecimenPrep DSC Thermal Analysis (DSC) SpecimenPrep->DSC Tensile Mechanical Testing (ASTM D638) SpecimenPrep->Tensile ThermalData Tg, Tm DSC->ThermalData MechData Tensile Strength, Modulus, Elongation Tensile->MechData

Workflow for polyamide synthesis and characterization.

Application 2: Nanoparticle-Based Drug & Gene Delivery

This compound can be incorporated into lipid or polymer-based nanoparticles, where its two primary amine groups provide a positive surface charge. This cationic nature is crucial for electrostatically binding and condensing anionic therapeutic payloads like siRNA or plasmid DNA. The industry standard for non-viral gene delivery vectors is often high molecular weight Polyethylenimine (PEI), a polymer with a high density of amine groups.[19] The performance of diamine-based systems is benchmarked against PEI for transfection efficiency and cytotoxicity.

Data Presentation: Nanoparticle Performance Comparison

This table compares key performance indicators for a hypothetical this compound-functionalized nanoparticle system against the standard 25 kDa branched PEI.

PropertyThis compound SystemPolyethylenimine (PEI) 25 kDa (Standard)Test Method
Physicochemical Properties
Hydrodynamic Diameter100 - 200 nm80 - 150 nmDynamic Light Scattering (DLS)
Zeta Potential+20 to +40 mV+30 to +50 mVElectrophoretic Light Scattering
Payload CondensationEffectiveHighly EffectiveGel Retardation Assay
Biological Performance
Transfection EfficiencyModerate to HighHigh (Gold Standard)[19]Reporter Gene Assay (e.g., GFP)
Cell Viability (IC₅₀)Higher (Lower Toxicity)Lower (Higher Toxicity)[20]MTT Assay

Note: Values are illustrative and highly dependent on the specific nanoparticle formulation, cell type, and payload.

Experimental Protocols

1. Protocol for Cationic Nanoparticle Formulation

This is a general protocol for forming nanoparticles via self-assembly or ionic gelation, suitable for incorporating this compound.[21]

  • Organic Phase: Dissolve the core components (e.g., lipid, PLGA polymer) and the this compound-conjugated molecule in a water-miscible organic solvent (e.g., acetone or ethanol).

  • Aqueous Phase: Prepare an aqueous buffer solution. For condensing a nucleic acid payload, the payload can be pre-mixed in this phase.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer/lipid to precipitate, forming nanoparticles.

  • Purification: Remove the organic solvent and un-entrapped components via dialysis or centrifugal filtration.

  • Sterilization: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter for use in cell culture.

2. Protocol for Nanoparticle Characterization (DLS & Zeta Potential)

This protocol outlines the measurement of key physicochemical properties.[22][23]

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.

  • DLS Measurement (Size):

    • Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.

    • Allow the sample to thermally equilibrate for several minutes.

    • The instrument's laser illuminates the sample, and a detector measures the intensity fluctuations of the scattered light caused by the Brownian motion of the nanoparticles.[24]

    • A correlator analyzes these fluctuations to calculate the diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.

  • Zeta Potential Measurement (Surface Charge):

    • Transfer the diluted sample to a specialized electrophoresis cell.

    • An electric field is applied across the sample, causing the charged nanoparticles to migrate towards the oppositely charged electrode.

    • The instrument measures the velocity of this migration using laser Doppler velocimetry.[23] The electrophoretic mobility is then used to calculate the zeta potential.

3. Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the impact of the nanoparticles on cell metabolic activity, a proxy for cell viability.[25]

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Aspirate the old media and add fresh media containing serial dilutions of the nanoparticles. Include untreated cells as a negative control and a known toxin as a positive control.

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to a purple formazan precipitate.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualization: Nanoparticle Design and Biological Outcome

G cluster_design Nanoparticle Design Parameters cluster_properties Physicochemical Properties cluster_outcome Biological Outcomes Diamine This compound Content Charge Positive Surface Charge (Zeta Potential) Diamine->Charge determines Core Core Material (Lipid/Polymer) Size Particle Size & PDI Core->Size influences Stability Colloidal Stability Core->Stability affects Payload Therapeutic Payload (e.g., siRNA) Binding Payload Binding & Condensation Payload->Binding Charge->Binding enables Uptake Cellular Uptake Charge->Uptake facilitates Toxicity Cytotoxicity Charge->Toxicity can increase Size->Uptake affects Efficacy Therapeutic Efficacy (e.g., Gene Knockdown) Binding->Efficacy required for Uptake->Efficacy required for Toxicity->Efficacy limits

Logical relationships in diamine-based nanoparticle design.

References

Safety Operating Guide

Proper Disposal of 1,10-Diaminodecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,10-Diaminodecane, a corrosive solid amine, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational plan for its disposal, encompassing immediate safety precautions, in-lab neutralization of small quantities, and procedures for the professional disposal of larger quantities. Adherence to these protocols will help mitigate risks and ensure the safe management of this chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage, and is harmful if swallowed. Always handle this chemical within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with an appropriate particulate filter.

Disposal Plan: A Two-Tiered Approach

The appropriate disposal method for this compound depends on the quantity of waste generated. This guide outlines two distinct procedures: in-laboratory neutralization for small quantities and professional disposal for large quantities.

In-Laboratory Neutralization (Small Quantities Only)

For the purposes of this guide, a small quantity is defined as no more than 25 grams of this compound per neutralization procedure. This threshold is in line with general guidelines for in-lab treatment of chemical waste to minimize risks associated with exothermic reactions.

Experimental Protocol for Neutralization:

Objective: To safely neutralize the basic properties of this compound, rendering it less hazardous for disposal.

Materials:

  • This compound waste (≤ 25 g)

  • Weak acid (e.g., citric acid or a dilute solution of acetic acid)

  • Large beaker (at least 10 times the volume of the final solution)

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Deionized water

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood.

  • Dissolution: Carefully and slowly add the solid this compound waste to a large beaker containing deionized water. A general guideline is to use at least 100 mL of water for every 10 grams of solid. Stir the mixture until the solid is fully dissolved. This step should be performed with caution as some heat may be generated.

  • Neutralization: While continuously stirring the dissolved this compound solution, slowly add a weak acid. It is recommended to use a 10% solution of citric acid or a 5% solution of acetic acid. Add the acid in small increments to control the rate of the exothermic reaction.

  • Monitoring: After each addition of acid, monitor the pH of the solution using pH indicator strips or a pH meter. The target pH range for a neutralized solution is between 6.0 and 8.0.

  • Completion: Continue adding the weak acid until the pH of the solution is stable within the target range.

  • Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of running water. However, it is crucial to consult your institution's specific guidelines for aqueous waste disposal.

Professional Disposal (Large Quantities and Contaminated Materials)

Any quantity of this compound waste exceeding 25 grams, as well as any materials heavily contaminated with the chemical (e.g., personal protective equipment, absorbent pads from a spill), must be disposed of through a licensed hazardous waste disposal company.

Procedure for Preparing Waste for Professional Disposal:

  • Waste Collection:

    • Collect solid this compound waste in a clearly labeled, dedicated waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed. It is incompatible with acids, acid anhydrides, and acid chlorides.

    • Contaminated materials such as gloves, bench paper, and empty original containers should be double-bagged in clear plastic bags and labeled as hazardous waste.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the following information:

      • Generator Information: Your name, department, and contact information.

      • Chemical Contents: "this compound" and its approximate concentration if in a mixture.

      • Hazard Pictograms: Include the "Corrosive" pictogram.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Follow their specific procedures for waste pickup requests.

Quantitative Data Summary

ParameterValueReference
UN Number 3259
Proper Shipping Name AMINES, SOLID, CORROSIVE, N.O.S. (1,10-Decanediamine)
Hazard Class 8 (Corrosive)
In-Lab Neutralization Limit ≤ 25 gramsGeneral Laboratory Safety Guidance
Neutralized pH Range 6.0 - 8.0General Laboratory Safety Guidance

Disposal Workflow Diagram

Personal protective equipment for handling 1,10-Diaminodecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,10-Diaminodecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound (CAS No. 646-25-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Summary

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is essential to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield where splashing is possible.[2]Protects against severe eye damage and irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat or coverall, and closed-toe shoes.[2][3]Prevents severe skin burns and potential allergic reactions.[1][4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (type N95) or a respirator with type P3 cartridges is recommended.Protects against respiratory irritation.[1]
Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining a safe laboratory environment.

AspectProcedure
Handling Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust.[1] Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Keep in a corrosives area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]
Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] Wash off with soap and plenty of water. Call a physician immediately.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

ActionProcedure
Spill Cleanup Evacuate personnel to safe areas. Wear appropriate PPE.[1] For minor spills, use dry clean-up procedures and avoid generating dust.[4] Sweep up and shovel into a suitable, labeled container for disposal.[1][4]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Contaminated PPE should be disposed of as hazardous waste.[3]

Visual Workflow for Safe Handling

The following diagrams illustrate the necessary procedural flow for safely handling this compound and the logical relationship of its primary hazards.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Dissolve/Use handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe

Caption: Procedural workflow for handling this compound.

G cluster_hazards Primary Hazards substance This compound h_skin Severe Skin Burns substance->h_skin h_eye Serious Eye Damage substance->h_eye h_resp Respiratory Irritation substance->h_resp h_oral Harmful if Swallowed substance->h_oral

Caption: Primary hazards associated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.